molecular formula C63H98N18O14S B1353927 [Tyr8]-Substance P CAS No. 55614-10-3

[Tyr8]-Substance P

Katalognummer: B1353927
CAS-Nummer: 55614-10-3
Molekulargewicht: 1363.6 g/mol
InChI-Schlüssel: MSKLWPIJUANGPO-CUZNLEPHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RN given refers to (L)-isomer;  RN without isomeric designation not available 5/88

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H98N18O14S/c1-36(2)32-45(57(90)74-41(53(68)86)26-31-96-3)73-52(85)35-72-54(87)46(34-38-18-20-39(82)21-19-38)78-58(91)47(33-37-12-5-4-6-13-37)79-56(89)42(22-24-50(66)83)75-55(88)43(23-25-51(67)84)76-59(92)49-17-11-30-81(49)62(95)44(15-7-8-27-64)77-60(93)48-16-10-29-80(48)61(94)40(65)14-9-28-71-63(69)70/h4-6,12-13,18-21,36,40-49,82H,7-11,14-17,22-35,64-65H2,1-3H3,(H2,66,83)(H2,67,84)(H2,68,86)(H,72,87)(H,73,85)(H,74,90)(H,75,88)(H,76,92)(H,77,93)(H,78,91)(H,79,89)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKLWPIJUANGPO-CUZNLEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H98N18O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55614-10-3
Record name Substance P, tyr(8)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055614103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name azanium 2,4-dihydroxybenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

[Tyr8]-Substance P: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr8]-Substance P is a synthetic analog of the endogenous neuropeptide Substance P (SP). In this analog, the phenylalanine residue at position 8 of the native SP sequence is substituted with a tyrosine residue. This modification is primarily introduced to facilitate radioiodination for use in receptor binding assays and other tracer applications, as the tyrosine residue provides a reactive site for iodination. Functionally, this compound acts as an agonist at tachykinin receptors, with a preference for the neurokinin-1 (NK1) receptor, the primary receptor for Substance P. It is a valuable tool in pharmacology and neuroscience for studying the distribution, function, and signaling of NK1 receptors.

This technical guide provides a comprehensive overview of this compound, including its core properties, available quantitative pharmacological data, detailed experimental protocols for its use, and visualizations of its signaling pathways and experimental workflows.

Core Properties

PropertyValueReference
IUPAC Name L-Arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-tyrosyl-glycyl-L-leucyl-L-methioninamide
Amino Acid Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2
Molecular Formula C63H98N18O14S
Molecular Weight 1363.63 g/mol
CAS Number 55614-10-3
Biological Target Primarily Neurokinin-1 (NK1) Receptor

Quantitative Pharmacological Data

Precise binding affinity (Ki/Kd) and functional potency (EC50/IC50) values for this compound at the NK1 receptor are not extensively reported in publicly available databases. However, early characterization provides valuable insight into its relative potency compared to native Substance P.

AssaySpeciesTissue/SystemParameterValueReference
Smooth Muscle ContractionGuinea PigIsolated IleumRelative PotencyApproximately half the potency of Substance P
Blood Pressure RegulationDogIn vivoRelative PotencyApproximately half the potency of Substance P

Note: The available data suggests that the substitution of phenylalanine with tyrosine at position 8 results in a moderate reduction in potency for the measured biological effects. Further detailed pharmacological characterization is required to establish precise affinity and potency values at the molecular level.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol describes the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH, Fmoc-Gln(Trt)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5)

  • Diethyl ether

  • HPLC purification system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Met-OH):

    • Pre-activate Fmoc-Met-OH by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, Gly, Tyr(tBu), Phe, Gln(Trt), Pro, Lys(Boc), Pro, Arg(Pbf)).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step to remove the Fmoc group from the N-terminal arginine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry.

Guinea Pig Ileum Contraction Assay

This ex vivo bioassay is used to determine the contractile activity of this compound on smooth muscle.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

  • Organ bath with an isometric force transducer

  • Carbogen gas (95% O2, 5% CO2)

  • This compound and Substance P stock solutions

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in a petri dish containing Tyrode's solution bubbled with carbogen.

    • Clean the ileum segment of adhering mesentery and cut into 2-3 cm long pieces.

  • Mounting the Tissue:

    • Mount one end of the ileum segment to a fixed hook in the organ bath and the other end to an isometric force transducer.

    • The organ bath should contain Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Data Acquisition:

    • Record isometric contractions using a data acquisition system.

    • Construct cumulative concentration-response curves for both Substance P and this compound by adding increasing concentrations of the peptides to the organ bath.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis:

    • Normalize the responses to the maximum contraction induced by a reference agonist (e.g., acetylcholine or Substance P).

    • Calculate the EC50 values (the concentration that produces 50% of the maximal response) for both peptides.

    • Determine the relative potency of this compound compared to Substance P.

Radioligand Competition Binding Assay

This assay measures the affinity of this compound for the NK1 receptor by its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor (e.g., CHO-NK1R or U373 MG cells)

  • Radiolabeled ligand (e.g., [125I]-[Tyr8]-Substance P or [3H]-Substance P)

  • Unlabeled this compound and Substance P

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound (or other competitor).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled Substance P).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the NK1 receptor and trigger an increase in intracellular calcium concentration.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293-NK1R or CHO-NK1R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound and Substance P stock solutions

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the NK1R-expressing cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes to allow the dye to enter the cells.

  • Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Measurement of Calcium Response:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a solution of this compound (or other agonist) into the wells and continue to record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Construct dose-response curves by plotting the peak fluorescence response against the logarithm of the agonist concentration.

    • Calculate the EC50 value for this compound.

Mandatory Visualizations

Signaling Pathways

NK1R_Signaling cluster_membrane Plasma Membrane NK1R NK1 Receptor Gq Gαq NK1R->Gq Activation Tyr8_SP This compound Tyr8_SP->NK1R Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response1 Cellular Responses (e.g., Proliferation, Inflammation) Ca2_ER->Cellular_Response1 MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates MAPK->Cellular_Response1

Caption: NK1 Receptor Signaling Pathway.

Experimental Workflows

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Competitor) start->prep_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_reagents->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Filter and Wash to Separate Bound from Free Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

Caption: Radioligand Competition Binding Assay Workflow.

Calcium_Assay_Workflow start Start plate_cells Plate NK1R-expressing Cells start->plate_cells dye_loading Load Cells with Calcium-sensitive Dye plate_cells->dye_loading wash_cells Wash to Remove Extracellular Dye dye_loading->wash_cells measure_baseline Measure Baseline Fluorescence wash_cells->measure_baseline add_agonist Inject this compound measure_baseline->add_agonist measure_response Record Fluorescence Change add_agonist->measure_response analysis Data Analysis (EC50 Calculation) measure_response->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow.

[Tyr8]-Substance P: A Technical Guide to its Discovery, Synthesis, and Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of [Tyr8]-Substance P, a key analog of the neuropeptide Substance P (SP). This document details the scientific background, experimental methodologies, and signaling pathways associated with this important research compound.

Introduction: The Advent of a Substance P Analog

Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂, was first identified in 1931 by Ulf von Euler and John H. Gaddum as a potent hypotensive and gut-contracting factor in equine brain and intestine extracts. Its structure was elucidated in 1971, paving the way for the synthesis of various analogs to probe its structure-activity relationships and biological functions.

This compound, with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH₂, emerged from these efforts as a crucial tool for researchers. The substitution of the phenylalanine at position 8 with a tyrosine residue provided a site for radioiodination, facilitating the development of radioligand binding assays to study the Substance P receptor, now known as the Neurokinin-1 (NK1) receptor. This analog has been instrumental in characterizing the distribution and pharmacology of NK1 receptors throughout the body.

Synthesis and Purification of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides.[1][2]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine solution in dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water)

  • DMF, Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: The Rink Amide resin is swelled in DMF within the synthesis vessel.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a piperidine/DMF solution to expose the free amine.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Met-OH) is activated with coupling reagents and coupled to the resin in the presence of DIPEA.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: The N-terminal Fmoc group of the final amino acid (Arg) is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a TFA cleavage cocktail.

  • Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed multiple times to remove scavengers and residual cleavage reagents.

  • Lyophilization: The crude peptide is lyophilized to obtain a dry powder.

Purification and Characterization

The crude this compound is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol:

  • The lyophilized crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

  • The solution is injected onto a C18 RP-HPLC column.

  • The peptide is eluted using a gradient of increasing acetonitrile concentration in water, both containing 0.1% TFA.

  • Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure peptide.

  • The pure fractions are pooled and lyophilized to yield the final product.

Characterization:

The purity and identity of the final this compound product are confirmed by:

  • Analytical RP-HPLC: To assess purity.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight (Calculated MW: 1363.66 g/mol ).[3][4]

Biological Activity and Quantitative Data

Data Presentation

Table 1: Binding Affinity of Tachykinins at the NK1 Receptor

LigandReceptorAssay TypeKd (nM)Ki (nM)Bmax (pmol/mg protein)Cell/Tissue Type
[3H]Substance PRat NK1Saturation0.33 ± 0.13-5.83 ± 1.16Transfected CHO cells

Data sourced from reference[6].

Table 2: Functional Potency of Tachykinins at the NK1 Receptor

AgonistAssay TypeCell LineEC50 (-log M)
Substance PCalcium MobilizationNK1R-expressing HEK2938.5 ± 0.3
Substance PcAMP AccumulationNK1R-expressing HEK2937.8 ± 0.1

Data sourced from reference[7].

Experimental Protocols for Biological Characterization

Radioligand Binding Assay

Radiolabeled this compound (e.g., [125I]-[Tyr8]-Substance P) is commonly used in competitive binding assays to determine the affinity of test compounds for the NK1 receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Membranes from cells or tissues expressing the NK1 receptor are prepared by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).

    • A fixed concentration of [125I]-[Tyr8]-Substance P.

    • Varying concentrations of the unlabeled competitor (test compound or unlabeled Substance P for standard curve).

    • Membrane preparation.

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are analyzed to determine the IC50 of the test compound, from which the Ki value can be calculated.

Functional Assays

The agonist activity of this compound at the NK1 receptor can be assessed by measuring downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.

Protocol: Calcium Mobilization Assay

  • Cell Culture: Cells expressing the NK1 receptor are cultured in a 96-well plate.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then this compound is added at various concentrations.

  • Data Acquisition: Changes in intracellular calcium concentration are monitored as changes in fluorescence intensity over time.

  • Data Analysis: The EC50 value for this compound-induced calcium mobilization is determined from the dose-response curve.

Signaling Pathways

The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 and Gαs proteins.[2][8] Activation of the NK1 receptor by this compound initiates a cascade of intracellular signaling events.

Gαq/11 Pathway

Binding of this compound to the NK1 receptor activates the Gαq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses.

Gαs Pathway and MAPK/ERK Pathway

The NK1 receptor can also couple to Gαs, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). Furthermore, NK1 receptor activation can trigger the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.[1]

Visualizations

Signaling Pathways

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gαq/11 NK1R->Gq activates Gs Gαs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts Tyr8_SP This compound Tyr8_SP->NK1R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC activates MAPK MAPK/ERK Pathway PKC->MAPK cAMP cAMP ATP->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response MAPK->Cellular_Response

Caption: NK1 Receptor Signaling Pathways.

Experimental Workflow

Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Characterization SPPS Solid-Phase Peptide Synthesis of this compound Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Purity & Identity Confirmation (Analytical HPLC, Mass Spectrometry) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Ki) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50) Characterization->Functional_Assay

Caption: Experimental Workflow for this compound.

References

[Tyr8]-Substance P structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to [Tyr8]-Substance P: Structure, Properties, and Experimental Considerations

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] It is primarily involved in pain transmission, inflammation, and smooth muscle contraction through its interaction with neurokinin receptors (NKRs), particularly the high-affinity neurokinin-1 receptor (NK1R).[1][3][4][5][6]

This compound is a synthetic analogue of Substance P where the phenylalanine residue at position 8 is substituted with a tyrosine residue. This substitution provides a key site for radioiodination (e.g., with ¹²⁵I), making this compound an invaluable tool for receptor binding assays, autoradiography, and radioimmunoassays.[3][7] This guide provides a comprehensive overview of the structure, chemical properties, and key experimental methodologies related to this compound.

Structure and Chemical Properties

This compound is an undecapeptide with an amidated C-terminus. The substitution of phenylalanine with tyrosine at position 8 is the defining structural difference from native Substance P.

  • Amino Acid Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr -Gly-Leu-Met-NH₂[3][8][9][10][11]

  • Native Substance P Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe -Gly-Leu-Met-NH₂[1]

Physicochemical Data

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₆₃H₉₈N₁₈O₁₄S[7][9][11]
Molecular Weight ~1363.6 g/mol [7][8][9][11][12]
Appearance White to off-white lyophilized powder[7][8][11][12]
Purity (typical) ≥95% (as determined by HPLC)[3][7][11]
Isoelectric Point (pI) High (predicted > 10)
Solubility Soluble in distilled water (up to 2 mg/mL) and acetonitrile[11]
Storage Conditions Store at -20°C, protect from light. Product is hygroscopic.[3][7][11][12]

Note on Isoelectric Point (pI): The exact experimental pI is not cited in the provided literature. However, due to the presence of two basic residues (Arginine and Lysine) and a single N-terminal amino group, the peptide carries a significant positive charge at neutral pH. Its pI is therefore predicted to be in the high basic range.

Synthesis and Purification

This compound is chemically synthesized using automated solid-phase peptide synthesis (SPPS) methodologies, followed by purification to achieve high purity for research use.[10]

Synthesis and Purification Workflow

The general workflow for producing research-grade this compound is outlined below.

cluster_workflow Synthesis and Purification Workflow SPPS 1. Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) Cleavage 2. Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage TFA Cocktail Precipitation 3. Crude Peptide Precipitation (Cold Ether) Cleavage->Precipitation Purification 4. Purification (Reversed-Phase HPLC) Precipitation->Purification Analysis 5. Quality Control Analysis (HPLC & Mass Spectrometry) Purification->Analysis Purity & Identity Check Lyophilization 6. Lyophilization Analysis->Lyophilization

Figure 1: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Solid-Phase Synthesis and Purification

  • Synthesis: The peptide is assembled on a Rink Amide resin using an automated peptide synthesizer. Standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is employed. Each amino acid is double-coupled using an activating agent like HBTU/DIPEA in DMF.

  • Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Precipitation and Washing: The crude peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold ether to remove scavengers.

  • Purification: The crude peptide is dissolved in a minimal amount of aqueous buffer (e.g., 0.1% TFA in water) and purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient.

  • Analysis: The purity and identity of the collected fractions are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization: Pure fractions are pooled and lyophilized to yield the final white powder.

Biological Activity and Signaling Pathways

This compound is a biologically active analogue of Substance P, exerting its effects primarily through the NK1 receptor, a G-protein coupled receptor (GPCR).[3][7][10]

Biological Activity Profile
ParameterDescriptionReferences
Primary Target Neurokinin-1 Receptor (NK1R)[1][3][4]
Receptor Family Tachykinin Receptor (GPCR)[1][2]
Functional Activity Agonist[10]
Potency Shows similar biological activity to native Substance P in contracting guinea pig ileum and reducing canine blood pressure, sometimes requiring a slightly higher dose.[8][10]
Key Applications Used as a radioligand tracer in receptor binding and distribution studies.[3][7]
NK1 Receptor Signaling Pathway

Activation of the NK1R by this compound initiates a canonical Gαq/11 signaling cascade, leading to the activation of downstream effector pathways. This signaling is critical in mediating inflammatory and nociceptive responses.

cluster_pathway This compound / NK1R Signaling Pathway SP This compound NK1R NK1 Receptor (GPCR) SP->NK1R Binds Gq Gαq/11 G-Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates MAPK MAPK Cascade (ERK1/2, p38) PKC->MAPK Activates Response Cellular Responses (Inflammation, Pain Signaling, Proliferation) MAPK->Response

Figure 2: Simplified signaling cascade following this compound binding to the NK1 receptor.

The binding of this compound to NK1R activates the Gαq protein, which in turn stimulates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][13] IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). These events lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.[14]

Key Experimental Protocols

The unique structure of this compound makes it ideal for use in receptor binding and functional assays.

Radioligand Receptor Binding Assay

This assay quantifies the binding of this compound to the NK1 receptor, typically using a competitive binding format with ¹²⁵I-labeled this compound.

cluster_assay Radioligand Binding Assay Workflow Prep 1. Prepare Membranes (from cells/tissue expressing NK1R) Incubate 2. Incubate Components (Membranes + ¹²⁵I-[Tyr8]-SP + Unlabeled Competitor) Prep->Incubate Separate 3. Separate Bound & Free Ligand (Rapid Filtration over GF/B filters) Incubate->Separate Wash 4. Wash Filters (Remove non-specific binding) Separate->Wash Count 5. Quantify Radioactivity (Gamma Counter) Wash->Count Analyze 6. Data Analysis (Calculate Ki/IC₅₀) Count->Analyze

Figure 3: Workflow for a competitive radioligand binding assay using this compound.
  • Membrane Preparation: Homogenize cells or tissues expressing NK1R in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • Assay Buffer (50 mM Tris-HCl, 3 mM MnCl₂, 0.02% BSA).

    • A fixed concentration of ¹²⁵I-[Tyr8]-Substance P (e.g., 25-50 pM).

    • Increasing concentrations of unlabeled this compound or other test compounds (for competition curve).

    • For non-specific binding (NSB), add a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to reduce non-specific binding.

  • Counting: Place the filters in vials and measure the bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

This assay measures the functional consequence of NK1R activation by monitoring the increase in intracellular calcium concentration ([Ca²⁺]i), a direct result of the IP₃-mediated signaling pathway.

  • Cell Preparation: Plate cells stably or transiently expressing the NK1R (e.g., HEK293 or CHO cells) in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.

  • Assay: Wash the cells again to remove excess dye. Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Compound Addition: Record a baseline fluorescence reading. Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The increase in fluorescence corresponds to the increase in [Ca²⁺]i. Determine the maximum fluorescence response for each concentration. Plot the response against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value, which represents the potency of the peptide.

Conclusion

This compound is a crucial synthetic analogue of Substance P that retains potent biological activity at the NK1 receptor. Its primary utility lies in the tyrosine residue at position 8, which serves as an efficient site for radiolabeling, making it an indispensable tool for researchers studying the tachykinin system. The detailed structural information and experimental protocols provided in this guide offer a robust framework for its application in receptor pharmacology, signal transduction studies, and drug development.

References

An In-depth Technical Guide to the Mechanism of Action of [Tyr8]-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to [Tyr8]-Substance P

This compound is an undecapeptide analog of Substance P with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2. The substitution of phenylalanine at position 8 with tyrosine allows for radioiodination, making it a valuable tool in receptor binding assays and other experimental settings[1]. Functionally, this compound exhibits biological activities similar to Substance P, including the stimulation of smooth muscle contraction and effects on blood pressure, albeit with some reported differences in potency and onset of action[2]. It exerts its effects primarily through the neurokinin-1 receptor (NK1R).

The Neurokinin-1 Receptor (NK1R)

The primary target of this compound is the NK1R, a member of the tachykinin receptor subfamily of GPCRs. The NK1R is widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues, including immune cells, endothelial cells, and fibroblasts. This broad distribution underlies the diverse physiological and pathophysiological roles of Substance P and its analogs, which include pain transmission, neurogenic inflammation, smooth muscle contraction, and regulation of mood and anxiety[3].

Mechanism of Action: Signal Transduction Pathways

Upon binding of an agonist like this compound, the NK1R undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The NK1R is known to couple to at least two major G protein subtypes: Gαq and Gαs, initiating distinct downstream signaling cascades.

Gαq-Mediated Pathway: Intracellular Calcium Mobilization

The predominant signaling pathway activated by the NK1R is mediated by Gαq.

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

  • Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to a cellular response.

Gαs-Mediated Pathway: cAMP Accumulation

In addition to Gαq coupling, the NK1R can also couple to Gαs.

  • Activation of Adenylyl Cyclase (AC): The activated α-subunit of Gs stimulates the membrane-bound enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

  • Activation of Protein Kinase A (PKA): cAMP acts as a second messenger, primarily by activating protein kinase A.

  • Downstream Phosphorylation: PKA phosphorylates various cellular proteins, including transcription factors, to modulate gene expression and cellular function.

NK1R_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_proteins cluster_cytoplasm Cytoplasm Tyr8_SP This compound NK1R NK1R Tyr8_SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC PLC Gq->PLC Stimulates AC Adenylyl Cyclase Gs->AC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Co-activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction, neuroinflammation) PKC->Cellular_Response_Gq Phosphorylates targets cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_Gs Cellular Response (e.g., modulation of gene expression) PKA->Cellular_Response_Gs Phosphorylates targets

Caption: Dual signaling pathways of the NK1R activated by this compound.

Quantitative Data

While direct quantitative data for this compound is sparse in the readily available literature, the following tables summarize the functional potency of the parent compound, Substance P, at the human NK1R expressed in HEK293 cells. It is reported that this compound exhibits a similar biological response to Substance P at approximately twice the dosage in guinea pig ileum contraction assays[2].

Table 1: Functional Potency of Substance P at the Human NK1R

Agonist Assay Cell Line Parameter Value Reference
Substance P Intracellular Ca²⁺ Mobilization HEK293 -log EC₅₀ (M) 8.5 ± 0.3 [4]

| Substance P | cAMP Accumulation | HEK293 | -log EC₅₀ (M) | 7.8 ± 0.1 |[4] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the NK1R.

Materials:

  • HEK293 cells stably expressing human NK1R

  • Cell culture medium and supplements

  • Poly-D-lysine coated 96-well plates

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Radioligand (e.g., [¹²⁵I]this compound)

  • Unlabeled Substance P (for non-specific binding)

  • Test compounds

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation fluid and counter

Methodology:

  • Cell Plating: Seed NK1R-expressing HEK293 cells into 96-well plates and grow to confluence.

  • Assay Setup:

    • To each well, add binding buffer.

    • Add a fixed concentration of radioligand (typically at or below its Kd value).

    • Add varying concentrations of the unlabeled test compound.

    • For total binding, add binding buffer instead of the test compound.

    • For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Plate NK1R-expressing cells in 96-well plate B Add binding buffer, radioligand, and test compound dilutions A->B C Incubate at 4°C to reach equilibrium B->C D Filter through glass fiber filters using a cell harvester C->D E Wash filters with ice-cold buffer D->E F Add scintillation fluid and measure radioactivity E->F G Calculate IC₅₀ and Ki values F->G Calcium_Assay_Workflow A Seed NK1R-expressing cells in 96-well plate B Load cells with fluorescent calcium indicator (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Measure baseline fluorescence in a plate reader C->D E Inject test compound (this compound) D->E F Record fluorescence change over time E->F G Calculate EC₅₀ value from dose-response curve F->G cAMP_Assay_Workflow A Plate NK1R-expressing cells in 96-well plate B Pre-incubate with phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate with test compound (this compound) B->C D Lyse cells to release intracellular cAMP C->D E Perform competitive immunoassay (e.g., HTRF, ELISA) D->E F Measure signal with a plate reader E->F G Calculate cAMP concentration and determine EC₅₀ value F->G

References

[Tyr8]-Substance P: A Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[Tyr8]-Substance P is a synthetic analog of the naturally occurring neuropeptide Substance P (SP). This technical guide provides an in-depth overview of the biological functions of this compound, with a focus on its interaction with neurokinin receptors and its physiological effects. This document details its receptor binding profile, downstream signaling pathways, and its impact on various biological systems, including smooth muscle contraction, cardiovascular regulation, and hormone secretion. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator belonging to the tachykinin family.[1] It plays a critical role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] SP exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[3][4] The substitution of the phenylalanine at position 8 with a tyrosine residue results in the synthetic analog, this compound. This modification allows for radioiodination, making it a valuable tool in receptor binding studies.[5] This guide delves into the specific biological functions and pharmacological characteristics of this important analog.

Receptor Binding and Functional Potency

Quantitative Data Summary

The following table summarizes the available quantitative and semi-quantitative data for the biological activity of this compound in comparison to Substance P.

Biological EffectAssay SystemThis compound PotencySubstance P PotencyObservations
Smooth Muscle ContractionIsolated Guinea Pig Ileum~0.5x1xAt twice the dosage, this compound elicits the same contractile response as Substance P. The onset of muscle tone increase is more gradual with the analog.[6]
Hypotensive EffectAnesthetized Dogs~0.5x1xAt twice the dosage, this compound produces a similar decrease in systemic blood pressure to Substance P, with no qualitative differences in the response.[6]
Hormone ReleaseIn vitro Rat PituitaryEffective at very high dosagesNot specifiedThis compound stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). It does not affect the release of growth hormone, prolactin, or thyrotropin.[6]

Signaling Pathways

Upon binding to the NK1 receptor, this compound is presumed to activate the same primary signaling cascade as Substance P. The NK1 receptor is predominantly coupled to the Gq alpha subunit of its associated G-protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.

Tyr8_SP This compound NK1R NK1 Receptor Tyr8_SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway for this compound.

Key Biological Functions

Smooth Muscle Contraction

This compound is a potent spasmogen, causing contraction of the isolated guinea pig ileum. This effect is comparable to that of Substance P, although it requires approximately double the concentration to achieve the same magnitude of response.[6] A notable difference is the more gradual onset of muscle contraction observed with this compound compared to the parent peptide.[6]

Cardiovascular Effects

In vivo studies in dogs have demonstrated that this compound induces a hypotensive effect, similar to Substance P.[6] This vasodilatory action is a characteristic feature of tachykinins and is mediated through their interaction with receptors on vascular endothelial cells.

Endocrine Modulation

At high concentrations, this compound has been shown to stimulate the in vitro release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[6] However, it does not appear to affect the secretion of other anterior pituitary hormones such as growth hormone, prolactin, or thyrotropin.[6]

Experimental Protocols

Radioligand Binding Assay for Neurokinin Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled ligands for neurokinin receptors.

Materials:

  • Cell membranes expressing the neurokinin receptor of interest (e.g., NK1R).

  • Radiolabeled ligand (e.g., [125I]-[Tyr8]-Substance P or [3H]-Substance P).

  • Unlabeled this compound and Substance P for competition.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold homogenization buffer. Centrifuge to pellet the membranes and resuspend in binding buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor (this compound or Substance P). For total binding, omit the competitor. For non-specific binding, add a high concentration of unlabeled Substance P.

  • Incubation: Add the membrane preparation to each well and incubate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Start Start Prepare_Membranes Prepare Receptor-Containing Cell Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Plate: - Buffer - Radioligand - Competitor Prepare_Membranes->Setup_Assay Incubate Incubate with Membrane Preparation Setup_Assay->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Analyze Analyze Data (IC50, Ki) Count->Analyze End End Analyze->End

Caption: Workflow for a Radioligand Binding Assay.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo assay measures the contractile response of smooth muscle to tachykinin agonists.

Materials:

  • Guinea pig.

  • Tyrode's solution (physiological salt solution).

  • Organ bath with aeration and temperature control (37°C).

  • Isotonic transducer and recording system.

  • This compound and Substance P solutions of known concentrations.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into segments of 2-3 cm.

  • Mounting: Suspend the ileum segment in an organ bath containing oxygenated Tyrode's solution at 37°C. Attach one end to a fixed point and the other to an isotonic transducer.

  • Equilibration: Allow the tissue to equilibrate for a period (e.g., 30-60 minutes) under a slight resting tension, with regular washing.

  • Drug Addition: Add increasing concentrations of this compound or Substance P to the organ bath in a cumulative or non-cumulative manner.

  • Recording: Record the contractile responses (changes in muscle tension) using the transducer and recording system.

  • Washing: Wash the tissue thoroughly with Tyrode's solution between drug additions to allow for recovery to baseline.

  • Data Analysis: Construct a dose-response curve by plotting the magnitude of the contraction against the logarithm of the agonist concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response).

Start Start Dissect_Ileum Dissect Guinea Pig Ileum Start->Dissect_Ileum Mount_Tissue Mount Ileum Segment in Organ Bath Dissect_Ileum->Mount_Tissue Equilibrate Equilibrate Tissue Mount_Tissue->Equilibrate Add_Agonist Add Agonist ([Tyr8]-SP or SP) Equilibrate->Add_Agonist Record_Contraction Record Contractile Response Add_Agonist->Record_Contraction Wash_Tissue Wash Tissue Record_Contraction->Wash_Tissue Repeat Repeat with Different Concentrations Wash_Tissue->Repeat Repeat->Add_Agonist Yes Analyze Analyze Data (EC50) Repeat->Analyze No End End Analyze->End

Caption: Workflow for Isolated Guinea Pig Ileum Assay.

Conclusion

This compound serves as a valuable pharmacological tool for studying the tachykinin system. Its biological activities, including smooth muscle contraction, induction of hypotension, and modulation of hormone release, closely mimic those of endogenous Substance P, albeit with generally lower potency. The presence of the tyrosine residue facilitates radioiodination, making it indispensable for receptor characterization and localization studies. The detailed protocols and compiled data in this guide are intended to support further investigation into the nuanced roles of Substance P and its analogs in health and disease, and to aid in the development of novel therapeutics targeting the neurokinin system.

References

[Tyr8]-Substance P and Neurokinin Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the interaction between [Tyr8]-Substance P, a key analog of the neuropeptide Substance P (SP), and its primary target, the neurokinin-1 receptor (NK1R). Substance P, an undecapeptide, is a member of the tachykinin family and plays a critical role in pain transmission, inflammation, and mood regulation.[1][2] Its biological effects are primarily mediated through the NK1R, a class A G protein-coupled receptor (GPCR).[3][4] The analog, this compound, in which the phenylalanine at position 8 is substituted with tyrosine, exhibits biological activities comparable to the native peptide and serves as an invaluable tool for research, particularly for radiolabeling in binding assays.[5][6] This document details the binding characteristics, signaling pathways, and essential experimental protocols for studying this crucial ligand-receptor system.

Binding Affinity and Specificity

This compound retains significant biological activity, eliciting responses such as the contraction of guinea pig ileum and a decrease in systemic blood pressure in dogs, similar to native Substance P.[5][7] The primary binding site for Substance P and its analogs involves multiple domains of the NK1R, including the N-terminal segment and the second extracellular loop.[8] While extensive quantitative data specifically for the unlabeled this compound analog is not always detailed separately from native SP in literature, its iodinated form, ¹²⁵I-[Tyr8]-Substance P, is a standard radioligand for characterizing NK1R binding. The binding affinity of Substance P itself is well-established in the nanomolar range.

Quantitative Data: Ligand Binding Affinities for NK1R

The following table summarizes representative binding affinity data for ligands interacting with the NK1 receptor.

LigandReceptorCell/Tissue TypeAssay TypeAffinity ValueReference
¹²⁵I-Substance PRat NK1RKNRK CellsSaturationKd: 5.63 nM[1][9]
¹²⁵I-[Lys³]-SPHEK293T CellsCompetition~25 pM used[8]
AprepitantRat NK1RRat brain homogenatesCompetitionIC50: 0.09 nM[1]

Signaling Pathways

Activation of the NK1R by agonists like Substance P or this compound initiates a cascade of intracellular signaling events.[1] The receptor can couple to multiple G protein subtypes, leading to diverse cellular responses.

Gαq/11 Pathway (Canonical)

The most well-characterized pathway involves the coupling of NK1R to Gαq/11 proteins.[10][11] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[10][12] The subsequent increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, modulating cellular activity.[11]

NK1R_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound NK1R NK1 Receptor Ligand->NK1R Binds Gq Gαq/βγ NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: Canonical Gαq signaling pathway of the NK1 receptor.
Other Signaling Pathways

Beyond the canonical Gq pathway, NK1R activation can also lead to:

  • Gαs Coupling: Some studies suggest that NK1R can couple to Gαs, stimulating adenylyl cyclase and leading to the production of cyclic AMP (cAMP).[13]

  • MAPK/ERK Pathway: Receptor activation can trigger the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), influencing gene expression and cell proliferation.[11]

  • Receptor Internalization: Upon sustained agonist stimulation, the ligand-receptor complex is internalized via a clathrin-dependent mechanism into endosomes.[14][15][16] This process is crucial for signal desensitization and subsequent receptor recycling back to the cell surface.[3][16]

Experimental Protocols

A multi-assay approach is essential for a thorough characterization of the this compound and NK1R interaction. Below are detailed protocols for fundamental assays.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound (like unlabeled [Tyr8]-SP) by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.[1]

A. Materials

  • Cell Membranes: Membranes prepared from cells stably expressing the NK1 receptor (e.g., HEK293, CHO cells).[17]

  • Radioligand: ¹²⁵I-labeled this compound or another suitable high-affinity radiolabeled NK1R ligand.

  • Unlabeled Ligands: Unlabeled Substance P (for non-specific binding) and test compounds.[18]

  • Binding Buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA, 40 µg/ml bacitracin.[8][17]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[1]

  • Filtration System: Glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI) and a cell harvester.[1][19]

  • Scintillation Counter and fluid.

B. Protocol

  • Preparation: Thaw the NK1R-expressing cell membrane preparation on ice.[17] Prepare serial dilutions of the unlabeled test compounds.

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • 50 µL Binding Buffer.

    • 50 µL of test compound at various concentrations (or buffer for total binding, or 1 µM unlabeled Substance P for non-specific binding).[1][18]

    • 50 µL of radioligand at a fixed concentration (typically at or below its Kd value).[19]

    • 50 µL of the cell membrane suspension.

  • Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation to reach equilibrium.[1][17]

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[1]

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.[1]

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a beta- or gamma-counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (four-parameter logistic equation). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following NK1R activation via the Gq pathway.[10]

A. Materials

  • Cells: A cell line stably expressing the NK1 receptor (e.g., CHO, HEK293).

  • Culture Medium: Appropriate medium (e.g., Ham's F-12K) with 10% FBS and antibiotics.[12]

  • Assay Plate: 96- or 384-well black, clear-bottom plates.

  • Calcium Indicator Dye: Cell-permeant fluorescent dye such as Fluo-4 AM or Fluo-8E™ AM.[20]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Fluorescence Plate Reader: An instrument with integrated liquid handling and kinetic reading capabilities (e.g., FLIPR, FlexStation).[12][21]

B. Protocol

  • Cell Plating: The day before the assay, seed the NK1R-expressing cells into the assay plate at a suitable density (e.g., 40,000-50,000 cells/well for a 96-well plate).[12] Incubate overnight.

  • Dye Loading: Remove the culture medium. Add 100 µL of the fluorescent calcium dye loading solution (e.g., Fluo-4 AM in Assay Buffer) to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes in the dark to allow for dye de-esterification.[12]

  • Washing: Gently wash the cells twice with Assay Buffer, leaving a final volume of 100 µL in each well after the last wash.[12]

  • Fluorescence Measurement:

    • Place the plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).[12]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument adds the agonist (this compound) at various concentrations.

    • Immediately begin kinetic measurement of the fluorescence signal for at least 120 seconds.[12]

  • Data Analysis: The change in fluorescence (peak minus baseline) corresponds to the intracellular calcium concentration. Plot the response against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.

cAMP Assay

This functional assay is used to measure the activation or inhibition of adenylyl cyclase, indicating Gαs or Gαi coupling, respectively.[22] Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method.[19][23]

A. Materials

  • Cells: A cell line stably expressing the NK1 receptor.

  • Test Compounds: Agonists and antagonists of interest.

  • cAMP Assay Kit: A commercial kit (e.g., Cisbio HTRF or Promega GloSensor™) containing lysis buffer, cAMP standard, and detection reagents (e.g., anti-cAMP antibody-cryptate and d2-labeled cAMP).[18][19]

  • Plate Reader: An HTRF-compatible plate reader.

B. Protocol (HTRF Example)

  • Cell Stimulation: Plate cells and stimulate them with various concentrations of the test compound (for agonist mode) or a fixed concentration of agonist plus various concentrations of the test compound (for antagonist mode).[22]

  • Cell Lysis: Add the lysis buffer provided in the kit to release intracellular cAMP.

  • Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate-labeled antibody) to the cell lysate.[23]

  • Incubation: Incubate at room temperature for 60 minutes in the dark.[23]

  • Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor).

  • Data Analysis: The HTRF ratio (Emission 665 / Emission 615 * 10⁴) is inversely proportional to the amount of cAMP produced by the cells.[19] A standard curve is used to convert the HTRF ratio to cAMP concentration. Plot cAMP concentration against the log concentration of the compound to determine EC₅₀ or IC₅₀ values.

Experimental and Logical Workflow Visualization

The following diagram outlines a typical workflow for characterizing the interaction of a ligand with its receptor.

Workflow cluster_setup Assay Development cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Line Culture (NK1R-expressing) Membrane_Prep Membrane Preparation (for Binding Assays) Cell_Culture->Membrane_Prep Functional_Assay Functional Assays (Ca²⁺, cAMP) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Reagent_Prep Reagent & Compound Dilution Reagent_Prep->Binding_Assay Reagent_Prep->Functional_Assay Data_Acq Data Acquisition (Counts / Fluorescence) Binding_Assay->Data_Acq Functional_Assay->Data_Acq Curve_Fit Dose-Response Curve Fitting Data_Acq->Curve_Fit Param_Calc Parameter Calculation (Ki, EC₅₀, IC₅₀) Curve_Fit->Param_Calc Conclusion Conclusion: Affinity & Potency Param_Calc->Conclusion

Caption: General experimental workflow for ligand-receptor characterization.

References

Physiological Effects of [Tyr8]-Substance P In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide and a member of the tachykinin family, playing a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] Its biological effects are primarily mediated through the high-affinity neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2][3] [Tyr8]-Substance P is a synthetic analog of Substance P where the phenylalanine at position 8 is replaced by tyrosine. This substitution makes it a valuable tool in research, particularly as a radioligand for studying Substance P binding and distribution due to the ability to iodinate the tyrosine residue.[4][5] While it is considered a biologically active analogue, detailed in vivo physiological data specifically for this compound is limited in publicly available literature.[4] Therefore, this guide will focus on the well-documented in vivo physiological effects of the parent molecule, Substance P, which are expected to be largely mimicked by its [Tyr8] analog.

Core Physiological Effects of Substance P In Vivo

Substance P is involved in a wide array of physiological processes, including pain transmission, neurogenic inflammation, and the regulation of cardiovascular and respiratory functions.[6] Its release from nerve endings can be triggered by various noxious stimuli, leading to localized inflammatory responses characterized by vasodilation, increased vascular permeability, and plasma extravasation.[7]

Cardiovascular System

Intravenous administration of Substance P elicits potent cardiovascular responses, primarily characterized by vasodilation and subsequent hypotension.[8] This effect is largely dependent on the release of nitric oxide from the endothelium. In conscious rats, intrathecal injection of Substance P has been shown to cause a dose-related increase in mean arterial pressure and heart rate, suggesting a centrally mediated sympathetic activation.[9]

Central Nervous System

Within the central nervous system, Substance P is a key mediator of pain perception.[2] It is released from the primary afferent fibers in the spinal cord upon painful stimulation. Intracerebroventricular administration of Substance P has been shown to influence dopamine levels in the brain of rats.[10] Specifically, higher doses can increase the concentration of dopamine and its metabolites in the striatum, nucleus accumbens, and frontal cortex.[10] Furthermore, central administration of a Substance P antagonist has been demonstrated to elevate plasma adrenocorticotrophin and corticosterone levels, indicating an inhibitory role of endogenous Substance P on the hypothalamic-pituitary-adrenal (HPA) axis.[11]

Inflammation and Immune Response

Substance P is a potent mediator of neurogenic inflammation.[7] It can induce the degranulation of mast cells, leading to the release of histamine and other inflammatory mediators.[12] This contributes to the characteristic wheal and flare response observed upon intradermal injection in human skin.

Quantitative In Vivo Data for Substance P

The following tables summarize key quantitative data from in vivo studies on Substance P. It is important to note that these values may vary depending on the animal model, experimental conditions, and route of administration.

ParameterSpeciesRoute of AdministrationDose/ConcentrationObserved EffectReference
Cardiovascular Effects
Mean Arterial PressureRat (urethane-anesthetized)IntravenousDose-dependentReduction[8]
Mean Arterial Pressure & Heart RateRat (conscious)Intrathecal6.5 nmolDose-related increase[9]
Central Nervous System Effects
Dopamine ConcentrationRat (6-hydroxydopamine-lesioned)Intracerebroventricular3.5 nmol/kgIncrease in striatum, nucleus accumbens, and frontal cortex[10]
ACTH & Corticosterone LevelsRatIntracerebroventricular (SP antagonist)N/AElevation[11]
OvulationRat (6-OHDA pretreated)Intracerebroventricular5 nmolNo blockage of ovulation[13]
Nociception
Pain ResponseRat and MouseIntrathecal and IntracerebroventricularN/AEffects on nociception[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the in vivo study of Substance P.

Intracerebroventricular (ICV) Administration in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. Coordinates are determined based on a stereotaxic atlas (e.g., Paxinos and Watson). The cannula is fixed to the skull with dental cement.

  • Administration: After a recovery period, a microinjection syringe connected to a PE tube is inserted into the guide cannula. The substance (e.g., Substance P or its antagonist) is infused in a small volume (typically 1-5 µl) over a defined period.

  • Post-Administration Monitoring: Behavioral changes, physiological parameters (e.g., blood pressure, heart rate), and subsequent biochemical analyses of brain tissue or plasma are performed.[10][11][13]

Intrathecal (IT) Administration in Rats
  • Animal Model: Conscious, freely moving rats are often used to observe behavioral responses.

  • Procedure: A lumbar puncture is performed between the L5 and L6 vertebrae using a fine needle. The correct placement is often confirmed by a characteristic tail-flick response.

  • Administration: The substance is injected in a small volume (e.g., 10-20 µl), followed by a flush with saline.

  • Post-Administration Monitoring: Cardiovascular parameters (via pre-implanted arterial catheters) and behavioral responses (e.g., scratching, biting) are monitored.[9]

In Vivo Metabolism Studies
  • Animal Model: Rats are frequently used.

  • Procedure: Following administration of radiolabeled or unlabeled Substance P (e.g., intrastriatal), brain microdialysis can be employed to sample the extracellular fluid over time.

  • Analysis: The collected dialysates are analyzed by techniques such as high-performance liquid chromatography (HPLC) to separate and quantify Substance P and its metabolites.[15]

Signaling Pathways

Substance P exerts its effects by binding to the NK1 receptor, which couples to G proteins, primarily Gq/11 and Gs.

Primary Signaling Cascade via NK1R

Activation of the NK1R by Substance P leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is fundamental to many of the downstream cellular responses.

SubstanceP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SP This compound NK1R NK1 Receptor SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Responses (e.g., Neuronal Excitation, Inflammation, Vasodilation) Ca->Response PKC->Response

Caption: Canonical Gq-coupled signaling pathway of the NK1 receptor upon activation by this compound.

Experimental Workflow for In Vivo Cardiovascular Assessment

The following diagram illustrates a typical workflow for assessing the cardiovascular effects of this compound in an animal model.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_model Select Animal Model (e.g., Rat) anesthesia Anesthetize Animal animal_model->anesthesia instrumentation Surgical Instrumentation (Arterial & Venous Catheters, ECG electrodes) anesthesia->instrumentation baseline Record Baseline Physiological Data (BP, HR, ECG) instrumentation->baseline drug_admin Administer this compound (e.g., Intravenous Bolus or Infusion) baseline->drug_admin data_acq Continuous Data Acquisition drug_admin->data_acq data_proc Data Processing & Analysis (e.g., Dose-Response Curves) data_acq->data_proc stats Statistical Analysis data_proc->stats interpretation Interpretation of Results stats->interpretation

Caption: A generalized experimental workflow for studying the in vivo cardiovascular effects of this compound.

Conclusion

References

[Tyr8]-Substance P in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr8]-Substance P is a synthetic analogue of Substance P (SP), an undecapeptide neuropeptide of the tachykinin family.[1][2] With the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, this analogue incorporates a tyrosine residue at position 8 in place of phenylalanine.[3] This substitution makes it a valuable tool in neuroscience research, particularly for studying the neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1][4] this compound is frequently utilized as a biologically active peptide and, when radiolabeled, serves as a crucial tracer in receptor binding and distribution studies.[1]

Substance P and its receptors are widely distributed throughout the central and peripheral nervous systems and are implicated in a myriad of physiological and pathological processes, including pain transmission, inflammation, mood, and anxiety.[2][4][5] The activation of the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to these processes.[6] This technical guide provides an in-depth overview of this compound, its biochemical properties, associated signaling pathways, and detailed experimental protocols for its use in neuroscience research.

Core Properties of this compound

PropertyValueReference
Amino Acid Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2[3]
Molecular Weight 1363.6 g/mol [3]
Biological Activity Shows similar biological activity to Substance P, requiring approximately twice the dosage for equivalent effects in some assays (e.g., guinea pig ileum contraction, dog blood pressure reduction).[7]

Quantitative Data: Receptor Affinity and Potency

LigandAssayCell Line/TissueParameterValueReference
Substance PIntracellular Calcium ([Ca²⁺]i) MobilizationNK1R-transfected 3T3 cells-log EC50 (M)8.53 ± 0.27[7]
Substance PcAMP AccumulationNK1R-transfected 3T3 cells-log EC50 (M)8.04 ± 0.18[7]
Substance PReceptor InternalizationSH-SY5Y cells expressing tGFP-tagged NK1REC50 (M)1.8 x 10⁻⁸[8]
[(3'-125I) D-Tyro, (4'-N3)Phe8, Nle11]-SPCompetitive Binding vs [³H]-SPRat brain membranesIC50 (nM)10[9]
[¹²⁵I]Bolton-Hunter Substance PSaturation BindingRat thymus and spleenKd (nM)0.10 - 0.14[10]

Signaling Pathways of this compound via the NK1 Receptor

Activation of the NK1 receptor by this compound initiates a cascade of intracellular events primarily through the coupling to Gαq/11 and Gαs proteins.[6][7] This leads to the activation of multiple downstream effector systems.

Gαq/11 Pathway

The Gαq/11 pathway is the canonical signaling route for the NK1 receptor.

Galphaq_Pathway Tyr8_SP This compound NK1R NK1 Receptor Tyr8_SP->NK1R Binds G_protein Gαq/11 Gβγ NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates MAPK_Cascade MAPK Cascade (Raf, MEK, ERK) PKC->MAPK_Cascade Activates Transcription Gene Transcription (e.g., c-Fos) MAPK_Cascade->Transcription Regulates

Caption: Gαq/11 signaling pathway activated by this compound.

Gαs Pathway and Receptor Internalization

In addition to the Gαq pathway, the NK1 receptor can also couple to Gαs, leading to the production of cyclic AMP (cAMP).[7] Furthermore, agonist binding induces receptor internalization, a key mechanism for signal desensitization and resensitization.[4]

Gas_Internalization_Pathway cluster_internalization Receptor Internalization Tyr8_SP This compound NK1R NK1 Receptor Tyr8_SP->NK1R Binds Gas Gαs NK1R->Gas Activates Endosome Endosome NK1R->Endosome Internalizes AC Adenylyl Cyclase Gas->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Recycling Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation SPPS_Workflow start Start: Rink Amide Resin swell 1. Swell Resin (DMF) start->swell fmoc_deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->fmoc_deprotect wash1 3. Wash (DMF, DCM) fmoc_deprotect->wash1 coupling 4. Couple Fmoc-Amino Acid (HBTU/HOBt or HATU) wash1->coupling wash2 5. Wash (DMF, DCM) coupling->wash2 repeat Repeat Steps 2-5 for each amino acid in sequence wash2->repeat repeat->fmoc_deprotect Next Amino Acid final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid wash3 7. Wash and Dry Resin final_deprotect->wash3 cleavage 8. Cleavage and Side-Chain Deprotection (TFA cocktail) wash3->cleavage precipitation 9. Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation purification 10. Purification (RP-HPLC) precipitation->purification end End: Purified This compound purification->end

References

Methodological & Application

Application Notes and Protocols for [Tyr8]-Substance P in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr8]-Substance P is a synthetic analog of Substance P (SP), an eleven-amino acid neuropeptide belonging to the tachykinin family. SP and its analogs are potent agonists for neurokinin receptors (NKRs), exhibiting the highest affinity for the neurokinin-1 receptor (NK1R). The substitution of phenylalanine at position 8 with tyrosine in this compound makes it a valuable tool for various research applications, particularly for radiolabeling and receptor binding studies. This document provides detailed protocols and application notes for the use of this compound in cell culture experiments to investigate its diverse biological effects.

Substance P and its analogs play a crucial role in a wide array of physiological and pathological processes, including pain transmission, neurogenic inflammation, immune modulation, cell proliferation, and angiogenesis. In a cellular context, the activation of NK1R by this compound initiates a cascade of intracellular signaling events, making it a key molecule for studying receptor pharmacology and downstream cellular responses.

Product Information: Reconstitution and Storage

Proper handling and storage of this compound are critical to maintain its biological activity and ensure experimental reproducibility.

ParameterRecommendation
Formulation Typically supplied as a lyophilized powder.
Reconstitution Reconstitute the lyophilized powder in sterile, distilled water or a buffer such as PBS. For a 1 mg vial, adding 1 mL of solvent will yield a 1 mg/mL stock solution. Gently vortex to dissolve.
Storage of Powder Store the lyophilized powder at -20°C or -80°C for long-term storage. The product is often hygroscopic and should be protected from light.
Storage of Stock Solution Aliquot the reconstituted stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.
Working Solution Prepare fresh working solutions from the frozen stock for each experiment. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use.

Note: The peptide may be supplied as a trifluoroacetate (TFA) salt, which is a remnant of the purification process. For most cell culture applications, the presence of residual TFA at working dilutions is not expected to interfere with the experiment.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the NK1 receptor, a G protein-coupled receptor (GPCR). The activated NK1R couples primarily to Gαq and Gαs proteins, initiating two main signaling cascades:

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). DAG, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, modulating cellular processes like proliferation and inflammation.

  • Gαs Pathway: Coupling to Gαs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA), which phosphorylates transcription factors and other proteins, influencing gene expression and cellular function.

SubstanceP_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Tyr8_SP This compound NK1R NK1 Receptor Tyr8_SP->NK1R Binds G_protein Gαq / Gαs NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) AC Adenylyl Cyclase (AC) G_protein->AC Activates (Gαs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ER->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Downstream Calcium_Flux_Workflow start Start plate_cells Plate cells in a 96-well black, clear-bottom plate start->plate_cells incubate_cells Incubate overnight (37°C, 5% CO₂) plate_cells->incubate_cells load_dye Load cells with Fluo-4 AM (e.g., 45-60 min at 37°C) incubate_cells->load_dye wash_cells Wash cells twice with assay buffer (e.g., HBSS) load_dye->wash_cells read_baseline Measure baseline fluorescence in a microplate reader wash_cells->read_baseline add_peptide Add this compound (using injector) read_baseline->add_peptide read_kinetics Measure fluorescence kinetics (e.g., every 1-2 seconds for 2-3 min) add_peptide->read_kinetics analyze_data Analyze data: Calculate peak fluorescence and dose-response curve read_kinetics->analyze_data end End analyze_data->end cAMP_Assay_Workflow start Start plate_cells Plate cells in a suitable microplate start->plate_cells incubate_cells Incubate until desired confluency plate_cells->incubate_cells pre_treat Pre-treat with a phosphodiesterase inhibitor (e.g., IBMX) incubate_cells->pre_treat stimulate Stimulate with this compound for a defined time (e.g., 30 min) pre_treat->stimulate lyse_cells Lyse cells to release intracellular cAMP stimulate->lyse_cells detect_cAMP Detect cAMP using a competitive immunoassay kit (e.g., HTRF, ELISA) lyse_cells->detect_cAMP read_signal Read the signal (fluorescence or absorbance) detect_cAMP->read_signal analyze_data Analyze data: Generate a standard curve and calculate cAMP concentrations read_signal->analyze_data end End analyze_data->end MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_overnight Allow cells to adhere overnight plate_cells->incubate_overnight treat_cells Treat cells with various concentrations of this compound incubate_overnight->treat_cells incubate_treatment Incubate for the desired period (e.g., 24, 48, or 72 hours) treat_cells->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or SDS in HCl) incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze_data Analyze data: Normalize to control and plot cell viability vs. concentration read_absorbance->analyze_data end End analyze_data->end ELISA_Workflow start Start plate_cells Plate cells in a 24- or 48-well plate start->plate_cells incubate_adhere Allow cells to adhere plate_cells->incubate_adhere treat_cells Treat cells with this compound incubate_adhere->treat_cells incubate_cytokine Incubate for a period to allow cytokine secretion (e.g., 6-24 hours) treat_cells->incubate_cytokine collect_supernatant Collect the cell culture supernatant incubate_cytokine->collect_supernatant perform_elisa Perform ELISA on the supernatant according to the kit manufacturer's protocol collect_supernatant->perform_elisa read_absorbance Read absorbance at 450 nm perform_elisa->read_absorbance analyze_data Analyze data: Generate a standard curve and calculate cytokine concentrations in the samples read_absorbance->analyze_data end End analyze_data->end

Application Notes and Protocols for In Vitro Studies of [Tyr8]-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an undecapeptide neuropeptide belonging to the tachykinin family, playing a significant role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. It exerts its effects primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). [Tyr8]-Substance P is a synthetic analog of Substance P where the phenylalanine at position 8 is replaced by tyrosine. This modification can influence the peptide's biological activity and is often utilized in research to understand structure-activity relationships and receptor interactions.

These application notes provide detailed protocols for in vitro studies involving this compound, focusing on its characterization at the NK1 receptor.

Mechanism of Action and Signaling Pathway

Substance P and its analogs, including this compound, bind to the NK1 receptor, which is coupled to the Gq/11 family of G proteins. This activation initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium levels. DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.

Substance_P_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Tyr8_SP This compound Tyr8_SP->NK1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca2+ (Endoplasmic Reticulum) IP3->Ca_ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ Increase Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Downstream Targets

Caption: this compound Signaling Pathway via the NK1 Receptor.

Data Presentation

For comparative purposes, the following tables summarize available quantitative data for Substance P and some of its other analogs.

Table 1: Receptor Binding Affinities of Substance P Analogs for the NK1 Receptor

LigandReceptor SpeciesCell Line/TissueAssay TypeKi (nM)IC50 (nM)Reference
Substance PHumanCHO cellsCompetition0.1-10.5-5General Literature
[Sar9, Met(O2)11]-SPHumanCHO cellsCompetition~1~2General Literature
L-703,606 (Antagonist)HumanCHO cellsCompetition-0.1-0.4IUPHAR/BPS Guide
Aprepitant (Antagonist)HumanVariousCompetition0.1-0.20.5-1General Literature

Note: Specific Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the cell/tissue preparation.

Table 2: Functional Potency of Substance P Analogs at the NK1 Receptor

AgonistAssay TypeCell LineEC50 (nM)Reference
Substance PCalcium MobilizationHEK293 cells0.1-10General Literature
Substance PIP3 AccumulationCHO cells0.1-5General Literature
[Sar9]-Substance PCalcium MobilizationDRG neurons~100Noted in studies

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive)

This protocol is designed to determine the binding affinity of this compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture NK1R-expressing cells (e.g., CHO, HEK293) Membrane_Prep Prepare cell membranes or use whole cells Cell_Culture->Membrane_Prep Incubation Incubate membranes/cells with: - Radiolabeled SP (e.g., [125I]-SP) - Varying concentrations of  this compound Membrane_Prep->Incubation Separation Separate bound and free radioligand (filtration) Incubation->Separation Quantification Quantify bound radioactivity (scintillation counting) Separation->Quantification Competition_Curve Generate competition curve Quantification->Competition_Curve IC50_Ki Calculate IC50 and Ki values Competition_Curve->IC50_Ki

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • NK1R-expressing cells (e.g., CHO or HEK293 cells)

  • Cell culture medium and supplements

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4

  • Radiolabeled Substance P (e.g., [125I]-Tyr8-Substance P or [3H]-Substance P)

  • Unlabeled this compound

  • Unlabeled Substance P (for non-specific binding determination)

  • 96-well plates

  • Filtration apparatus with glass fiber filters (e.g., GF/C)

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture NK1R-expressing cells to a sufficient density.

    • For membrane preparations, harvest cells, homogenize in a hypotonic buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • A fixed concentration of radiolabeled Substance P (typically at its Kd value).

      • Increasing concentrations of unlabeled this compound (for the competition curve).

      • For total binding wells, add only radioligand and buffer.

      • For non-specific binding wells, add radioligand and a high concentration of unlabeled Substance P (e.g., 1 µM).

      • Add the cell membrane preparation or whole cells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to induce an increase in intracellular calcium, a key functional response mediated by the NK1 receptor.

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Plate NK1R-expressing cells in 96-well plates Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Stimulation Add varying concentrations of This compound Baseline->Stimulation Measurement Measure fluorescence changes over time Stimulation->Measurement Response_Curve Generate dose-response curve Measurement->Response_Curve EC50 Calculate EC50 value Response_Curve->EC50

Caption: Workflow for an intracellular calcium mobilization assay.

Materials:

  • NK1R-expressing cells

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Cell Plating:

    • Seed NK1R-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in HBSS. A small amount of Pluronic F-127 can be added to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence for a short period.

    • Using the plate reader's injector, add varying concentrations of this compound to the wells.

    • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the peak ΔF against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

Cell Proliferation Assay

This protocol assesses the effect of this compound on the proliferation of cells that express the NK1 receptor and respond to its activation with changes in cell growth.

Materials:

  • NK1R-expressing cells (e.g., certain tumor cell lines, immune cells)

  • Cell culture medium (with reduced serum to minimize background proliferation)

  • This compound

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for CyQUANT assay)

  • Plate reader (absorbance or fluorescence, depending on the reagent)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a low density and allow them to attach.

  • Treatment:

    • Replace the medium with low-serum medium containing varying concentrations of this compound.

    • Include control wells with low-serum medium only.

  • Incubation:

    • Incubate the plate for 24-72 hours, depending on the cell type's doubling time.

  • Proliferation Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or fluorescence development.

  • Quantification:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Plot the absorbance/fluorescence values against the logarithm of the this compound concentration.

    • Determine the effective concentration range for stimulating or inhibiting cell proliferation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro investigation of this compound. While quantitative binding and functional potency data for this specific analog are limited in publicly available literature, the described assays will enable researchers to characterize its activity at the NK1 receptor and compare it to the parent peptide, Substance P. Such studies are crucial for understanding the structure-activity relationships of tachykinin peptides and for the development of novel therapeutics targeting the NK1 receptor.

References

Application Notes and Protocols for [Tyr8]-Substance P Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide of the tachykinin family, is a neuropeptide that acts as a neurotransmitter and neuromodulator, playing a significant role in pain perception, inflammation, and affective behaviors.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[2] [Tyr8]-Substance P is an analog of Substance P where the phenylalanine at position 8 is replaced by tyrosine. While it is commercially available and has been utilized in in-vitro studies, particularly as a chromatographic standard, specific in-vivo dosage and administration data for this compound are limited in publicly available literature.[3]

Therefore, these application notes and protocols provide a comprehensive overview of the dosage and administration of Substance P and its other analogs in various animal models. This information can serve as a valuable starting point for researchers planning in-vivo studies with this compound, with the caveat that dose-response studies are highly recommended to determine the optimal dosage for specific experimental paradigms.

Data Presentation: Dosage and Administration of Substance P and Analogs

The following tables summarize the quantitative data on the dosage and administration of Substance P and its analogs in different animal models and via various routes of administration.

Table 1: Intrathecal (i.t.) Administration

Animal ModelSubstance/AnalogDosage RangeObserved EffectsReference
MouseSubstance P1 pmolInduction of biting and scratching behavior[4]
MouseSubstance P7.5 pmol (repeated injections)Desensitization to Substance P-induced behavior[4]
Rat & MouseSubstance PNot specifiedNociception[5]

Table 2: Intracerebroventricular (i.c.v.) Administration

Animal ModelSubstance/AnalogDosage RangeObserved EffectsReference
RatSubstance P3.3 µg/h (via mini osmotic-pumps)No alteration of [3H]spiroperidol binding[6]
Rat & MouseSubstance PNot specifiedNociception[5]

Table 3: Intravenous (i.v.) Administration

Animal ModelSubstance/AnalogDosage RangeObserved EffectsReference
RatSialorphin (inhibits SP breakdown)100-200 µg/kgAntinociceptive responses[7]

Table 4: Other Routes of Administration

| Animal Model | Administration Route | Substance/Analog | Dosage Range | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat | Subcutaneous (s.c.) | Substance P | Not specified (neonatal) | Increased adult sensitivity to Substance P |[8] | | Rat | Intranigral | Substance P | 1 to 10 µg | Dose-dependent contraversive circling |[9] | | Rat | Intranigral | [Pro9]Substance P | 2.5 nmol (bilaterally) | Increased vacuous chewing movements |[4] | | Rat | Intra-arterial | Substance P | 30 and 74 pmol/min | Increased vascular permeability in oral mucosa |[10] | | Rat | Intrastriatal | Substance P | 10 nmol | In vivo metabolism and clearance studies |[11] |

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound peptide powder

  • Sterile, pyrogen-free saline (0.9% NaCl)[12]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles

Protocol:

  • Reconstitution: Allow the this compound vial to equilibrate to room temperature before opening. Reconstitute the peptide powder in sterile saline to a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of the peptide in 1 mL of sterile saline.

  • Solubilization: Gently vortex the solution to ensure complete dissolution. If necessary, sonication can be used to aid dissolution.[13]

  • Sterilization: Filter the reconstituted solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube to ensure sterility for in-vivo administration.[14]

  • Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or below for long-term storage. For short-term storage (a few days), the solution can be kept at 4°C.

Note: The stability of Substance P in solution can be limited. It is advisable to prepare fresh solutions for each experiment or use them within a short period after reconstitution.[1]

Intrathecal (i.t.) Injection in Mice

This protocol is adapted from established methods for intrathecal injections in mice.

Materials:

  • Prepared this compound solution

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Anesthesia (e.g., isoflurane)

  • Animal restrainer (optional)

Protocol:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave a small area of fur over the lumbar region of the spine.

  • Positioning: Place the anesthetized mouse in a prone position. The pelvis should be immobilized.

  • Injection Site Identification: Palpate the iliac crests. The injection site is on the midline between the L5 and L6 vertebrae.

  • Injection: Carefully insert the 30-gauge needle into the intervertebral space at a slight angle. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

  • Administration: Slowly inject the desired volume of the this compound solution (typically 5-10 µL for mice).

  • Post-injection Care: Withdraw the needle and return the mouse to its cage. Monitor the animal for recovery from anesthesia and any adverse effects.

Intracerebroventricular (i.c.v.) Injection in Rats

This protocol is a general guideline for i.c.v. injections in rats and should be performed under aseptic conditions with appropriate institutional animal care and use committee (IACUC) approval.

Materials:

  • Prepared this compound solution

  • Stereotaxic apparatus

  • Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Injection cannula connected to a Hamilton syringe

  • Dental cement

  • Suturing material

Protocol:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Shave the head and clean the surgical area with an antiseptic solution.

  • Cannula Implantation (if not pre-implanted):

    • Make a midline incision on the scalp to expose the skull.

    • Using a stereotaxic atlas for rats, determine the coordinates for the lateral ventricle (e.g., relative to bregma).

    • Drill a small hole in the skull at the determined coordinates.

    • Slowly lower the guide cannula to the target depth and secure it with dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide cannula patent.

    • Suture the scalp and allow the animal to recover for several days.

  • Injection:

    • Gently restrain the conscious or lightly anesthetized rat.

    • Remove the dummy cannula from the guide cannula.

    • Insert the injection cannula (connected to the Hamilton syringe) into the guide cannula.

    • Infuse the this compound solution at a slow, controlled rate (e.g., 1 µL/min) to the desired volume (typically 1-5 µL for rats).

    • Leave the injection cannula in place for a minute post-injection to prevent backflow.

  • Post-injection Care: Replace the dummy cannula and monitor the animal for any behavioral changes or adverse effects.

Intravenous (i.v.) Injection in Mice (Tail Vein)

This protocol describes the standard procedure for intravenous injection via the lateral tail vein in mice.[15][16][17]

Materials:

  • Prepared this compound solution

  • Sterile 27-30 gauge needles and 1 mL syringes[15]

  • Mouse restrainer

  • Heat lamp or warming pad

Protocol:

  • Animal Preparation: Place the mouse in a restrainer. To facilitate vasodilation and visualization of the tail veins, warm the tail using a heat lamp or by placing the restrainer on a warming pad for a few minutes.[15]

  • Vein Identification: The two lateral tail veins are visible on either side of the tail.

  • Injection:

    • Clean the tail with an alcohol swab.

    • Insert the needle (bevel up) into one of the lateral veins at a shallow angle.

    • A flash of blood in the hub of the needle may indicate successful entry into the vein.

  • Administration: Slowly inject the desired volume of the this compound solution. The maximum recommended bolus injection volume is 5 ml/kg.[16]

  • Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualization: Signaling Pathways

Substance P / NK1 Receptor Signaling Pathway

Substance P exerts its effects by binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor. This interaction initiates a cascade of intracellular signaling events.[2]

SubstanceP_Signaling SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq NK1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Gene_expression Gene Expression (e.g., c-fos) Ca_release->Gene_expression Regulation MAPK_pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_pathway Activation MAPK_pathway->Gene_expression Regulation

Caption: Substance P binding to the NK1R activates Gq, leading to PLC activation and subsequent downstream signaling.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a general workflow for in-vivo administration of this compound in animal models.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration A Reconstitute This compound B Sterile Filter A->B C Prepare Doses B->C D Animal Preparation (Anesthesia, etc.) C->D E Select Administration Route (i.t., i.c.v., i.v.) D->E F Administer Compound E->F G Monitor Animal F->G H Behavioral/Physiological Assessment G->H I Data Collection & Analysis H->I

Caption: A generalized workflow for the in-vivo administration of this compound in animal models.

References

Introduction to Substance P and [Tyr8]-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

An essential tool for neuroscience and immunology research, immunohistochemistry (IHC) allows for the visualization of Substance P, a key neuropeptide involved in pain transmission, inflammation, and mood regulation. This document provides detailed application notes and protocols for the successful immunohistochemical staining of Substance P in tissue sections. Additionally, it clarifies the role of [Tyr8]-Substance P, a critical analog in Substance P-related research.

Substance P (SP) is an 11-amino acid neuropeptide that is a member of the tachykinin family.[1] It is widely expressed in the central and peripheral nervous systems, as well as the immune system.[1] SP plays a crucial role in transmitting pain signals from peripheral sensory neurons to the central nervous system.[1] Beyond its role in nociception, SP is also involved in neurogenic inflammation, intestinal physiology, and host-protective immune responses.[1][2]

This compound is a synthetic analog of Substance P where the glycine at position 8 is replaced by tyrosine.[3] This modification makes it particularly useful for radioiodination (125I), creating a radioligand for receptor binding assays and radioimmunoassays to study the distribution and binding kinetics of Substance P receptors.[3][4][5] It is important to note that for immunohistochemistry, the target is typically Substance P itself, and this is achieved using antibodies specific to Substance P, not by using this compound as a staining reagent.

Application Notes

Immunohistochemistry for Substance P is a powerful technique to identify and localize SP-containing neurons and fibers in various tissues, including the brain, spinal cord, and peripheral tissues like the dorsal root ganglia and intestine.[6][7][8] This method is invaluable for studying changes in SP expression in different physiological and pathological conditions, such as pain states, inflammatory diseases, and neurological disorders.[9][10]

Successful IHC for Substance P relies on several critical factors:

  • Antibody Selection: The choice of a high-quality primary antibody specific to Substance P is paramount. Both monoclonal and polyclonal antibodies are available from various commercial sources.[11][12] It is crucial to validate the antibody's specificity for the intended application.

  • Tissue Preparation: Proper fixation and processing of the tissue are essential to preserve the antigenicity of Substance P. Perfusion with 4% paraformaldehyde is a commonly used fixation method.[6]

  • Antigen Retrieval: For paraffin-embedded tissues, an antigen retrieval step is often necessary to unmask the antigenic sites. Heat-induced epitope retrieval (HIER) using a citrate buffer is a common approach.

  • Signal Detection: A sensitive detection system, such as the avidin-biotin complex (ABC) method or polymer-based systems, is required to visualize the antigen-antibody complex.[13]

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for Substance P immunohistochemistry based on published protocols. These values should be considered as starting points and may require optimization for specific experimental conditions.

Table 1: Primary Antibody Dilution and Incubation

Antibody TypeHostRecommended DilutionIncubation TimeIncubation TemperatureReference
PolyclonalRabbit1:1000 - 1:800024 - 48 hours4°C[6][13]
MonoclonalMouse1:500 - 1:200012 - 24 hours4°C[12]
MonoclonalRatVariesVariesVaries[12]

Table 2: Secondary Antibody and Detection Reagents

ReagentRecommended DilutionIncubation TimeIncubation TemperatureReference
Biotinylated Anti-Rabbit IgG1:50024 hoursRoom Temperature[6]
Biotinylated Goat Anti-Rabbit1:20040 minutesRoom Temperature[13]
Extravidin-HRP1:150024 hoursRoom Temperature[6]
ABC ReagentAs per manufacturer's instructions30 - 60 minutesRoom Temperature[13]

Experimental Protocols

Protocol 1: Immunohistochemistry for Substance P in Paraffin-Embedded Sections

This protocol provides a general procedure for the detection of Substance P in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Phosphate Buffered Saline (PBS)

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary antibody against Substance P

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.[14]

    • Immerse slides in 100% ethanol twice for 10 minutes each.[14]

    • Immerse slides in 95%, 90%, 80%, and 70% ethanol for 5 minutes each.[14]

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).

    • Heat in a microwave, pressure cooker, or water bath according to optimized protocol (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[14]

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary Substance P antibody to its optimal concentration in antibody dilution buffer.

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS.

    • Incubate sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS.

    • Incubate sections with ABC reagent for 30-60 minutes at room temperature.

  • Visualization:

    • Rinse slides with PBS.

    • Incubate sections with DAB substrate until the desired brown staining intensity is reached.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.[14]

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanols and xylene.[14]

    • Mount coverslips with a permanent mounting medium.

Protocol 2: Immunohistochemistry for Substance P in Frozen Sections

This protocol is suitable for detecting Substance P in fresh-frozen or lightly fixed frozen tissue sections.

Materials:

  • Frozen tissue sections on charged slides

  • 4% Paraformaldehyde in PBS (for post-fixation)

  • Phosphate Buffered Saline (PBS)

  • Cryoprotectant (e.g., 30% sucrose in PBS)

  • Hydrogen Peroxide (0.3% in PBS)

  • Blocking Buffer (e.g., 10% Normal Goat Serum with 0.3% Triton X-100 in PBS)

  • Primary antibody against Substance P

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB substrate kit

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse animal with 4% paraformaldehyde.[6]

    • Dissect tissue and post-fix in 4% paraformaldehyde for 2-4 hours.

    • Cryoprotect in 30% sucrose in PBS overnight at 4°C.

    • Embed in OCT compound and freeze.

    • Cut cryosections (10-20 µm) and mount on slides.

  • Staining Procedure:

    • Air dry slides for 30-60 minutes.

    • Rinse with PBS.

    • Incubate with 0.3% hydrogen peroxide in PBS for 10 minutes.

    • Rinse with PBS.

    • Incubate with Blocking Buffer for 1 hour at room temperature.

    • Incubate with primary Substance P antibody (diluted in blocking buffer) overnight at 4°C.

    • Rinse with PBS.

    • Incubate with biotinylated secondary antibody for 1-2 hours at room temperature.

    • Rinse with PBS.

    • Incubate with ABC reagent for 30-60 minutes at room temperature.

    • Rinse with PBS.

    • Develop with DAB substrate.

    • Rinse with PBS.

    • Dehydrate, clear, and mount.

Visualizations

Substance P Signaling Pathway

Substance P exerts its biological effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[1] Activation of NK1R triggers downstream signaling cascades involving second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[1][15] This signaling can lead to various cellular responses, including neuronal excitation, inflammation, and cell proliferation.[2][15]

SubstanceP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds to Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gq->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC:e->IP3:w DAG DAG PLC:e->DAG:w ATP ATP cAMP cAMP AC:e->cAMP:w Ca Ca²⁺ Release IP3:e->Ca:w PKC Protein Kinase C (PKC) DAG:e->PKC:w Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) PKC:e->Response:w Ca:e->Response:w PKA Protein Kinase A (PKA) cAMP:e->PKA:w PKA:e->Response:w

Caption: Substance P signaling through the NK1 receptor.

Immunohistochemistry Experimental Workflow

The following diagram illustrates the key steps in a typical immunohistochemistry experiment for detecting Substance P.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation Fixation (e.g., 4% PFA) Embedding Embedding (Paraffin or Frozen) Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization (if paraffin) Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (if paraffin) Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-Substance P) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (e.g., ABC-DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy Dehydration->Microscopy

Caption: General workflow for Substance P immunohistochemistry.

References

Application Notes and Protocols for [Tyr8]-Substance P in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide belonging to the tachykinin family. It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems, primarily involved in pain perception, inflammation, and mood regulation. Substance P exerts its biological effects by binding to neurokinin (NK) receptors, with a preferential affinity for the neurokinin-1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily.

[Tyr8]-Substance P is a synthetic analog of Substance P where the phenylalanine residue at position 8 is replaced by tyrosine. This modification can alter the binding affinity and selectivity of the peptide for the different neurokinin receptor subtypes (NK1, NK2, and NK3). Understanding the binding characteristics of such analogs is crucial for the development of new therapeutic agents targeting the tachykinin system. These application notes provide a detailed overview of the use of this compound in receptor binding assays, including its binding profile, a comprehensive experimental protocol, and a description of the relevant signaling pathways.

Receptor Binding Profile of Tachykinins

The binding affinity of Substance P and its analogs to neurokinin receptors is typically determined through competitive radioligand binding assays. In these assays, the ability of the unlabeled peptide (the "competitor," e.g., this compound) to displace a radiolabeled ligand from the receptor is measured. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Comparative Binding Affinities of Tachykinins for Neurokinin Receptors

LigandReceptor SubtypeBinding Affinity (Kd or Ki) [nM]
Substance PNK1~0.1 - 1.0
Substance PNK2>1000
Substance PNK3~100 - 500
Neurokinin ANK1~1 - 10
Neurokinin ANK2~1 - 10
Neurokinin ANK3~100 - 500
Neurokinin BNK1>1000
Neurokinin BNK2~100 - 500
Neurokinin BNK3~1 - 10

Note: The values presented are approximate and can vary depending on the experimental conditions, tissue/cell type, and radioligand used.

Signaling Pathway of the NK1 Receptor

Activation of the NK1 receptor by an agonist such as Substance P or its analogs initiates a cascade of intracellular events. The NK1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

NK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SP This compound NK1R NK1 Receptor SP->NK1R Gq Gq/11 NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Response Cellular Response PKC->Response phosphorylates targets

Caption: NK1 Receptor Signaling Pathway.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a filtration-based competitive binding assay to determine the affinity of this compound for the NK1 receptor using membranes from cells expressing the receptor and a radiolabeled Substance P analog (e.g., [125I]-Tyr0-Substance P or [3H]-Substance P).

Materials and Reagents
  • Cell Membranes: Membranes prepared from a cell line stably or transiently expressing the human or rat NK1 receptor (e.g., CHO-K1, HEK293).

  • Radioligand: A high-affinity radiolabeled NK1 receptor agonist (e.g., [125I]-Tyr0-Substance P or [3H]-Substance P).

  • Competitor Ligand: this compound.

  • Non-specific Binding Control: Unlabeled Substance P.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% (w/v) Bovine Serum Albumin (BSA), and a protease inhibitor cocktail (e.g., 40 µg/mL bacitracin), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-treated with 0.3-0.5% polyethylenimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail.

  • Cell Harvester and Scintillation Counter.

Experimental Workflow Diagram

Experimental_Workflow prep Prepare Reagents (Buffers, Ligands, Membranes) plate_setup Set up 96-well Plate (Total, Non-specific, Competitor) prep->plate_setup incubation Incubate to Reach Equilibrium (e.g., 60-120 min at RT) plate_setup->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing drying Dry Filters washing->drying scintillation Add Scintillation Cocktail drying->scintillation counting Quantify Radioactivity (Scintillation Counter) scintillation->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis

Caption: Workflow for a Radioligand Binding Assay.
Step-by-Step Procedure

  • Preparation of Reagents:

    • Prepare Assay Buffer and Wash Buffer and store them at 4°C.

    • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare a solution of the radioligand in Assay Buffer at a concentration equal to its Kd for the NK1 receptor (typically in the low nanomolar range).

    • Prepare a high concentration solution of unlabeled Substance P (e.g., 1 µM) for determining non-specific binding.

  • Membrane Preparation (General Protocol):

    • Harvest cells expressing the NK1 receptor.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.

  • Assay Setup (in a 96-well plate):

    • The final assay volume is typically 200 µL. All determinations should be performed in triplicate.

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the radioligand solution, and 100 µL of the diluted cell membranes.

    • Non-specific Binding (NSB): Add 50 µL of the high concentration unlabeled Substance P solution, 50 µL of the radioligand solution, and 100 µL of the diluted cell membranes.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of the radioligand solution, and 100 µL of the diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the incubation by filtering the contents of each well through the PEI-pre-soaked glass fiber filter plate using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

By following these protocols, researchers can effectively characterize the binding properties of this compound and other analogs at the neurokinin receptors, providing valuable insights for drug discovery and development in the field of neuroscience and pharmacology.

References

Techniques for Labeling [Tyr8]-Substance P: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter, plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor. The analog [Tyr8]-Substance P, where the phenylalanine at position 8 is replaced by tyrosine, provides a valuable tool for research due to the tyrosine residue's susceptibility to labeling with various reporters. This document provides detailed application notes and protocols for the labeling of this compound with radioisotopes and fluorescent dyes, enabling its use in receptor binding assays, in vitro and in vivo imaging, and functional studies.

Labeling Strategies for this compound

The tyrosine residue in this compound offers a prime site for electrophilic substitution, making it particularly suitable for iodination. However, a more common and versatile approach involves the conjugation of bifunctional chelators or fluorescent probes to the peptide. These modifications are typically introduced at the N-terminus or at the epsilon-amino group of a lysine residue, if present. For this compound, which has the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2, the lysine at position 3 is a common site for conjugation.

Radiolabeling

Radiolabeling is a highly sensitive technique for tracing and quantifying molecules. Common radioisotopes for labeling peptides like this compound include Technetium-99m (99mTc) for imaging applications and Lutetium-177 (177Lu) for therapeutic and imaging (theranostic) purposes.

99mTc is a gamma-emitting radionuclide ideal for Single Photon Emission Computed Tomography (SPECT) imaging due to its favorable physical properties. A common method for 99mTc labeling involves the use of a bifunctional chelator such as succinimidyl-6-hydrazinonicotinate acetone (HYNIC).

Quantitative Data Summary: 99mTc Labeling

ParameterValueReference
Precursor [HYNIC-Tyr8, Met(O)11]-SP[1][2]
Co-ligands Tricine and Ethylenediamine-N,N'-diacetic acid (EDDA)[1][2]
Labeling Yield >95%[1][2]
Radiochemical Purity >95%[3]
Specific Activity 84-112 GBq/µmol[2]
In Vitro Stability (Human Serum) Good[2][3]
Binding Affinity (Kd) 2.46 ± 0.43 nM (on U373MG cells)[1][2]
Receptor Density (Bmax) 128,925 ± 8,145 sites/cell (on U373MG cells)[1][2]

Experimental Protocol: 99mTc-HYNIC-[Tyr8]-SP Labeling

  • Conjugation of HYNIC to [Tyr8]-SP:

    • Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

    • Add a molar excess of NHS-HYNIC (N-hydroxysuccinimidyl-6-hydrazinonicotinate acetone) dissolved in a minimal amount of organic solvent (e.g., DMSO).

    • Incubate the reaction mixture at room temperature for 2-4 hours.

    • Purify the HYNIC-[Tyr8]-SP conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified conjugate and store at -20°C.

  • Radiolabeling with 99mTc:

    • To a sterile vial, add the lyophilized HYNIC-[Tyr8]-SP.

    • Add a solution of co-ligands, typically a mixture of tricine and EDDA.

    • Add the required activity of 99mTc-pertechnetate (Na[99mTcO4]).

    • Add a reducing agent, such as stannous chloride (SnCl2), to reduce the technetium to a lower oxidation state, allowing it to chelate.

    • Incubate the reaction mixture at an elevated temperature (e.g., 90-100°C) for 15-30 minutes.

    • Allow the vial to cool to room temperature.

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or radio-HPLC. A common ITLC system uses silica gel strips with a mobile phase of saline or acetone to separate the labeled peptide from free pertechnetate.

177Lu is a beta- and gamma-emitting radionuclide suitable for both therapy and imaging. Peptides are typically labeled with 177Lu using a macrocyclic chelator like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).

Quantitative Data Summary: 177Lu Labeling

ParameterValueReference
Precursor DOTA-[Tyr8]-SP[4][5]
Labeling Yield >99%[5]
Radiochemical Purity >95%[4]
In Vitro Stability (Human Plasma) Stable for at least 4 hours[5]
In Vivo Stability Good renal excretion[5]

Experimental Protocol: 177Lu-DOTA-[Tyr8]-SP Labeling

  • Conjugation of DOTA to [Tyr8]-SP:

    • Synthesize this compound with a DOTA chelator conjugated to the N-terminus or the lysine side chain using solid-phase peptide synthesis.

    • Alternatively, conjugate a DOTA-NHS ester to the lysine residue of [Tyr8]-SP in a similar manner to the HYNIC conjugation.

    • Purify the DOTA-[Tyr8]-SP conjugate using RP-HPLC.

    • Lyophilize the purified conjugate and store at -20°C.

  • Radiolabeling with 177Lu:

    • In a sterile vial, dissolve the DOTA-[Tyr8]-SP in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).

    • Add the desired activity of 177LuCl3.

    • Incubate the reaction mixture at high temperature (e.g., 90-95°C) for 30-60 minutes.

    • The reaction can be quenched by adding a small amount of DTPA solution to complex any free 177Lu.

  • Quality Control:

    • Assess the radiochemical purity using radio-HPLC or ITLC. For ITLC, a common mobile phase is 0.1 M sodium citrate (pH 5.5), where the labeled peptide remains at the origin and free 177Lu moves with the solvent front.

Fluorescent Labeling

Fluorescently labeled peptides are powerful tools for in vitro studies, including fluorescence microscopy, flow cytometry, and receptor binding assays. The choice of fluorophore is critical, as it can impact the biological activity of the peptide.

Quantitative Data Summary: Fluorescent Labeling of Substance P Analogs

FluorophoreCompetition with [125I]SPBiological Activity (M-type K+ current reduction)Reference
BODIPY FL EffectiveAs effective as unlabeled SP[6][7]
Oregon Green 488 EffectiveAs effective as unlabeled SP[6][7]
Fluorescein EffectiveVariable results[6][7]
Tetramethylrhodamine EffectiveLess potent than unlabeled SP[6][7]
Alexa 488 IneffectiveLess effective than unlabeled SP[6][7]

Experimental Protocol: Fluorescent Labeling of [Tyr8]-SP at the Lysine Residue

  • Peptide Preparation:

    • Dissolve this compound in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).

  • Dye Preparation:

    • Dissolve an amine-reactive fluorescent dye (e.g., a succinimidyl ester or isothiocyanate derivative of the chosen fluorophore) in a minimal amount of anhydrous DMSO.

  • Labeling Reaction:

    • Add the dissolved dye to the peptide solution. A molar excess of the dye is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled peptide from unreacted dye and unlabeled peptide using RP-HPLC.

    • Monitor the elution profile using both UV-Vis absorbance (at the peptide and dye's absorption maxima) and fluorescence detection.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled peptide using mass spectrometry.

    • Lyophilize the purified product and store it at -20°C or lower, protected from light.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Labeling and In Vitro Evaluation

G cluster_synthesis Peptide Synthesis & Modification cluster_labeling Labeling cluster_qc Quality Control cluster_evaluation In Vitro Evaluation SP_synthesis This compound Synthesis Conjugation Conjugation with Chelator/Dye SP_synthesis->Conjugation Purification1 HPLC Purification Conjugation->Purification1 Radiolabeling Radiolabeling (99mTc or 177Lu) Purification1->Radiolabeling Fluorescent_labeling Fluorescent Labeling Purification1->Fluorescent_labeling QC Purity & Identity Check (HPLC, MS, ITLC) Radiolabeling->QC Fluorescent_labeling->QC Binding_assay Receptor Binding Assay QC->Binding_assay Cellular_uptake Cellular Uptake & Internalization QC->Cellular_uptake Functional_assay Functional Assay (e.g., Ca2+ mobilization) QC->Functional_assay

Caption: Experimental workflow for synthesis, labeling, and in vitro evaluation of this compound.

Substance P / NK1R Signaling Pathway

Substance P binding to the NK1 receptor initiates a cascade of intracellular signaling events. The NK1R is a G-protein coupled receptor that primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory mediator release.[8]

G SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_response PKC->Cellular_response

Caption: Simplified signaling pathway of Substance P via the NK1 receptor.

Detailed Experimental Protocols

Receptor Binding Assay Protocol

This protocol describes a competitive binding assay to determine the affinity of labeled or unlabeled this compound for the NK1 receptor.

  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the NK1 receptor (e.g., U373MG or CHO cells stably transfected with the NK1R gene) to confluency.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, MgCl2, and BSA) and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of radiolabeled this compound (e.g., [125I]-[Tyr8]-SP) to each well.

    • Add increasing concentrations of the unlabeled competitor (this compound or a labeled analog).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled Substance P.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold binding buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site or two-site binding model to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The ability to label this compound with a variety of reporters is essential for advancing our understanding of the Substance P/NK1R system. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to effectively label this important neuropeptide analog and utilize it in a range of experimental paradigms. Careful selection of the labeling strategy and rigorous quality control are paramount to ensure the generation of reliable and reproducible data.

References

Application Notes & Protocols: [Tyr8]-Substance P as a Tool for Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide of the tachykinin family that is a key mediator in the interplay between the nervous and immune systems.[1][2] Its binding to the high-affinity neurokinin-1 receptor (NK-1R) is deeply implicated in the pathogenesis of neuroinflammation.[1][3] The SP/NK-1R signaling pathway is a critical component of various physiological and pathological processes, including pain transmission and neurogenic inflammation, which is characterized by vasodilation, increased vascular permeability, and the recruitment of immune cells.[2][4] In the central nervous system (CNS), Substance P contributes to neuroinflammation by activating glial cells like microglia and astrocytes, which in turn release pro-inflammatory mediators and increase the permeability of the blood-brain barrier.[5][6][7]

[Tyr8]-Substance P is a synthetic analog of Substance P where the glycine residue at position 8 is replaced by tyrosine. While specific literature on this compound in neuroinflammation is scarce, its structural similarity to Substance P suggests it can be a valuable tool to probe the SP/NK-1R pathway. Analogs are often developed to have altered stability, receptor affinity, or selectivity, making this compound a potentially useful reagent for researchers to dissect the nuanced roles of tachykinin signaling in neuroinflammatory conditions such as multiple sclerosis, Parkinson's disease, and meningitis.[7]

These application notes provide a framework and detailed protocols for investigating the pro-inflammatory effects of this compound in both in vitro and in vivo models, based on established methodologies for Substance P.

Key Signaling Pathways in Substance P-Induced Neuroinflammation

Substance P exerts its pro-inflammatory effects primarily through the G-protein coupled neurokinin-1 receptor (NK-1R).[7] The binding of SP to NK-1R on CNS cells like microglia and astrocytes triggers a cascade of intracellular events.[4][6] This typically involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These events converge on downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades and the activation of the transcription factor NF-κB, leading to the transcription and release of pro-inflammatory mediators.[1][8]

Substance_P_NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SP This compound NK1R NK-1 Receptor SP->NK1R Binds Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC DAG->PKC Activates MAPK MAPK Pathways (ERK, p38) Ca2->MAPK Influences PKC->MAPK Activates NFkB NF-κB Activation MAPK->NFkB Leads to Transcription Gene Transcription NFkB->Transcription Promotes Response Inflammatory Response (Cytokines, Chemokines, ROS) Transcription->Response Results in

Caption: this compound / NK-1R Signaling Pathway.

Data Presentation: Quantitative Experimental Parameters

The following tables summarize typical quantitative parameters that can be adapted for experiments using this compound to induce neuroinflammation.

Table 1: Summary of In Vitro Experimental Parameters

Cell Type This compound Concentration Incubation Time Key Markers Measured
Primary Murine Microglia 10⁻¹² M - 10⁻⁶ M 6 - 24 hours TNF-α, IL-6, IL-1β, iNOS, MCP-1, ROS, p-ERK, p-p38[7][8]
Human Astrocyte Cell Line (e.g., U-373 MG) 10⁻¹⁰ M - 10⁻⁵ M 12 - 48 hours IL-6, IL-8, MCP-1, VCAM-1[8]
Brain Endothelial Cells (e.g., bEnd.3) 10⁻⁹ M - 10⁻⁵ M 4 - 24 hours Transendothelial Electrical Resistance (TEER), Adhesion Molecules (ICAM-1)[6]

| Dorsal Root Ganglion (DRG) Neurons | 10⁻⁹ M - 10⁻⁶ M | 30 min - 6 hours | Calcium influx (Fura-2/Fluo-4), c-Fos expression, CGRP release |

Table 2: Summary of In Vivo Experimental Parameters

Animal Model Administration Route This compound Dosage Time Points for Analysis Key Outcomes Measured
C57BL/6 Mouse Intrathecal (i.t.) 0.1 - 1 nmol 5 - 60 minutes post-injection Nociceptive behaviors (licking, biting), thermal hyperalgesia[7]
Sprague-Dawley Rat Intracerebroventricular (i.c.v.) 0.5 - 5 nmol 24 - 72 hours post-injection Glial activation (Iba1, GFAP), cytokine levels in CSF/brain tissue, BBB permeability (Evans Blue)[5][6]

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Intraperitoneal (i.p.) | 1 - 10 µg/kg/day | Daily during disease progression | Clinical score, immune cell infiltration in CNS, demyelination[5] |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess this compound-induced neuroinflammation.

Protocol 1: In Vitro Microglial Activation Assay

This protocol details the steps to measure the release of pro-inflammatory cytokines from primary microglia or microglial cell lines (e.g., BV-2) after stimulation with this compound.

In_Vitro_Microglial_Activation_Workflow Start Start Plate_Cells Plate Microglia (e.g., 5 x 10⁴ cells/well) Start->Plate_Cells Acclimate Acclimate Cells (24-72 hours) Plate_Cells->Acclimate Prepare_SP Prepare [Tyr8]-SP Dilutions & Controls (LPS, Vehicle) Acclimate->Prepare_SP Stimulate Stimulate Cells (e.g., 24 hours) Prepare_SP->Stimulate Collect Collect Supernatant Stimulate->Collect Analyze Analyze Cytokines (ELISA / CBA) Collect->Analyze End End Analyze->End

Caption: Workflow for In Vitro Microglial Activation Assay.

Materials:

  • Primary microglia or microglial cell line (e.g., BV-2)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well tissue culture plates

  • This compound (lyophilized)

  • Sterile, pyrogen-free water or PBS

  • Positive control: Lipopolysaccharide (LPS)

  • ELISA or Cytometric Bead Array (CBA) kits for target cytokines (e.g., TNF-α, IL-6)

  • Reagent for cell viability assay (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Plating: Seed microglia into a 96-well plate at a density of 4-5 x 10⁴ cells per well. Allow cells to adhere and recover for 24-72 hours in complete culture medium.[7]

  • This compound Preparation: Reconstitute lyophilized this compound in sterile water to create a concentrated stock solution (e.g., 1 mM). Further dilute in serum-free medium to achieve desired final concentrations (e.g., ranging from 1 pM to 1 µM).

  • Cell Stimulation:

    • Gently aspirate the complete medium from the wells.

    • Wash the cells once with warm PBS.

    • Add 100 µL of serum-free medium containing the various concentrations of this compound to the respective wells.

    • Include a vehicle control (serum-free medium only) and a positive control (e.g., LPS at 100 ng/mL).[7]

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a predetermined time (e.g., 24 hours for cytokine release).[7]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer and store at -80°C until analysis.

  • Cytokine Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected supernatants using ELISA or CBA kits, following the manufacturer’s instructions.

  • (Optional) Cell Viability: Assess cell viability in the remaining cell layer using an appropriate assay to ensure observed effects are not due to cytotoxicity.

Protocol 2: In Vivo Model of Neuroinflammatory Pain

This protocol describes the induction of nociceptive behavior in mice following the intrathecal injection of this compound, a common method to study its role in central sensitization and neuroinflammation.[7]

In_Vivo_Nociception_Workflow Start Start Acclimate Acclimate Mice to Handling & Chambers Start->Acclimate Prepare_Injection Prepare [Tyr8]-SP Solution (0.1-1 nmol in 5 µL) Acclimate->Prepare_Injection Injection Intrathecal Injection (L5-L6 interspace) Prepare_Injection->Injection Observe Observe & Record Behavior (e.g., 0-30 min) Injection->Observe Analyze Quantify Nociceptive Score (licking, biting duration) Observe->Analyze End End Analyze->End

Caption: Workflow for In Vivo Neuroinflammatory Pain Model.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Sterile, pyrogen-free saline

  • 30-gauge needles and Hamilton syringes

  • Observation chambers with a clear floor

Procedure:

  • Animal Handling and Acclimation: Acclimate mice to the laboratory environment and handling for at least 3 days prior to the experiment. On the day of the experiment, allow mice to acclimate to the observation chambers for 30 minutes.[7]

  • Intrathecal Injection:

    • Briefly restrain the mouse.

    • Carefully insert a 30-gauge needle connected to a Hamilton syringe between the L5 and L6 vertebrae.

    • A slight flick of the tail typically indicates correct needle placement in the intrathecal space.

    • Slowly inject 5 µL of the this compound solution (e.g., 0.5 nmol) or vehicle (saline).

  • Behavioral Observation:

    • Immediately after injection, return the mouse to the observation chamber.

    • Record the cumulative time spent licking, biting, or scratching the hind paws and tail over a 30-minute period.

  • Data Analysis: Compare the duration of nociceptive behaviors between the vehicle-treated and this compound-treated groups. Data can be analyzed using a t-test or ANOVA.

This compound represents a promising tool for dissecting the role of the SP/NK-1R signaling axis in neuroinflammation. The protocols and parameters outlined here provide a robust starting point for researchers to explore its effects on glial cell activation, inflammatory mediator release, and in vivo neuroinflammatory responses. Such studies will be crucial for validating novel therapeutic strategies that target the tachykinin system in a range of neurological disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing [Tyr8]-Substance P Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of [Tyr8]-Substance P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Substance P?

This compound is an analog of Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family.[1] In this compound, the phenylalanine at position 8 is replaced with a tyrosine. This substitution can alter the peptide's conformation and may affect its biological activity and receptor binding affinity.[2] Like SP, this compound primarily acts as an agonist for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3]

Q2: What is the primary signaling pathway activated by this compound?

Upon binding to the NK1 receptor, this compound, similar to Substance P, is expected to activate G proteins, primarily Gq and Gs.[4][5]

  • Gq activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

  • Gs activation stimulates adenylyl cyclase (AC), resulting in an increase in intracellular cyclic AMP (cAMP) levels.[4]

The specific downstream effects are cell-type dependent and can include neurotransmission, inflammation, and smooth muscle contraction.[1]

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_g_protein G Protein NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Tyr8_SP This compound Tyr8_SP->NK1R Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Cellular_Response

Figure 1: Simplified signaling pathway of this compound via the NK1 receptor.

Q3: What are the typical concentration ranges for this compound in in vitro experiments?

The optimal concentration of this compound is highly dependent on the cell type, receptor expression levels, and the specific assay being performed. Based on data for Substance P and its analogs, a good starting point for dose-response experiments is to test a wide range of concentrations, from picomolar to micromolar (e.g., 10⁻¹² M to 10⁻⁵ M).

Q4: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in sterile, nuclease-free water. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or below.

Troubleshooting Guide

Issue 1: Low or No Signal/Response in Functional Assays (e.g., Calcium Mobilization, cAMP Accumulation)

Potential Cause Troubleshooting Steps
Suboptimal Peptide Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 10 µM) to determine the optimal effective concentration (EC50).
Degraded this compound Use a fresh vial of the peptide or a new aliquot from a properly stored stock solution. Avoid multiple freeze-thaw cycles.
Low NK1 Receptor Expression Confirm NK1 receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express high levels of the NK1 receptor.
Cell Health and Viability Ensure cells are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling.
Assay Buffer Composition Verify that the pH and ionic strength of your assay buffer are optimal for NK1 receptor function.
Receptor Desensitization Prolonged exposure to agonists can lead to receptor desensitization and internalization. Optimize the stimulation time. For some assays, a shorter incubation period may be necessary.[3]

Issue 2: High Background or Non-Specific Effects

Potential Cause Troubleshooting Steps
High Peptide Concentration At high concentrations, this compound may exhibit off-target effects by binding to other neurokinin receptors (NK2R, NK3R) or Mas-related G protein-coupled receptors (Mrgprs).[6][7] Use the lowest effective concentration determined from your dose-response curve.
Off-Target Receptor Activation To confirm that the observed effect is mediated by the NK1 receptor, use a specific NK1R antagonist (e.g., Aprepitant). The antagonist should block the response to this compound in a dose-dependent manner.
Contaminants in Cell Culture Ensure that cell culture reagents are free of contaminants that might non-specifically activate your cells.

Quantitative Data Summary

The following tables provide a summary of reported binding affinities and functional potencies for Substance P and its analogs. This data can be used as a reference for designing experiments with this compound.

Table 1: Binding Affinities of Substance P Analogs for the NK1 Receptor

LigandReceptor TypeAssay TypeKd (nM)IC50 (nM)Cell/Tissue Type
[³H]Substance PRat NK1RSaturation Binding0.33-Transfected CHO cells[8]
Unlabeled Substance PRat SPRCompetition-2.0-
Tetramethylrhodamine-SPRat SPRCompetition-4.2-
Oregon Green 488-SPRat SPRCompetition-6.4-
BODIPY-SPRat SPRCompetition-18.0-
Fluorescein-SPRat SPRCompetition-44.5-

Table 2: Functional Potency of Substance P in Various Assays

AgonistAssay TypeCell LineEC50 (nM)
Substance PCalcium MobilizationKNRK cells expressing Flag-SPR0.66
Substance PReceptor InternalizationSH-SY5Y cells expressing NK1R-tGFP18[9]
Substance PCalcium Mobilization3T3 cells transfected with hNK1R~3.0 (from -logEC50 of 8.53)
Substance PcAMP Accumulation3T3 cells transfected with hNK1R~9.1 (from -logEC50 of 8.04)

Experimental Protocols

1. Calcium Mobilization Assay

This protocol outlines a general procedure for measuring intracellular calcium changes in response to this compound stimulation using a fluorescent calcium indicator like Fura-2 AM.

Calcium_Mobilization_Workflow start Start plate_cells Plate NK1R-expressing cells in a 96-well plate start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) plate_cells->load_dye wash_cells Wash cells to remove extracellular dye load_dye->wash_cells baseline Measure baseline fluorescence wash_cells->baseline add_agonist Add varying concentrations of this compound baseline->add_agonist measure_fluorescence Record fluorescence changes over time add_agonist->measure_fluorescence analyze Analyze data to determine EC50 for calcium response measure_fluorescence->analyze end_node End analyze->end_node

Figure 2: Experimental workflow for a calcium mobilization assay.

Methodology:

  • Cell Plating: Seed cells expressing the NK1 receptor in a 96-well, black, clear-bottom plate.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at 37°C for 30-60 minutes.

  • Washing: Gently wash the cells to remove any extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Agonist Addition: Add varying concentrations of this compound (e.g., 1 pM to 10 µM) to the wells.

  • Fluorescence Recording: Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

  • Data Analysis: Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve and calculate the EC50.

2. cAMP Accumulation Assay

This protocol provides a general guideline for measuring changes in intracellular cAMP levels in response to this compound using a competitive immunoassay format (e.g., HTRF or ELISA).

Methodology:

  • Cell Culture: Culture NK1R-expressing cells in a suitable plate format.

  • Cell Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with a range of this compound concentrations for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in your samples. Plot the cAMP concentration against the log of the this compound concentration to determine the EC50.

3. Receptor Internalization Assay

This assay measures the agonist-induced internalization of the NK1 receptor from the cell surface.

Receptor_Internalization_Workflow start Start plate_cells Plate cells expressing fluorescently-tagged NK1R (e.g., NK1R-GFP) start->plate_cells stimulate Stimulate cells with This compound for varying time points plate_cells->stimulate fix_and_stain Fix cells and stain nuclei (e.g., with DAPI) stimulate->fix_and_stain image Acquire images using confocal microscopy or high-content imaging fix_and_stain->image quantify Quantify the internalization by measuring intracellular fluorescence intensity image->quantify analyze Analyze data to determine time-course and concentration- dependence of internalization quantify->analyze end_node End analyze->end_node

Figure 3: Experimental workflow for a receptor internalization assay.

Methodology:

  • Cell Line: Use a cell line stably expressing a fluorescently tagged NK1 receptor (e.g., NK1R-GFP).[9]

  • Cell Plating: Seed the cells on glass-bottom dishes or plates suitable for imaging.

  • Stimulation: Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Fixation and Staining: Fix the cells and, if desired, stain the nuclei with a fluorescent dye like DAPI.

  • Imaging: Acquire images using a confocal microscope or a high-content imaging system.

  • Quantification: Analyze the images to quantify the redistribution of the fluorescently tagged receptor from the plasma membrane to intracellular compartments.

  • Data Analysis: Determine the extent of internalization as a function of time and this compound concentration. The EC50 for receptor internalization can be calculated from a dose-response curve.[9]

References

preventing degradation of [Tyr8]-Substance P in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of [Tyr8]-Substance P in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The degradation of this compound in solution is primarily caused by enzymatic activity, particularly from proteases and peptidases present in experimental systems.[1][2] Other significant degradation pathways include hydrolysis, oxidation (especially of the C-terminal methionine), and deamidation.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, this compound should be stored in its lyophilized form at -20°C or -80°C, protected from moisture and light.[3][4] Once reconstituted in a solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution significantly impacts the stability of peptides. For Substance P and its analogs, a slightly acidic pH range of 4-6 is generally recommended to minimize hydrolysis and deamidation.[2] Extreme pH values (highly acidic or alkaline) can accelerate degradation.

Q4: Can the choice of salt form affect the stability of this compound?

A4: Yes, the salt form can influence stability. For Substance P, hydrochloride and trifluoroacetate salts have been found to be considerably more stable than the acetate salt, which is more prone to degradation.[3][4]

Troubleshooting Guides

Issue 1: Rapid loss of biological activity of this compound in my cell culture experiment.
Potential Cause Troubleshooting Step
Enzymatic Degradation Serum in the cell culture medium contains proteases that can rapidly degrade this compound. Consider using a serum-free medium for the duration of the experiment. If serum is necessary, minimize the incubation time. The addition of broad-spectrum protease inhibitors to the medium can also be effective.
Inappropriate pH The pH of the cell culture medium (typically around 7.4) may not be optimal for peptide stability. While altering the medium's pH is often not feasible due to cell viability, being aware of this can inform the experimental design (e.g., shorter incubation times).
Oxidation The C-terminal methionine of this compound is susceptible to oxidation. Ensure that all solutions are prepared with high-purity, deoxygenated water and buffers.
Issue 2: Inconsistent results in my in vitro binding assay.
Potential Cause Troubleshooting Step
Repeated Freeze-Thaw Cycles Aliquot your stock solution of this compound into single-use volumes to avoid repeated freezing and thawing, which can lead to peptide degradation and aggregation.
Adsorption to Labware Peptides can adsorb to the surface of plasticware, leading to a decrease in the effective concentration. Use low-protein-binding microplates and pipette tips for your experiments.
Incorrect Peptide Concentration The concentration of your stock solution may be inaccurate due to incomplete solubilization or degradation during storage. It is advisable to determine the peptide concentration using a validated method such as amino acid analysis or a quantitative HPLC assay.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Solution

Parameter Condition Expected Stability Recommendations
Temperature -80°C / -20°C (aliquots)HighRecommended for long-term storage of solutions.
4°CModerateSuitable for short-term storage (hours to a few days).
Room TemperatureLowAvoid prolonged exposure.
pH 4.0 - 6.0HighOptimal for minimizing hydrolysis and deamidation.
7.0 - 8.0Moderate to LowIncreased risk of enzymatic degradation and deamidation.
< 4.0 or > 8.0LowRisk of acid or base-catalyzed hydrolysis.
Presence of Enzymes Protease/Peptidase-rich (e.g., serum)Very LowUse serum-free media or add protease inhibitors.
Enzyme-free bufferHighIdeal for in vitro assays.
Freeze-Thaw Cycles Single use (no cycles)HighPrepare single-use aliquots.
Multiple cyclesLowAvoid repeated freezing and thawing.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and to validate a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a weak acid solution).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose a lyophilized sample of this compound to 105°C for 48 hours. Reconstitute in the initial solvent before analysis.

  • Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC or LC-MS/MS method (see Protocol 2).

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for an RP-HPLC method to separate and quantify this compound from its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 65% A, 35% B

    • 25-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute samples to a suitable concentration (e.g., 0.1 mg/mL) in Mobile Phase A.

  • Analysis: Inject the samples from the forced degradation study and the stability study. The peak area of this compound is used to calculate the percentage remaining over time.

Visualizations

cluster_degradation Degradation Pathways of this compound cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Tyr8_SP This compound (Intact) Enzymes Proteases / Peptidases (e.g., NEP, ACE, Cathepsin G) Tyr8_SP->Enzymes Susceptible Bonds Hydrolysis Hydrolysis Tyr8_SP->Hydrolysis Oxidation Oxidation Tyr8_SP->Oxidation Met residue Deamidation Deamidation Tyr8_SP->Deamidation Gln residues Fragments Peptide Fragments Enzymes->Fragments Hydrolysis_Products Cleaved Peptide Hydrolysis->Hydrolysis_Products Oxidized_Products Sulfoxide / Sulfone Oxidation->Oxidized_Products Deamidated_Products Iso-Aspartate Deamidation->Deamidated_Products

Caption: Major degradation pathways for this compound in solution.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare this compound Solution incubate Incubate under Test Conditions (e.g., 37°C, pH 7.4) start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., add acid/organic solvent) sample->quench analyze Analyze by RP-HPLC or LC-MS/MS quench->analyze data Quantify Remaining This compound analyze->data end Determine Degradation Rate / Half-life data->end

Caption: Workflow for determining the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for this compound Instability rect rect start Inconsistent or Low Activity? check_storage Proper Storage Conditions? start->check_storage check_handling Avoiding Freeze-Thaw & Adsorption? check_storage->check_handling Yes solution_storage Store lyophilized at -20°C/-80°C. Aliquot solution and freeze. check_storage->solution_storage No check_environment Enzymes Present in System? check_handling->check_environment Yes solution_handling Use single-use aliquots. Use low-protein binding labware. check_handling->solution_handling No check_solution Optimal pH and Solvent? check_environment->check_solution No solution_environment Use protease inhibitors or serum-free medium. check_environment->solution_environment Yes solution_solution Use slightly acidic buffer (pH 4-6). Prepare fresh solutions. check_solution->solution_solution No

Caption: A logical guide for troubleshooting this compound instability.

References

common problems with [Tyr8]-Substance P experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with [Tyr8]-Substance P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Substance P?

This compound is a synthetic analog of Substance P, an undecapeptide neuropeptide. In this analog, the phenylalanine residue at position 8 is replaced by a tyrosine. This substitution makes it a valuable tool for various biochemical applications, including radiolabeling for receptor binding studies.[1] Like Substance P, it acts as an agonist at neurokinin-1 (NK1) receptors.[1]

Q2: What are the recommended storage conditions for lyophilized and reconstituted this compound?

For long-term stability, lyophilized this compound should be stored at -20°C, protected from light, as it can be hygroscopic.[2] Once reconstituted, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles.[3] Storing peptides in solution for extended periods is generally not recommended due to potential degradation.

Q3: How should I dissolve this compound?

This compound is soluble in distilled water up to 2 mg/ml.[2] For higher concentrations, acetonitrile can be used.[2] It is crucial to ensure complete dissolution before use in experiments to avoid inaccurate concentration calculations.

Q4: What are the primary signaling pathways activated by this compound?

This compound, acting through the NK1 receptor (a G-protein coupled receptor), primarily activates Gq and Gs heterotrimeric G-proteins.[4][5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This cascade results in the mobilization of intracellular calcium.[5][6][7] Activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[5][6][7]

Troubleshooting Guides

Low or No Signal in Receptor Binding Assays
Potential Cause Recommended Solution
Degraded Peptide Use a fresh aliquot of this compound for each experiment. Avoid repeated freeze-thaw cycles. Confirm peptide integrity via mass spectrometry if degradation is suspected.
Inactive Receptor Ensure cell membranes or tissues expressing the NK1 receptor have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles. Use cells within a consistent and low passage number range.
Suboptimal Assay Buffer Verify that the pH of your assay buffer is appropriate (typically HEPES-based at pH 7.4). Ensure the presence of necessary divalent cations like Mg²⁺ and Ca²⁺.[8]
Incorrect Incubation Time/Temp Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. Binding assays are often performed at 4°C to minimize degradation.[8]
Insufficient Receptor Concentration Perform a saturation binding experiment to determine the optimal concentration of your receptor preparation.
High Non-Specific Binding
Potential Cause Recommended Solution
Excessive Radioligand Concentration Use a radioligand concentration at or below the dissociation constant (Kd) for competition assays.[8]
Binding to Assay Components Include a carrier protein like bovine serum albumin (BSA) in the assay buffer to block non-specific sites.[8] If using a filtration assay, pre-soak filters in a solution like 0.1% to 0.5% polyethylenimine (PEI).[8]
Inadequate Washing Increase the number and volume of wash steps with ice-cold buffer after incubation to more effectively remove unbound ligand.[8]
Inappropriate Competitor for NSB Use a high concentration (e.g., 1 µM) of unlabeled Substance P to accurately define non-specific binding.[8]
Poor Reproducibility
Potential Cause Recommended Solution
Inconsistent Reagent Preparation Prepare all buffers, ligand dilutions, and receptor preparations fresh for each experiment to ensure consistency.
Pipetting Errors Use calibrated pipettes and maintain a consistent technique, especially when performing serial dilutions.
Variable Incubation Conditions Precisely control incubation times and maintain a constant temperature across all samples and experiments.
Cell Passage Number Variation If using whole cells, use cells within a defined passage number range as receptor expression can change with higher passages.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol outlines a general procedure for a competitive binding assay using a radiolabeled Substance P analog and cell membranes expressing the NK1 receptor.

Materials:

  • Cell membranes expressing the NK1 receptor

  • Assay Buffer: HEPES buffer (pH 7.4) with 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) BSA, and 40 µg/ml bacitracin[8]

  • Radioligand: ¹²⁵I-labeled this compound at a concentration at or below its Kd

  • Unlabeled this compound and test compounds

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of unlabeled this compound and test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in each well:

    • 50 µL of assay buffer (for total binding) or unlabeled competitor (for competition) or a saturating concentration of unlabeled Substance P (for non-specific binding).

    • 50 µL of radioligand.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 3 hours).[9]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Detection: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Calcium Mobilization Assay

This protocol describes a method to measure intracellular calcium mobilization following NK1 receptor activation using a fluorescent calcium indicator.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay Buffer: Krebs buffer or similar physiological salt solution

  • This compound and test compounds

  • Fluorescence plate reader with liquid handling capabilities

Procedure:

  • Cell Plating: Seed NK1 receptor-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the fluorescent calcium indicator dye diluted in assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

  • Compound Addition: Use the plate reader's integrated fluidics to add varying concentrations of this compound or test compounds to the wells.

  • Signal Detection: Continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline to the peak response for each well.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Visualizations

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Tyr8_SP This compound NK1R NK1 Receptor Tyr8_SP->NK1R Binding Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Generates Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Ca_Mobilization->Downstream_Effects

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Peptide_Prep Reconstitute & Aliquot This compound Incubation Incubate Peptide with Cells/Membranes Peptide_Prep->Incubation Cell_Prep Prepare NK1R-expressing Cells or Membranes Cell_Prep->Incubation Measurement Measure Signal (e.g., Radioactivity, Fluorescence) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting Parameter_Calc Calculate IC50 / EC50 / Ki Curve_Fitting->Parameter_Calc

References

Technical Support Center: [Tyr8]-Substance P Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Tyr8]-Substance P. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound assays?

Non-specific binding (NSB) refers to the binding of a radiolabeled or fluorescently tagged ligand, such as this compound, to components other than its intended target, the Neurokinin-1 receptor (NK-1R). This can include binding to the walls of assay tubes, filters, or other proteins in the sample.[1] High non-specific binding can obscure the true specific binding signal, leading to inaccurate determination of binding affinity (Kd) and receptor density (Bmax).[2][3] In competition assays, high NSB can mask the displacement of the labeled ligand by a competitor, leading to erroneous potency (IC50) values. Ideally, specific binding should account for at least 80-90% of the total binding.[3]

Q2: What are the primary causes of high non-specific binding with peptide ligands like this compound?

High non-specific binding with peptide ligands such as this compound can stem from several factors:

  • Physicochemical Properties of the Peptide: Substance P is an amphiphilic peptide with a net positive charge at physiological pH. The N-terminus is positively charged, while the C-terminus is hydrophobic. This nature can lead to interactions with negatively charged surfaces (e.g., glass or certain plastics) and hydrophobic interactions with various materials.

  • Suboptimal Assay Buffer: The pH, ionic strength, and composition of the assay buffer are critical.[2] An inappropriate buffer can lead to aggregation of the peptide or increased interaction with non-target surfaces.

  • Inadequate Blocking: Failure to adequately block non-specific binding sites on assay components (tubes, plates, filters) is a common cause of high background.

  • Excessive Radioligand Concentration: Using a concentration of radiolabeled this compound that is significantly above its Kd can lead to increased non-specific binding.[2][4]

  • Ligand Degradation: Peptides can be susceptible to degradation by proteases present in tissue preparations. Degradation products may exhibit different binding characteristics and contribute to NSB.

Q3: How can I determine the level of non-specific binding in my assay?

Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled competitor.[2] This competitor, typically unlabeled Substance P at a high concentration (e.g., 1 µM), will displace the radiolabeled this compound from the specific NK-1R binding sites. Any remaining bound radioactivity is considered non-specific.

Specific Binding = Total Binding - Non-Specific Binding

Troubleshooting High Non-Specific Binding

High non-specific binding is a frequent challenge in this compound binding assays. The following guide provides potential causes and actionable solutions to help you optimize your experiments.

Experimental Workflow for Minimizing Non-Specific Binding

G cluster_prep Preparation cluster_assay Assay Execution cluster_post Post-Incubation A Optimize Assay Buffer (pH, Ionic Strength) D Determine Optimal Radioligand Concentration (≤ Kd) A->D B Select & Prepare Blocking Agents B->D C Pre-treat Filters/Plates (e.g., with PEI) G Optimize Wash Steps (Number, Duration, Buffer) C->G E Incubate at Optimal Temperature & Time D->E F Include Proper Controls (Total, NSB) E->F F->G H Data Analysis G->H

Caption: A general workflow for systematically addressing and reducing non-specific binding in this compound assays.

Potential Cause Troubleshooting Strategy Expected Outcome
Suboptimal Assay Buffer Adjust pH: The optimal pH for Substance P binding to NK-1R is typically around 7.4.[2] Test a range of pH values (e.g., 7.0-7.8) to find the best signal-to-noise ratio. Modify Ionic Strength: Increase the salt concentration (e.g., NaCl) in the buffer to reduce electrostatic interactions between the positively charged this compound and negatively charged surfaces.Reduced binding to assay tubes and filters, leading to lower NSB.
Inadequate Blocking Use a Carrier Protein: Include a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer.[2] BSA can block non-specific binding sites on various surfaces.[5] Test Different Blocking Agents: Besides BSA, other proteins like casein or non-fat dry milk can be effective.[6] The choice of blocking agent may need empirical optimization.[7] Add a Non-ionic Detergent: Low concentrations (e.g., 0.01-0.1%) of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that contribute to NSB.[8]Saturation of non-specific sites on plasticware and filters, resulting in a significant decrease in background signal.
Filter Binding Pre-treat Filters with Polyethylenimine (PEI): For filtration assays, pre-soaking glass fiber filters in a solution of 0.1% to 0.5% PEI can significantly reduce the binding of the peptide to the filter itself.[2]Lower background counts on filters used for NSB determination.
Excessive Radioligand Concentration Use Radioligand at or below the Kd: For competition assays, the concentration of radiolabeled this compound should ideally be at or below its dissociation constant (Kd) for the NK-1R.[2][3] The Kd for Substance P is in the low nanomolar range.[9]Maximizes the proportion of specific binding relative to non-specific binding, improving the assay window.
Ligand Degradation Include Protease Inhibitors: Add protease inhibitors, such as bacitracin (e.g., 40 µg/ml), to the assay buffer, especially when using tissue homogenates.[2][10]Prevents degradation of this compound, ensuring that the measured binding is from the intact ligand.
Shallow Hill Slope in Competition Assays Investigate Ligand Solubility: Ensure that the unlabeled competitor is fully soluble at the highest concentrations used.[2] Consider Multiple Binding Sites/Receptor Conformations: A Hill slope significantly less than 1.0 can indicate the presence of multiple binding sites with different affinities or that the NK-1R exists in different conformations.[2][11]A Hill slope closer to 1.0, indicating a simple bimolecular interaction.

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to this compound binding assays. Note that specific values may vary depending on the experimental conditions and the source of the receptor.

Table 1: Ligand Binding Affinities for the Substance P Receptor (NK-1R)

LigandReceptor SourceKd (nM)Reference
[3H]Substance PRat brain NK-1R expressed in CHO cells0.33 ± 0.13[9]
[3H]RP 67580 (antagonist)Rat brain NK-1R expressed in CHO cells1.22 ± 0.27[9]

Note: While a specific Kd for this compound was not found in the literature, its biological activity is reported to be very similar to that of native Substance P.

Table 2: Recommended Concentrations of Assay Components

ComponentRecommended ConcentrationRationale
Radioligand (this compound)≤ Kd (e.g., ~0.3 nM)To minimize NSB and ensure that the assay is sensitive to competition.[2][3]
Unlabeled Substance P (for NSB)1 µMTo ensure complete saturation of specific binding sites.[2][10]
Bovine Serum Albumin (BSA)0.1% (w/v)To block non-specific binding sites.[2][10][12]
Polyethylenimine (PEI) (for filter pre-treatment)0.1 - 0.5%To reduce binding of the peptide to glass fiber filters.[2]
Bacitracin40 µg/mlTo inhibit proteolytic degradation of the peptide ligand.[2][10]
Non-ionic Detergents (e.g., Tween-20)0.01 - 0.1%To reduce non-specific hydrophobic interactions.[8]

Experimental Protocols

Competitive Radioligand Binding Assay (Filtration Method)

This protocol provides a general guideline for a competitive binding assay using a radiolabeled this compound analog and membrane preparations expressing the NK-1 receptor.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% (w/v) BSA, and 40 µg/ml bacitracin.[2][10]

  • Radioligand: Radiolabeled this compound at a working concentration of 2x the final assay concentration (e.g., if final is 0.3 nM, working is 0.6 nM).

  • Unlabeled Competitors: Serial dilutions of unlabeled Substance P and test compounds.

  • Membrane Preparation: Thawed cell membrane preparation expressing the NK-1 receptor on ice.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • PEI Solution: 0.3% Polyethylenimine in water.

Procedure:

  • Filter Pre-treatment: Pre-soak glass fiber filter plates (e.g., GF/C) in 0.3% PEI for at least 30 minutes at 4°C.[13]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 50 µL of unlabeled competitor (or buffer for total binding, or 1 µM unlabeled Substance P for non-specific binding).[13]

    • 50 µL of radioligand.

    • 50 µL of membrane preparation.

  • Incubation: Incubate the plate at 4°C for a pre-determined time to reach equilibrium (e.g., 3 hours), with gentle agitation.[13]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters three to four times with ice-cold wash buffer.[13]

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

Inositol Phosphate (IP₃) Accumulation Assay

This functional assay measures the activation of the Gq protein-coupled signaling pathway downstream of NK-1R activation.[2]

Procedure:

  • Cell Culture and Labeling: Plate cells expressing the NK-1R in a 96-well plate. The following day, add myo-[2-³H]inositol to the culture medium and incubate overnight.[2]

  • Assay Procedure:

    • Wash the cells twice with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with a buffer containing LiCl (e.g., 10 mM) for 30 minutes at 37°C to inhibit IP₃ degradation.[2]

    • Add this compound or test compounds at various concentrations.

    • Incubate for an additional 45 minutes at 37°C.[10]

  • Lysis and IP₃ Isolation:

    • Terminate the reaction by removing the ligand solution and adding cold 10 mM formic acid.[2][10]

    • Incubate on ice for 30 minutes.

    • Isolate the accumulated [³H]IP₃ from the cell lysates using anion-exchange chromatography columns.[2]

  • Detection and Analysis:

    • Measure the radioactivity of the eluted [³H]IP₃ using a scintillation counter.

    • Plot the radioactivity as a function of the agonist concentration and fit the data to determine the EC50.

Signaling Pathway Diagram

Substance P / NK-1R Signaling Pathway

Substance P binding to the NK-1R, a G protein-coupled receptor (GPCR), primarily activates Gq and Gs alpha subunits.[14] This initiates a cascade of downstream signaling events.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus SP Substance P / this compound NK1R NK-1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates Gs Gs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylate Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Akt Akt Pathway Ca->Akt Activates MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates Transcription Gene Transcription (Proliferation, Inflammation) PKA->Transcription MAPK->Transcription Akt->Transcription

Caption: Simplified signaling cascade initiated by Substance P binding to the NK-1 receptor.

References

Technical Support Center: [Tyr8]-Substance P In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vitro stability of [Tyr8]-Substance P. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how should it be stored?

This compound is an analog of Substance P, an 11-amino acid neuropeptide of the tachykinin family.[1][2] In this analog, the phenylalanine at position 8 is replaced by tyrosine. It is often used as a molecular tool in various biochemical applications.[1][3]

For optimal stability, proper storage is crucial:

  • Lyophilized Powder: Store at -20°C in a desiccated environment. The product is hygroscopic and should be protected from light.[1][4]

  • Reconstituted Solutions: Prepare solutions on the day of use if possible.[5] If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[5][6][7] Before use, equilibrate the solution to room temperature and ensure no precipitation is visible.[5]

Q2: What are the primary causes of this compound degradation in vitro?

Like Substance P, this compound is susceptible to several degradation pathways in vitro:

  • Proteolytic Degradation: This is the most significant cause of instability. Peptides are vulnerable to cleavage by proteases present in cell culture media, cell lysates, or tissue homogenates.[8] Substance P is known to be degraded by endopeptidases and aminopeptidases.[5]

  • Oxidative Damage: The methionine residue in the sequence is susceptible to oxidation, which can reduce the peptide's biological activity.[8]

  • Physical Instability: Factors such as pH, temperature, and repeated freeze-thaw cycles can lead to aggregation or conformational changes, resulting in loss of function.[4][9][10]

Q3: How does pH and temperature affect the stability of this compound?

Both pH and temperature are critical factors influencing peptide stability.[9][11]

  • pH: Peptides have an optimal pH range for stability. Deviations from this range can lead to accelerated chemical degradation (e.g., deamidation, hydrolysis) and physical instability like aggregation.[9][12] For many peptides, a slightly acidic pH (around 4-6) can be optimal for minimizing degradation in aqueous solutions.[10]

  • Temperature: Elevated temperatures increase the rate of chemical degradation and can induce aggregation.[9][11] It is recommended to handle this compound solutions on ice and store them at -20°C or lower for long-term stability.[1]

Q4: Will repeated freeze-thaw cycles affect my this compound solution?

Yes, repeated freeze-thaw cycles can negatively impact the stability of this compound. This process can lead to the formation of ice crystals that can denature the peptide and promote aggregation.[13] Studies on various peptides and proteins have shown that multiple freeze-thaw cycles can lead to a decrease in the concentration of the active monomeric form.[12][14] It is highly recommended to aliquot peptide solutions after reconstitution to minimize the number of freeze-thaw cycles.[7]

Troubleshooting Guides

Problem 1: I am observing a rapid loss of this compound activity in my cell-based assay.

A rapid loss of activity is often due to enzymatic degradation. Here is a workflow to troubleshoot this issue:

A Rapid Loss of Activity Observed B Is the peptide solution freshly prepared? A->B C Are you using a protease inhibitor cocktail? B->C Yes G Prepare fresh peptide solution for each experiment B->G No D Is the cell culture medium serum-free? C->D Yes F Add a broad-spectrum protease inhibitor cocktail to your assay buffer C->F No E Consider pre-incubating medium to inactivate proteases D->E No H Serum contains proteases. Switch to serum-free medium if possible or reduce serum concentration. D->H Yes I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for rapid loss of peptide activity.

Problem 2: My this compound solution appears cloudy or has visible precipitates.

Cloudiness or precipitation is a clear sign of aggregation or poor solubility.[4]

Initial Steps:

  • Visual Inspection: Confirm the presence of turbidity or particles.

  • Centrifugation: Briefly centrifuge the vial. If a pellet forms, aggregation has occurred.

  • Check Concentration: Ensure the peptide concentration is not above its solubility limit. For this compound, solubility in distilled water is up to 2 mg/ml; for higher concentrations, acetonitrile is recommended.

Troubleshooting Actions:

  • Sonication: Gently sonicate the solution in a water bath for a few minutes to aid dissolution.

  • pH Adjustment: The pH of the solution can significantly impact solubility. Adjusting the pH slightly may help dissolve the peptide.

  • Use of Organic Solvents: For highly hydrophobic peptides, a small percentage of an organic solvent like DMSO or acetonitrile may be required for initial solubilization before dilution in aqueous buffer.

Problem 3: How can I confirm if my peptide is degrading in my experimental setup?

To confirm degradation, you can perform a stability assay using High-Performance Liquid Chromatography (HPLC).

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Incubate this compound in your experimental buffer at desired temperature B Take aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours) A->B C Quench the reaction (e.g., with formic acid) and add an internal standard B->C D Inject sample onto a C18 reverse-phase column C->D E Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid) D->E F Monitor absorbance at ~214 nm E->F G Quantify the peak area of the intact this compound at each time point F->G H Plot the percentage of remaining peptide vs. time G->H

Caption: Experimental workflow for assessing peptide stability via HPLC.

Data Presentation

Table 1: Recommended Protease Inhibitor Cocktail Components for In Vitro Assays

Inhibitor ClassTarget ProteasesExample InhibitorTypical Working Concentration
Serine ProteasesTrypsin, Chymotrypsin, ElastaseAEBSF, Aprotinin0.1 - 1 mM
Cysteine ProteasesPapain, CathepsinsE-64, Leupeptin1 - 10 µM
Aspartic ProteasesPepsin, Cathepsin DPepstatin A1 µM
MetalloproteasesThermolysin, EndopeptidasesEDTA, 1,10-Phenanthroline1 - 5 mM
AminopeptidasesLeucine aminopeptidaseBestatin1 - 10 µM

This table provides a general guide. The optimal combination and concentration of inhibitors may need to be determined empirically for your specific experimental system. Commercially available cocktails offer a convenient broad-spectrum solution.[15][16][17]

Experimental Protocols

Protocol 1: In Vitro Degradation Assay of this compound

This protocol outlines a method to assess the stability of this compound in a specific buffer or medium.

Materials:

  • This compound

  • Experimental buffer (e.g., PBS, cell culture medium)

  • Protease inhibitor cocktail (optional)

  • Quenching solution (e.g., 10% formic acid)

  • Internal standard (e.g., a similar but chromatographically distinct peptide)

  • HPLC system with a C18 column

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Dilute the stock solution to the final working concentration in your experimental buffer, pre-warmed to the desired incubation temperature (e.g., 37°C).

  • Immediately take a "time zero" aliquot and quench the reaction by mixing with the quenching solution and internal standard. Store at 4°C.

  • Incubate the remaining solution at the desired temperature.

  • At predetermined time points (e.g., 30 min, 1, 2, 4, 8, 24 hours), remove aliquots and quench them as in step 3.

  • Analyze all samples by reverse-phase HPLC.[3][18][19]

  • Calculate the percentage of intact this compound remaining at each time point relative to the time zero sample, normalized to the internal standard.

Protocol 2: HPLC Method for this compound Quantification

This is a general HPLC method that can be optimized for your specific system.

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reverse-phase column (e.g., 150 x 2.0 mm, 5 µm particle size)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.2 mL/min[3]

  • Gradient:

    • 0-2 min: 0% B

    • 2-10 min: Linear gradient to 40% B

    • 10-12 min: Linear gradient to 98% B

    • 12-13 min: Hold at 98% B

    • 13-14 min: Return to 0% B

    • 14-20 min: Re-equilibration at 0% B[3]

  • Detection: UV absorbance at 214 nm

  • Injection Volume: 10-20 µL

Signaling Pathway

Substance P and its analogs, like this compound, primarily exert their effects by binding to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor (GPCR).[2] This binding initiates several intracellular signaling cascades.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol SP This compound NK1R NK1 Receptor SP->NK1R Binds Gq Gq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Responses (e.g., Proliferation, Inflammation, Neurotransmission) Ca->CellularResponse MAPK MAPK Pathway (ERK1/2, p38) PKC->MAPK Activates PKC->CellularResponse MAPK->CellularResponse

Caption: Simplified signaling pathway of this compound via the NK1 receptor.

References

Technical Support Center: [Tyr8]-Substance P Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Tyr8]-Substance P. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Substance P?

This compound is a synthetic analog of Substance P (SP), an eleven-amino acid neuropeptide belonging to the tachykinin family.[1][2] In this analog, the phenylalanine residue at position 8 of the amino acid sequence has been replaced with a tyrosine residue.[3] This substitution can alter the peptide's conformation, which may influence its biological activity and receptor binding characteristics.[4] While it is used as a biologically active analog of Substance P, particularly as a radioligand tracer in binding studies, its effects may differ subtly from the native peptide.[5]

Q2: What is the primary receptor and signaling pathway for this compound?

Like Substance P, this compound is expected to primarily interact with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[1][6] Activation of the NK1R can lead to the stimulation of multiple downstream signaling pathways, most notably:

  • Gαq protein activation: This stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium concentration ([Ca2+]i).[6]

  • Gαs protein activation: This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][7]

The activation of these pathways is cell-type dependent.[6]

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder. For reconstitution, distilled water can be used for solutions up to 2 mg/ml; for higher concentrations, acetonitrile is recommended.[8] It is crucial to protect the lyophilized powder and reconstituted solutions from light.[8] Store the lyophilized peptide at -20°C.[8] After reconstitution, it is best to create single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9]

Troubleshooting Guides

Calcium Mobilization Assays

Q4: I am not observing a calcium response after applying this compound. What could be the issue?

Several factors could contribute to a lack of a calcium signal:

  • Cell Line Health and Receptor Expression:

    • Cell Viability: Ensure your cells are healthy and have a high viability.

    • NK1R Expression: Confirm that your chosen cell line expresses a sufficient level of functional NK1 receptors. If using a transfected cell line, verify the transfection efficiency.

  • Ligand Concentration and Integrity:

    • Concentration Range: You may be using a concentration of this compound that is too low. While its potency is reported to be similar to Substance P, it may require a slightly higher concentration for a robust signal.[3] Prepare a fresh dilution series to test a wider range of concentrations.

    • Peptide Degradation: Peptides can be susceptible to degradation by proteases in the serum of the cell culture medium or due to improper storage. Prepare fresh solutions and consider using a serum-free assay buffer.

  • Assay Conditions:

    • Dye Loading: Inefficient loading of the calcium indicator dye (e.g., Fluo-4 AM) can lead to a weak or absent signal. Optimize the dye concentration and incubation time for your specific cell line.

    • Assay Buffer: Ensure your assay buffer contains appropriate concentrations of calcium and magnesium.

Q5: The calcium signal is very weak or has a low signal-to-noise ratio. How can I improve it?

  • Increase Cell Density: A higher cell density per well can amplify the overall fluorescence signal.

  • Optimize Agonist Concentration: Perform a detailed dose-response curve to identify the optimal concentration of this compound that elicits a maximal response.

  • Use a Different Calcium Indicator Dye: Some dyes have better signal-to-noise ratios than others. Consider trying a different calcium indicator if the issue persists.

  • Reduce Background Fluorescence: Ensure that the assay plates have low autofluorescence and that the assay buffer does not contain components that interfere with the fluorescence measurement.

cAMP Accumulation Assays

Q6: I am not detecting an increase in cAMP levels after stimulation with this compound. Why?

  • Biased Agonism: Substance P and its analogs can exhibit biased agonism. It is possible that in your specific cell system, this compound preferentially signals through the Gαq/calcium pathway with little to no activation of the Gαs/cAMP pathway.[7] Metabolism of Substance P has been shown to produce metabolites that can increase intracellular calcium but not cAMP.[10]

  • Cell-Specific Signaling: The coupling of NK1R to different G proteins can be highly cell-type specific.[6] Your chosen cell line may not couple efficiently to the Gαs pathway upon NK1R activation. Consider using a cell line known to exhibit a robust cAMP response to Substance P, such as HEK293 or CHO cells transfected with the NK1R.[7]

  • Assay Sensitivity: Ensure your cAMP assay is sensitive enough to detect small changes in cAMP levels. Consider using a highly sensitive assay format, such as HTRF or a luminescence-based biosensor.

  • Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal.[11]

Q7: My cAMP assay results are highly variable between wells and experiments. What are the potential causes?

  • Inconsistent Cell Seeding: Uneven cell numbers per well will lead to variability in the results. Ensure you have a homogenous cell suspension before plating.

  • Peptide Instability: As with calcium assays, ensure the stability and correct concentration of your this compound solution.

  • Assay Timing: The kinetics of the cAMP response can be transient. Perform a time-course experiment to determine the optimal incubation time for maximal cAMP accumulation.

Quantitative Data

The following tables summarize key quantitative data for Substance P. While specific data for this compound is limited in the literature, the values for Substance P can serve as a valuable reference point for experimental design. It is reported that this compound exhibits similar biological activity to Substance P, though potentially requiring a higher concentration for an equivalent response.[3]

Table 1: Potency of Substance P in Functional Assays

CompoundAssayCell LineParameterValue (-log EC50 [M])Reference(s)
Substance PIntracellular Calcium ([Ca2+]i) IncreaseNK1R-expressing HEK293 cellsEC508.5 ± 0.3[7][10]
Substance PcAMP AccumulationNK1R-expressing HEK293T cellsEC507.8 ± 0.1[7][10]
Substance PcAMP AccumulationNK1R-expressing CHO cellsEC507.6 ± 0.14[7]

Table 2: Binding Affinity of Tachykinins to Neurokinin Receptors

LigandReceptorParameterValueReference(s)
Substance PNK1High Affinity-[6][12]
Substance PNK2Lower Affinity-[6][12]
Substance PNK3Lower Affinity-[6][12]
Neurokinin ANK2High Affinity-[12]
Neurokinin BNK3High Affinity-[12]

Experimental Protocols & Visualizations

This compound Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Tyr8SP This compound NK1R NK1 Receptor Tyr8SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Ca Cellular Response (e.g., Inflammation, Neurotransmission) Ca_release->Cellular_Response_Ca PKC->Cellular_Response_Ca ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (e.g., Gene Expression) PKA->Cellular_Response_cAMP

Caption: Signaling pathways activated by this compound binding to the NK1 receptor.

Experimental Workflow: Calcium Mobilization Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed NK1R-expressing cells in 96-well plate B Culture overnight A->B C Load cells with calcium indicator dye (e.g., Fluo-4 AM) B->C D Incubate C->D E Wash to remove extracellular dye D->E F Add this compound (agonist) E->F G Measure fluorescence change (kinetic read) F->G H Calculate peak fluorescence response over baseline G->H I Generate dose-response curve H->I J Determine EC50 value I->J

Caption: Workflow for a typical calcium mobilization assay.

Experimental Workflow: cAMP Accumulation Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed NK1R-expressing cells in 96-well plate B Culture overnight A->B C Pre-incubate with PDE inhibitor (e.g., IBMX) B->C D Add this compound (agonist) C->D E Incubate to allow cAMP accumulation D->E F Lyse cells and add detection reagents E->F G Measure signal (e.g., fluorescence, luminescence) F->G H Generate dose-response curve G->H I Determine EC50 value H->I

Caption: Workflow for a typical cAMP accumulation assay.

Detailed Methodologies

Calcium Mobilization Assay Protocol (General)

  • Cell Plating: Seed cells expressing the NK1 receptor into a black-walled, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the cells and add the dye-loading solution. Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Use a fluorescence plate reader equipped with an automated injection system to add the compound to the wells while simultaneously initiating fluorescence reading.

  • Data Acquisition: Measure the fluorescence intensity kinetically for a period sufficient to capture the peak response (typically 60-180 seconds).

  • Data Analysis: The change in fluorescence from baseline is used to determine the response. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

cAMP Accumulation Assay Protocol (General)

  • Cell Plating: Seed NK1R-expressing cells into a suitable 96-well plate and culture overnight.

  • Assay Initiation: Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX). Pre-incubate for a short period.

  • Agonist Stimulation: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated cAMP using a commercial assay kit (e.g., HTRF, ELISA, or luminescence-based biosensor) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the experimental samples from the standard curve. Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

References

quality control measures for [Tyr8]-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Tyr8]-Substance P. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Product Handling and Storage

Q1: How should I store and handle lyophilized this compound?

A1: this compound is typically supplied as a lyophilized powder.[1][2][3] For long-term stability, it should be stored at -20°C.[1][2] The product is often hygroscopic and should be protected from light.[1] Before use, allow the vial to warm to room temperature before opening to avoid moisture condensation.

Q2: How do I reconstitute this compound and what is its stability in solution?

A2: For reconstitution, distilled water can be used to prepare solutions up to 2 mg/mL; for higher concentrations, acetonitrile is recommended.[1] After reconstitution, it is best to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles.[1] Substance P and its analogs can be unstable in solution due to degradation by proteases and oxidation.[4] A study on Substance P showed that its stability is dependent on the salt form, with hydrochloride and trifluoroacetate salts being more stable than the acetate form.[5] The main degradation pathway can involve the release of N-terminal dipeptides.[5] For experiments, it is advisable to use freshly prepared solutions. In solvent, the product can be stored at -80°C for up to 6 months or at -20°C for one month in a sealed container, away from moisture.[6]

Quality and Purity

Q3: What are the typical purity specifications for this compound?

A3: Commercially available this compound generally has a purity of >95% as determined by HPLC.[1][2][3] It is important to refer to the Certificate of Analysis for lot-specific data.[7]

Q4: What are potential impurities in synthetic this compound?

A4: As with other peptides produced by solid-phase peptide synthesis (SPPS), potential impurities can include deletion and insertion sequences, racemized diastereomers, and peptides with incomplete deprotection of side chains.[8] Other potential impurities can arise from degradation, such as through oxidation or deamidation.[5][8] Contamination with other unrelated peptides can also occur, highlighting the need for stringent manufacturing and handling protocols.[9]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q5: I am seeing poor peak resolution in my HPLC chromatogram. How can I improve it?

A5: Poor peak resolution is a common issue in peptide HPLC. Here are several strategies to improve it:

  • Switch to Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly enhance the separation of peptide fragments. A shallow gradient, such as a 1% per minute increase in the organic solvent, is a good starting point.[10]

  • Optimize Column Selection:

    • Pore Size: For peptides, wide-pore columns (e.g., 300 Å) are recommended to allow for better diffusion and interaction with the stationary phase.[10]

    • Stationary Phase: While C18 columns are a common choice, exploring other chemistries like C8 or C4 might be beneficial depending on the peptide's hydrophobicity.[10]

  • Adjust Mobile Phase Composition: Acetonitrile is a common organic solvent for peptide analysis. Fine-tuning the gradient of the mobile phase is a powerful tool for optimizing resolution.[10]

  • Check for Column Overload: If the peaks are broad, you may be overloading the column. Try reducing the sample concentration or injection volume.[11]

Q6: My HPLC peak is tailing. What are the likely causes and solutions?

A6: Peak tailing is often caused by interactions between the peptide and the silica matrix of the column.[12]

  • Acidic Silanol Interactions: Most peak tailing is due to interactions with acidic silanol groups on the silica surface.[12] Using a mobile phase with a lower pH can help to suppress the ionization of these groups.[12]

  • Insufficient Buffering: Ensure that the concentration of your mobile phase additive (e.g., TFA) is sufficient. A concentration in the range of 10-25 mM is usually adequate.[12]

  • Column Contamination: If the problem develops over time, the column may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.[13]

Receptor Binding Assays

Q7: My total binding signal is low in my receptor binding assay. What could be the cause?

A7: A low total binding signal can stem from several factors:

  • Inactive Receptor: Ensure that your receptor preparation (e.g., cell membranes) has been stored and handled correctly to maintain its activity. Repeated freeze-thaw cycles can degrade the receptor.[14]

  • Degraded Ligand: this compound, especially when radiolabeled, can degrade over time. Use fresh or properly stored ligand stocks.[14]

  • Suboptimal Assay Conditions:

    • Incubation Time and Temperature: The binding reaction may not have reached equilibrium. It is important to optimize both the incubation time and temperature. Assays are often performed at 4°C to minimize ligand degradation.[14]

    • Assay Buffer: The pH, ionic strength, and presence of co-factors in the assay buffer are critical. A common buffer for Substance P receptor binding assays is a HEPES-based buffer at pH 7.4.[14]

Q8: I am observing high non-specific binding. How can I reduce it?

A8: High non-specific binding (NSB) can obscure the specific binding signal. Here are some methods to reduce it:

  • Optimize Ligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays.[14]

  • Use Blocking Agents: Include a carrier protein like bovine serum albumin (BSA) at a concentration of around 0.1% in the assay buffer to block non-specific binding sites on the assay components.[14][15]

  • Pre-treat Filters: If you are using a filtration-based assay, pre-soaking the glass fiber filters in a solution such as 0.1% to 0.5% polyethylenimine (PEI) can reduce the binding of the peptide to the filter itself.[14][16]

  • Increase Wash Steps: Ensure a sufficient number of washes with ice-cold buffer after incubation to effectively remove the unbound ligand.[14]

  • Include Protease Inhibitors: To prevent ligand degradation by proteases in the tissue preparation, which can lead to non-specifically binding fragments, always include a protease inhibitor cocktail in your buffers.[15]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2[17]
Molecular Formula C63H98N18O14S[1][2][3]
Molecular Weight 1363.63 g/mol [2][6]
Appearance Lyophilized powder[2][3]

Table 2: Quality Control Specifications and Storage

ParameterSpecification/ConditionReference
Purity (by HPLC) >95%[1][2][3]
Peptide Content ≥70%[2]
Storage Temperature -20°C[1][2]
Solubility in Water Up to 2 mg/mL[1]
Solution Storage Aliquot and store at -20°C[1]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

This protocol provides a general method for analyzing the purity of this compound using reversed-phase HPLC.

  • Instrumentation:

    • HPLC system with a gradient pump and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size).[10]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[10]

  • Procedure:

    • Prepare a sample solution of this compound in Mobile Phase A.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over a suitable time, for example, 60 minutes.[10]

    • Monitor the elution profile at 214 nm or 280 nm.[10]

    • Calculate the purity by integrating the peak areas.

Protocol 2: Competitive Receptor Binding Assay

This protocol describes a general competitive binding assay to determine the affinity of a test compound for the Neurokinin-1 Receptor (NK1R) using a radiolabeled this compound analog.

  • Materials:

    • Assay Buffer: HEPES buffer (pH 7.4) containing 1 mM CaCl₂, 5 mM MgCl₂, 0.1% (w/v) BSA, and 40 µg/ml bacitracin.[14][18]

    • Radioligand: A radiolabeled analog such as [¹²⁵I]-[Tyr8]-Substance P.

    • Unlabeled Competitor: Unlabeled this compound or other test compounds.

    • Membrane Preparation: Cell membranes expressing the NK1 receptor.

    • Filtration System: Glass fiber filters and a cell harvester.

    • Scintillation Counter.

  • Procedure:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the competitor.

    • Total Binding: Add radioligand and membrane preparation to the wells.

    • Non-specific Binding: Add radioligand, membrane preparation, and a high concentration (e.g., 1 µM) of unlabeled Substance P.[14]

    • Competitor Wells: Add radioligand, membrane preparation, and serial dilutions of the test compound.

    • Incubate the plate, for example, at 4°C for 3 hours with gentle agitation.[16]

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.[16]

    • Wash the filters multiple times with ice-cold assay buffer.[14]

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting the non-specific binding from the total binding and plot the data to determine the Ki or IC50 of the test compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_qc_analysis Quality Control Analysis cluster_data_analysis Data Analysis & Reporting reconstitution Reconstitute Lyophilized This compound dilution Prepare Serial Dilutions reconstitution->dilution hplc HPLC Analysis (Purity) reconstitution->hplc Check Purity ms Mass Spectrometry (Identity) reconstitution->ms Confirm Identity binding_assay Receptor Binding Assay (Activity) dilution->binding_assay Assess Bioactivity analyze Analyze Data hplc->analyze ms->analyze binding_assay->analyze report Generate Report analyze->report

Caption: Quality control workflow for this compound.

signaling_pathway cluster_membrane Cell Membrane nk1r NK1 Receptor g_protein Gq/11 G Protein nk1r->g_protein Activates sp This compound sp->nk1r Binds plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the NK1 receptor.

References

Technical Support Center: Minimizing Variability in [Tyr8]-Substance P Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving [Tyr8]-Substance P. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

A1: this compound is a biologically active analog of Substance P (SP), an 11-amino acid neuropeptide belonging to the tachykinin family.[1] In this analog, the phenylalanine at position 8 is replaced by a tyrosine. This modification makes it particularly useful as a radioligand tracer (commonly as ¹²⁵I-[Tyr8]-Substance P) in studies of Substance P binding and distribution due to the ease of iodination of the tyrosine residue.[1] Like Substance P, it primarily acts as an agonist at the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR), to elicit various physiological responses.[2][3]

Q2: What are the primary sources of variability in experiments using this compound?

A2: Variability in experiments with this compound, and Substance P in general, can arise from several factors:

  • Peptide Stability: Substance P is susceptible to degradation by various proteases present in biological samples.[4][5] This can lead to a rapid loss of active peptide and inconsistent results.

  • Sample Preparation: The method of sample preparation, such as whether or not peptide extraction is performed, can significantly impact the measured concentration of the peptide.[6][7]

  • Analytical Method: Different assay kits (e.g., ELISA) from various manufacturers can yield significantly different quantitative values for the same sample.[6][7]

  • Experimental Conditions: Variations in incubation time, temperature, buffer composition, and pipetting technique can all contribute to assay variability.[8]

  • Reagent Quality: The quality and storage of reagents, including the this compound itself, radiolabels, and antibodies, are critical for reproducible results.

Q3: How can I improve the stability of this compound in my samples?

A3: To enhance the stability of this compound, especially in biological matrices like plasma or tissue homogenates, consider the following:

  • Use of Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to your buffers and samples is highly recommended. Specific inhibitors targeting metalloendopeptidases and other proteases known to degrade Substance P can be particularly effective.[4][5]

  • Temperature Control: Perform all sample handling and experimental steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.

  • Appropriate Storage: Store this compound aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9]

  • Use of Stabilizing Agents: For certain applications, formulation in a hydrogel has been shown to improve the stability of Substance P.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during specific experimental procedures involving this compound.

Radioligand Binding Assays

Problem 1: Low or No Specific Binding Signal

Potential Cause Troubleshooting Steps
Degraded Radioligand Ensure the radiolabeled this compound is within its shelf-life and has been stored correctly (typically at -20°C or colder, protected from light). Perform a quality control check to assess the integrity of the radioligand.
Inactive Receptor Preparation Use freshly prepared cell membranes or tissue homogenates. Avoid excessive freeze-thaw cycles of your receptor source. Confirm receptor expression using a validated positive control.
Suboptimal Assay Conditions Optimize incubation time and temperature to ensure the binding reaction reaches equilibrium. Verify that the assay buffer composition (pH, ionic strength, co-factors) is optimal for NK1R binding.
Insufficient Receptor Concentration Increase the amount of membrane protein per well. Perform a protein concentration assay to ensure you are adding the intended amount.

Problem 2: High Non-Specific Binding (NSB)

Potential Cause Troubleshooting Steps
Radioligand Concentration Too High Use a radioligand concentration at or below its dissociation constant (Kd) for competition assays.[6]
Radioligand Sticking to Surfaces Pre-treat filter plates with a solution like 0.1-0.5% polyethyleneimine (PEI) to reduce binding to the filter. Include a carrier protein like bovine serum albumin (BSA) in the assay buffer.[6]
Insufficient Washing Increase the number and volume of wash steps with ice-cold wash buffer to effectively remove unbound radioligand.
Inappropriate Competitor for NSB Use a high concentration (e.g., 1 µM) of unlabeled Substance P to accurately define non-specific binding.[2]
Functional Assays (e.g., Calcium Mobilization, IP3 Accumulation)

Problem 1: Weak or No Agonist-Induced Signal

Potential Cause Troubleshooting Steps
Low Receptor Expression or Coupling Ensure the cell line used has sufficient NK1R expression and couples efficiently to the Gq signaling pathway. For some systems, co-expression of a promiscuous G protein like Gα15/16 may be necessary to channel the signal through the PLC pathway.
This compound Degradation Prepare fresh agonist solutions for each experiment. Consider the use of protease inhibitors in the assay buffer if degradation is suspected.
Cell Health and Viability Ensure cells are healthy and not over-confluent. Use a positive control for cell viability and signaling (e.g., a known agonist for an endogenous receptor).
Suboptimal Assay Buffer Verify that the buffer composition, especially Ca²⁺ concentration for calcium assays, is appropriate.

Problem 2: High Background Signal

Potential Cause Troubleshooting Steps
Leaky or Damaged Cells Handle cells gently during plating and washing steps. Ensure the cell monolayer is intact.
Autofluorescence of Compounds/Media Test for autofluorescence of your test compounds and media components at the assay wavelengths.
Constitutive Receptor Activity Some receptor systems may exhibit high basal activity. This may require the use of an inverse agonist to establish a true baseline.
Inadequate Washing of Fluorescent Dyes Ensure thorough but gentle washing of cells after loading with calcium-sensitive dyes like Fluo-4 AM to remove extracellular dye.[2]

Quantitative Data Summary

The following tables summarize quantitative data from studies on Substance P assays, highlighting potential sources of variability.

Table 1: Comparison of Immunoassay Methods for Substance P

ParameterELISARadioimmunoassay (RIA)
Sensitivity HigherLower
Intra-assay Variation 1%Not Reported
Inter-assay Variation 13%Not Reported
IC50 LowerHigher
Correlation Good correlation between ELISA and RIA results for biological samples.

Source: Adapted from a study comparing ELISA and RIA for Substance P and its metabolite SP 1-7.[10]

Table 2: Variability in Substance P ELISA Kits

ManufacturerSample TypeReported SensitivityAssay Range (pg/mL)
R&D SystemsCell Culture Supernates, Serum, Plasma, Saliva, Urine43.8 pg/mL39.0 - 2,500
Cayman ChemicalPlasma, Serum, Urine34 pg/mL (80% B/B₀)9.8 - 1,250
AbcamNot Specified5.3 pg/mL9.8 - 10,000

Note: This data is compiled from publicly available information from the respective manufacturers and is intended for illustrative purposes. Direct comparison of kits should be performed under identical experimental conditions.[11][12][13]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for the NK1 receptor using ¹²⁵I-[Tyr8]-Substance P.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor.

  • ¹²⁵I-[Tyr8]-Substance P (Radioligand).

  • Unlabeled Substance P.

  • Test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C) pre-soaked in 0.5% PEI.

  • Cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding Buffer.

    • Test compound at various concentrations (or unlabeled Substance P for standard curve).

    • ¹²⁵I-[Tyr8]-Substance P at a final concentration at or below its Kd.

    • Cell membrane preparation (typically 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of unlabeled Substance P).

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.[2]

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to NK1R activation by this compound using the fluorescent indicator Fluo-4 AM.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).

  • This compound.

  • Fluo-4 AM.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader with injection capability.

Procedure:

  • Cell Plating: Seed cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Assay:

    • Add HBSS to each well.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).

    • Inject this compound at various concentrations and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline.

    • Plot the peak fluorescence response against the log concentration of this compound to determine the EC50.[2]

IP3/IP1 Accumulation Assay

This protocol describes the measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of NK1R-mediated Gq activation. This method often uses a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.

Materials:

  • Cells expressing the NK1 receptor.

  • This compound.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).

  • Stimulation buffer containing LiCl (typically provided in the kit).

  • 384-well white plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed cells in a 384-well white plate and culture to the desired confluency.

  • Cell Stimulation:

    • Remove the culture medium.

    • Add stimulation buffer containing LiCl and incubate for a short period (e.g., 15-30 minutes).

    • Add this compound at various concentrations and incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate (pre-mixed in lysis buffer as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm).

    • The signal is inversely proportional to the amount of IP1 produced.

    • Use a standard curve of known IP1 concentrations to convert the HTRF ratio to the concentration of IP1.

    • Plot the IP1 concentration against the log concentration of this compound to determine the EC50.[14][15]

Visualizations

Signaling Pathway of this compound via the NK1 Receptor```dot

NK1R_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Tyr8_SP This compound NK1R NK1 Receptor Tyr8_SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses (e.g., ERK activation, neurotransmission) Ca2->Downstream Modulates activity PKC->Downstream Phosphorylates targets

Caption: A logical workflow for conducting experiments with this compound.

Troubleshooting Logic for High Variability

Troubleshooting_Variability start High Experimental Variability Observed check_reagents Check Reagent Quality & Storage start->check_reagents review_protocol Review Protocol Execution start->review_protocol check_sample_prep Assess Sample Preparation start->check_sample_prep reagent_ok Reagents OK? check_reagents->reagent_ok protocol_ok Protocol Consistent? review_protocol->protocol_ok sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok reagent_ok->review_protocol Yes order_new Order/Prepare New Reagents reagent_ok->order_new No protocol_ok->check_sample_prep Yes retrain Standardize Pipetting & Timing protocol_ok->retrain No optimize_sample_prep Add Protease Inhibitors, Optimize Extraction sample_prep_ok->optimize_sample_prep No re_run Re-run Experiment sample_prep_ok->re_run Yes order_new->re_run retrain->re_run optimize_sample_prep->re_run

Caption: A decision tree for troubleshooting high variability in experimental results.

References

best practices for storing and handling [Tyr8]-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of [Tyr8]-Substance P.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in research?

This compound is a biologically active analog of Substance P, an 11-amino acid neuropeptide belonging to the tachykinin family. In this analog, the phenylalanine at position 8 is replaced by a tyrosine. This substitution makes it a valuable tool for various research applications, particularly for radiolabeling (e.g., with 125I) to be used as a tracer in receptor-binding assays and for studying the distribution of Substance P binding sites.[1][2] It acts as an agonist for the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR), and is involved in neurotransmission, inflammation, and pain perception.[3][4][5]

Q2: How should I store lyophilized this compound?

Lyophilized this compound should be stored at -20°C for long-term stability.[6] Some suppliers recommend storage at -80°C. The product is often hygroscopic and should be protected from light.[6] Before use, it is advisable to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

Q3: What is the best way to reconstitute this compound?

For reconstitution, sterile, distilled water is a common solvent, suitable for creating solutions up to 2 mg/ml.[6] For higher concentrations, acetonitrile is recommended.[6] When reconstituting, gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

Q4: How should I store the reconstituted this compound solution?

After reconstitution, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationImportant Considerations
Lyophilized Powder-20°C or -80°CUp to 1 year as guaranteed by some suppliersProtect from light; peptide is hygroscopic.[6]
Reconstituted in Water-20°C or -80°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles.
Reconstituted in Acetonitrile-20°C or -80°CShort-term (days to weeks)Aliquot to avoid freeze-thaw cycles.

Note: The stability of Substance P can be influenced by its salt form; hydrochloride and trifluoroacetate salts are considerably more stable than acetate salts.[7] Substance P in a hydrogel formulation has been shown to be stable for up to 4 weeks at 4°C, 37°C, and 60°C.[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK1 Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the NK1 receptor using radiolabeled this compound.

Materials:

  • Cell membranes prepared from cells expressing the NK1 receptor.

  • Radiolabeled [125I]-[Tyr8]-Substance P.

  • Unlabeled this compound (for determining non-specific binding).

  • Test compounds.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the NK1R-expressing cell membranes on ice. Prepare serial dilutions of your test compounds and a high concentration of unlabeled this compound (e.g., 1 µM) for determining non-specific binding.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer.

    • 50 µL of radiolabeled [125I]-[Tyr8]-Substance P (at a concentration near its Kd).

    • 50 µL of either test compound, Assay Buffer (for total binding), or unlabeled this compound (for non-specific binding).

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at 4°C for 3 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound and subsequently its Ki value.

Protocol 2: Calcium Flux Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound in cells expressing the NK1 receptor.

Materials:

  • Cells expressing the NK1 receptor (e.g., HEK293 or CHO cells).

  • 96-well black, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Fluorescence microplate reader with an injection system.

Procedure:

  • Cell Plating: Seed the NK1R-expressing cells into the 96-well plate and culture overnight to allow for adherence.

  • Dye Loading: Prepare a dye-loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Washing: Gently wash the cells twice with HBSS to remove the extracellular dye. After the final wash, add 100 µL of HBSS to each well.

  • Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add a solution of this compound to achieve the desired final concentration.

    • Continue recording the fluorescence intensity for at least 60-120 seconds to capture the calcium response.

  • Data Analysis: Analyze the change in fluorescence over time to determine the cellular response to this compound.

Troubleshooting Guides

Issue 1: Poor or Incomplete Solubilization of this compound

  • Symptom: The reconstituted solution appears cloudy or contains visible particulates.

  • Possible Cause: The concentration of the peptide may be too high for the chosen solvent, or the peptide has aggregated.

  • Solution:

    • Try sonicating the solution briefly.

    • If using an aqueous buffer, consider reconstituting in a small amount of a more permissive solvent like acetonitrile first, and then slowly adding it to the aqueous buffer with stirring.

    • For future experiments, consider using a lower concentration or a different solvent system.

Issue 2: Inconsistent or No Biological Activity in Cell-Based Assays

  • Symptom: The expected cellular response (e.g., calcium flux, signaling pathway activation) is weak, variable, or absent.

  • Possible Causes:

    • Peptide Degradation: The peptide may have degraded due to improper storage or multiple freeze-thaw cycles.

    • TFA Interference: Residual trifluoroacetic acid (TFA) from peptide synthesis can interfere with cellular assays, sometimes inhibiting cell proliferation.[9]

    • Suboptimal Peptide Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes receptor desensitization.

  • Solutions:

    • Peptide Degradation: Always use freshly prepared aliquots of the peptide. Ensure proper storage conditions are maintained.

    • TFA Interference: If TFA interference is suspected, consider obtaining a TFA-free version of the peptide or performing a salt exchange.

    • Suboptimal Peptide Concentration: Perform a dose-response experiment to determine the optimal concentration range for your specific assay and cell type.

Issue 3: High Non-Specific Binding in Radioligand Binding Assays

  • Symptom: The radioactive counts in the non-specific binding wells are a high percentage of the total binding.

  • Possible Causes:

    • Radioligand Concentration Too High: Using a concentration of the radiolabeled this compound that is significantly above its Kd can increase non-specific binding.

    • Insufficient Blocking: The assay buffer may not contain enough blocking agents like BSA.

    • Inadequate Washing: Insufficient washing of the filters after harvesting can leave behind unbound radioligand.

  • Solutions:

    • Radioligand Concentration: Use a radioligand concentration at or below the Kd for competitive binding assays.

    • Blocking: Ensure that BSA or another suitable blocking agent is included in the assay buffer. Pre-soaking the filters in PEI also helps reduce non-specific binding to the filter itself.

    • Washing: Increase the number of washes with ice-cold wash buffer after filtration.

Issue 4: Peptide Aggregation

  • Symptom: Visible precipitates in the solution or inconsistent experimental results.

  • Possible Causes:

    • High peptide concentration.

    • Certain buffer conditions (pH, ionic strength).

    • Repeated freeze-thaw cycles.

  • Solutions:

    • Prepare fresh solutions for each experiment.

    • Store the peptide in a lyophilized state until use.

    • If aggregation is a persistent issue, consider testing different buffer compositions.

Visualizations

Substance_P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tyr8_SP This compound NK1R NK1 Receptor Tyr8_SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (e.g., ERK1/2) Ca2->MAPK PKC->MAPK PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PKA->Cellular_Response MAPK->Cellular_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reconstitution 1. Reconstitute Lyophilized This compound Assay_Setup 4. Set up Assay Plate (e.g., add cells, peptide, reagents) Reconstitution->Assay_Setup Cell_Culture 2. Culture NK1R-Expressing Cells Cell_Culture->Assay_Setup Reagent_Prep 3. Prepare Assay Buffers and Reagents Reagent_Prep->Assay_Setup Incubation 5. Incubate under Controlled Conditions Assay_Setup->Incubation Measurement 6. Measure Response (e.g., Fluorescence, Radioactivity) Incubation->Measurement Data_Analysis 7. Analyze Data (e.g., Dose-Response Curves) Measurement->Data_Analysis Interpretation 8. Interpret Results Data_Analysis->Interpretation

References

Validation & Comparative

A Comparative Guide to the Bioactivity of [Tyr8]-Substance P and Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of [Tyr8]-Substance P, a synthetic analog, and the endogenous neuropeptide Substance P. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate peptide for their studies.

Introduction to Substance P and its [Tyr8] Analog

Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, known for its role in nociception, inflammation, and as a neurotransmitter in the central and peripheral nervous systems.[1][2] It exerts its effects primarily by binding to the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[3][4] The interaction of Substance P with NK1R activates intracellular signaling cascades, including the phospholipase C pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, triggers the release of intracellular calcium and the activation of protein kinase C (PKC).[5]

This compound is a synthetic analog of Substance P where the phenylalanine residue at position 8 is replaced by a tyrosine residue. This modification has been shown to result in a compound with similar but quantitatively different biological activities compared to the native peptide.

Comparative Bioactivity Data

The following tables summarize the available quantitative data comparing the bioactivity of Substance P and this compound across various experimental assays.

Parameter Substance P This compound Assay Reference
Potency (relative to Substance P) 1~0.5Guinea Pig Ileum Contraction[6](--INVALID-LINK--)
Potency (relative to Substance P) 1~0.5Canine Blood Pressure Reduction[6](--INVALID-LINK--)
Parameter Substance P Cell Line/Tissue Reference
EC50 (Calcium Mobilization) 1.3 nMU-373 MG (human astrocytoma)[7](--INVALID-LINK--)
EC50 (Calcium Mobilization) ~10 nMCHO cells expressing NK1R[8](--INVALID-LINK--)
Kd (Receptor Binding) 0.33 nMRat brain cortical astrocytes[9](--INVALID-LINK--)
Kd (Receptor Binding) 0.30 nMRat striatum[10](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Guinea Pig Ileum Contraction Assay

This ex vivo assay is a classic method to assess the contractile or relaxant effects of substances on smooth muscle.

Materials:

  • Male guinea pig (250-350 g)

  • Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)

  • Substance P and this compound stock solutions

  • Organ bath with an isometric force transducer

  • Data acquisition system

Protocol:

  • A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.

  • The lumen is gently flushed to remove contents, and the mesentery is trimmed.

  • A 2-3 cm segment is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

  • One end of the ileum segment is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with washes every 15 minutes.

  • Cumulative concentration-response curves are generated by adding increasing concentrations of Substance P or this compound to the organ bath.

  • The contractile response is recorded as the change in tension from the baseline.

  • EC50 values are calculated from the concentration-response curves.

Canine Blood Pressure Assay

This in vivo assay measures the effect of substances on systemic arterial blood pressure.

Materials:

  • Adult mongrel dogs of either sex

  • Anesthetic (e.g., sodium pentobarbital)

  • Saline solution

  • Substance P and this compound solutions for injection

  • Arterial catheter

  • Pressure transducer and data acquisition system

Protocol:

  • Dogs are anesthetized, and an arterial catheter is inserted into the femoral artery for direct blood pressure measurement.

  • The catheter is connected to a pressure transducer to continuously record systolic, diastolic, and mean arterial pressure.

  • A venous catheter is placed for the administration of test substances.

  • After a stabilization period to obtain a baseline blood pressure reading, increasing doses of Substance P or this compound are administered intravenously.

  • Blood pressure is monitored continuously, and the hypotensive effect is recorded as the maximum decrease from the baseline pressure.

  • Dose-response curves are constructed to compare the potency of the two peptides.

Calcium Mobilization Assay

This in vitro cell-based assay is used to determine the ability of a compound to stimulate GPCRs that signal through the release of intracellular calcium.

Materials:

  • A cell line expressing the NK1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Substance P and this compound stock solutions

  • A fluorescence plate reader with an injection system

Protocol:

  • Cells are seeded into a 96-well black, clear-bottom plate and cultured to form a confluent monolayer.

  • The cells are loaded with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

  • After loading, the cells are washed with assay buffer to remove extracellular dye.

  • The plate is placed in a fluorescence microplate reader, and a baseline fluorescence reading is established.

  • Varying concentrations of Substance P or this compound are added to the wells using the instrument's injector.

  • The change in fluorescence intensity, which corresponds to the increase in intracellular calcium concentration, is measured kinetically.

  • The peak fluorescence response is used to generate concentration-response curves and calculate EC50 values.

Visualizing the Molecular Pathway and Experimental Workflow

To further aid in the understanding of the mechanisms and procedures discussed, the following diagrams have been generated.

SubstanceP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binds [Tyr8]-SP This compound [Tyr8]-SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction, Neurotransmission) Ca2->Response PKC->Response

Caption: Signaling pathway of Substance P and this compound via the NK1 receptor.

Bioactivity_Workflow cluster_in_vitro In Vitro Assays cluster_ex_vivo Ex Vivo Assay cluster_in_vivo In Vivo Assay Receptor_Binding Receptor Binding Assay (Determine Ki) Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Calcium_Assay Calcium Mobilization Assay (Determine EC50) Calcium_Assay->Data_Analysis Ileum_Assay Guinea Pig Ileum Contraction (Determine EC50) Ileum_Assay->Data_Analysis BP_Assay Canine Blood Pressure (Dose-Response) BP_Assay->Data_Analysis Peptide This compound vs Substance P Peptide->Receptor_Binding Peptide->Calcium_Assay Peptide->Ileum_Assay Peptide->BP_Assay

Caption: Experimental workflow for validating the bioactivity of this compound.

References

A Comparative Analysis of [Tyr8]-Substance P and Substance P: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of Substance P (SP) and its synthetic analog, [Tyr8]-Substance P. The information presented herein is based on available experimental data to assist researchers in understanding the nuanced differences between these two peptides.

Introduction to Substance P and its Analogs

Substance P is an eleven-amino acid neuropeptide and a member of the tachykinin family.[1] It plays a crucial role in numerous physiological processes, including pain transmission, neurogenic inflammation, and smooth muscle contraction, primarily by acting as a high-affinity agonist for the neurokinin-1 receptor (NK1R).[1][2] The modification of the Substance P peptide sequence can lead to analogs with altered biological activity, providing valuable tools for pharmacological research. This guide focuses on this compound, an analog where the phenylalanine at position 8 is replaced by tyrosine.

Quantitative Comparison of Biological Activity

The following table summarizes the comparative biological potency of this compound relative to Substance P based on available in vivo and in vitro studies.

Biological EffectAssay SystemRelative Potency of this compound vs. Substance PReference
Smooth Muscle ContractionIsolated Guinea Pig IleumHalf as potent (requires twice the dosage for the same response)
Blood Pressure ReductionAnesthetized DogsHalf as potent (requires twice the dosage for the same response)
Gonadotropin ReleaseIn vitro Rat Pituitary GlandEffective only at very high dosages

Detailed Comparison of Effects

Smooth Muscle Contraction

In studies using isolated guinea pig ileum, a classic model for assessing tachykinin activity, this compound was found to be approximately half as potent as Substance P. While both peptides induce smooth muscle contraction, a qualitative difference in the response has been noted. This compound elicits a more gradual increase in muscle tone compared to the rapid contraction induced by Substance P.

Cardiovascular Effects

When administered to anesthetized dogs, both Substance P and this compound cause a decrease in systemic blood pressure, a characteristic effect of NK1R activation leading to vasodilation.[2] Consistent with its effect on smooth muscle, this compound was observed to be about half as potent as Substance P in inducing this hypotensive response.

Endocrine Effects

Investigations into the effects on the endocrine system have revealed that this compound can stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from rat pituitary glands in vitro. However, this effect is only observed at very high concentrations of the analog, suggesting a significantly lower potency compared to endogenous releasing hormones. Substance P itself has been shown to stimulate the release of gonadotropins, indicating that this biological activity is retained, albeit reduced, in the [Tyr8] analog.[3][4][5][6][7]

Signaling Pathways

Substance P binding to the NK1R activates G proteins, primarily Gq and Gs.[8] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The activation of Gs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[1] While the specific signaling cascade of this compound has not been extensively detailed, its agonistic activity at the NK1R suggests it likely follows a similar pathway, with its lower potency potentially reflecting a reduced efficacy in activating these downstream signaling molecules.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R This compound This compound This compound->NK1R Gq Gq NK1R->Gq Gs Gs NK1R->Gs PLC Phospholipase C Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC PKA PKA Activation cAMP->PKA

Caption: Substance P and this compound Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of Substance P and this compound.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo assay is a standard method for determining the potency of substances that cause smooth muscle contraction.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Recording: One end of the ileum segment is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Drug Administration: After an equilibration period, cumulative concentrations of Substance P or this compound are added to the organ bath.

  • Data Analysis: The magnitude of the contraction is recorded for each concentration, and a dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response).

cluster_workflow Guinea Pig Ileum Contraction Assay Workflow A Isolate Guinea Pig Ileum Segment B Suspend in Organ Bath A->B C Connect to Force Transducer B->C D Add Cumulative Concentrations of Peptide C->D E Record Contractions D->E F Generate Dose-Response Curve E->F G Determine EC50 F->G

Caption: Guinea Pig Ileum Contraction Assay Workflow.
In Vivo Blood Pressure Assay in Dogs

This in vivo experiment measures the effect of substances on systemic blood pressure.

  • Animal Preparation: Dogs are anesthetized, and a catheter is inserted into a major artery (e.g., femoral artery) for direct blood pressure measurement. Another catheter is placed in a vein (e.g., cephalic vein) for drug administration.

  • Blood Pressure Monitoring: The arterial catheter is connected to a pressure transducer to continuously monitor systolic, diastolic, and mean arterial blood pressure.

  • Drug Administration: Increasing doses of Substance P or this compound are administered intravenously.

  • Data Analysis: The change in blood pressure from the baseline is recorded for each dose to determine the dose-response relationship and the ED50 (the dose that produces 50% of the maximal effect).

In Vitro Gonadotropin Release Assay

This in vitro assay assesses the ability of a substance to stimulate hormone release from pituitary cells.

  • Cell Preparation: Anterior pituitary glands are removed from rats and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Culture: The pituitary cells are cultured for a period to allow for recovery.

  • Stimulation: The cultured cells are incubated with various concentrations of Substance P or this compound.

  • Hormone Measurement: After the incubation period, the culture medium is collected, and the concentrations of LH and FSH are measured using a specific immunoassay (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The amount of hormone released in response to the peptide is compared to the basal release to determine the stimulatory effect.

Conclusion

This compound acts as a functional, albeit less potent, analog of Substance P. Its reduced potency in classical assays such as smooth muscle contraction and blood pressure reduction, along with its significantly lower efficacy in stimulating gonadotropin release, highlights the importance of the phenylalanine residue at position 8 for the full biological activity of Substance P. The subtle difference in the kinetics of its contractile effect on the guinea pig ileum suggests that the Tyr8 substitution may also influence the dynamics of receptor binding or activation. These findings provide a valuable reference for researchers designing structure-activity relationship studies of Substance P and for those utilizing these peptides as pharmacological tools.

References

A Researcher's Guide to [Tyr8]-Substance P Antibody Specificity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the validity and reproducibility of experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting [Tyr8]-Substance P, a key analog of the neuropeptide Substance P. Understanding the potential for off-target binding is crucial for accurate immunoassay development, therapeutic antibody screening, and neurological research.

Substance P, an undecapeptide of the tachykinin family, is a critical mediator in pain transmission, inflammation, and mood regulation.[1][2][3][4] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK-1R).[1][2] The introduction of a tyrosine residue at position 8 (this compound) is a common modification used for radioiodination and other labeling techniques, making antibodies against this variant essential for a variety of research applications. However, the structural similarity to other tachykinins, such as Neurokinin A (NKA) and Neurokinin B (NKB), necessitates a thorough evaluation of antibody cross-reactivity to ensure target specificity.[3]

Comparative Cross-Reactivity Data

The cross-reactivity of an antibody is its ability to bind to molecules other than its intended target. For anti-[Tyr8]-Substance P antibodies, the primary concern is off-target binding to endogenous Substance P and other closely related tachykinins. The following table summarizes typical cross-reactivity profiles determined by competitive enzyme-linked immunosorbent assay (ELISA). It is important to note that specific cross-reactivity percentages can vary between different antibody clones and manufacturers and should be experimentally verified.

Peptide AnalyteSequenceTypical Cross-Reactivity (%) with Anti-[Tyr8]-Substance P Antibody
This compound Arg-Pro-Lys-Pro-Gln-Gln-Phe-Tyr-Gly-Leu-Met-NH2 100
Substance PArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2High (Often >80%)
Neurokinin AHis-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH2Low (Typically <1%)[4]
Neurokinin BAsp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2Low (Typically <1%)[4]
KassininAsp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2Very Low (Often not detectable)[4]

Note: The values presented are illustrative and based on commonly observed specificity for high-quality monoclonal antibodies. Researchers should always refer to the manufacturer's datasheet for specific cross-reactivity data or, preferably, determine it empirically.

Experimental Protocols

The gold standard for quantifying antibody cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This method measures the ability of a panel of related peptides to compete with the target antigen (this compound) for binding to the antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Plate Coating:

  • A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • The plate is incubated overnight at 4°C.

2. Blocking:

  • The coating solution is removed, and the plate is washed three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • The remaining protein-binding sites on the plate are blocked by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at 37°C.

3. Competitive Reaction:

  • A fixed, predetermined concentration of the anti-[Tyr8]-Substance P antibody is mixed with varying concentrations of the competitor peptides (e.g., Substance P, Neurokinin A, Neurokinin B) or the this compound standard.

  • This antibody-peptide mixture is incubated for 1-2 hours at 37°C to allow for the competitive binding to occur in solution.

4. Incubation with Coated Plate:

  • The plate is washed three times with wash buffer.

  • 100 µL of the pre-incubated antibody-peptide mixture is added to the corresponding wells of the coated plate.

  • The plate is incubated for 1-2 hours at 37°C, allowing the unbound antibody to bind to the immobilized this compound conjugate.

5. Detection:

  • The plate is washed five times with wash buffer.

  • A species-specific secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added to each well and incubated for 1 hour at 37°C.

  • The plate is washed again five times.

6. Signal Development and Measurement:

  • A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark for 15-30 minutes.

  • The enzymatic reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • The optical density (OD) is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

7. Data Analysis:

  • The percentage of cross-reactivity is calculated using the following formula:

    • % Cross-Reactivity = (Concentration of this compound at 50% inhibition / Concentration of competitor peptide at 50% inhibition) x 100

Visualizing Key Pathways and Workflows

To further aid in the understanding of the biological context and the experimental procedures, the following diagrams have been generated.

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P / this compound NK1R NK-1 Receptor SP->NK1R Binding Gq Gq Protein NK1R->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC Activation Ca2->PKC Activation MAPK MAPK Cascade PKC->MAPK Cellular_Response Cellular Responses (e.g., Neuronal Excitation, Inflammation) MAPK->Cellular_Response

Caption: Substance P / this compound Signaling Pathway via the NK-1 Receptor.

Competitive_ELISA_Workflow Start Start Coat_Plate Coat microtiter plate with This compound conjugate Start->Coat_Plate Block Block non-specific binding sites Coat_Plate->Block Prepare_Samples Prepare antibody and competitor peptide mixtures Block->Prepare_Samples Incubate_Plate Add antibody-peptide mixtures to coated plate and incubate Prepare_Samples->Incubate_Plate Add_Secondary Add enzyme-conjugated secondary antibody Incubate_Plate->Add_Secondary Add_Substrate Add substrate and develop color Add_Secondary->Add_Substrate Stop_Reaction Stop reaction Add_Substrate->Stop_Reaction Read_Plate Measure absorbance at 450 nm Stop_Reaction->Read_Plate Analyze_Data Calculate % cross-reactivity Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.

Conclusion

The selection of a highly specific antibody against this compound is critical for the generation of reliable and unambiguous data. While cross-reactivity with native Substance P is often high and may be acceptable depending on the application, minimal cross-reactivity with other tachykinins like Neurokinin A and Neurokinin B is a key indicator of a high-quality antibody. Researchers are strongly encouraged to perform in-house validation of antibody specificity using standardized methods such as competitive ELISA to ensure the accuracy of their findings. This due diligence is fundamental to the integrity of research in the fields of neuroscience, pharmacology, and drug development.

References

A Comparative Guide to the Binding Affinity of [Tyr8]-Substance P and Other Neurokinin-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the binding affinity of [Tyr8]-Substance P and other key ligands to the Neurokinin-1 receptor (NK1R). Designed for researchers, scientists, and drug development professionals, this document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological and experimental processes.

While Substance P (SP) is the primary endogenous ligand for the NK1R, a G protein-coupled receptor involved in pain transmission, inflammation, and other physiological processes, various synthetic analogs have been developed to probe its structure-activity relationship and for potential therapeutic applications.[1][2][3] This guide focuses on this compound, an analog where the phenylalanine at position 8 is substituted with tyrosine, and compares its expected binding characteristics with native Substance P and other well-characterized NK1R ligands.

Comparative Binding Affinity of NK1R Ligands

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology and drug discovery, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

Note on this compound: Despite a thorough literature search, specific quantitative binding data (Ki or IC50 values) for this compound to the NK1R could not be located. However, studies on other analogs with modifications at the 8th position provide valuable insights. For instance, the analog DOTA-[Thi8,Met(O2)11]-Substance P, where phenylalanine at position 8 is replaced by thiophenylalanine, exhibits a potency at the NK1R that is not significantly different from that of native Substance P.[4] Another study on an analog with a photoreactive p-benzoyl-L-phenylalanine at position 8, F-SP(BzF8), also demonstrated its ability to bind to the NK1R.[5] These findings suggest that modifications at the 8th position of Substance P are permissible for maintaining receptor interaction.

The following table summarizes the binding affinities of native Substance P and other common NK1R ligands for which experimental data are available.

LigandReceptorAssay TypeKi (nM)IC50 (nM)Cell/Tissue Type
Substance P Human NK1R--~1-10Various
Neurokinin A Human NK1RCompetition~510-COS-7 cells
Aprepitant Human NK1RRadioligand Binding-0.1Cells with cloned human NK1R

Table 1: Comparative binding affinities of selected ligands to the Neurokinin-1 Receptor. The data for Substance P represents a typical range observed across multiple studies. Neurokinin A, another endogenous tachykinin, displays a significantly lower affinity for the NK1R compared to Substance P.[6] Aprepitant, a potent and selective non-peptide antagonist, demonstrates very high affinity for the human NK1R.[7]

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of ligand binding affinity is commonly performed using a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the NK1R.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human NK1R.

  • Radioligand: A high-affinity radiolabeled NK1R ligand, such as [125I]-Substance P or [3H]-Aprepitant.

  • Unlabeled Ligands: Test compound (this compound), unlabeled Substance P (for standard curve and non-specific binding), and other reference compounds.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well Plates.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled Substance P), and competition (radioligand + varying concentrations of the test compound).

  • Reagent Addition:

    • Add assay buffer to all wells.

    • Add the appropriate concentration of the unlabeled test compound or unlabeled Substance P to the competition and non-specific binding wells, respectively.

    • Add the cell membrane preparation to all wells.

    • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubation: Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of the wells through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved in studying this compound and its interaction with the NK1R, the following diagrams, generated using the DOT language, illustrate the Substance P signaling pathway and the experimental workflow of a competitive binding assay.

Substance_P_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1R Gq Gq NK1R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SP Substance P SP->NK1R Binding Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: Substance P signaling pathway through the NK1R.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes NK1R-expressing Cell Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([¹²⁵I]-SP) Radioligand->Incubation Test_Compound Unlabeled Test Compound ([Tyr⁸]-SP) Test_Compound->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

A Comparative Analysis of [Tyr8]-Substance P and Other Tachykinin Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of [Tyr8]-Substance P, a synthetic analog of the neuropeptide Substance P, alongside its parent molecule and other endogenous tachykinins, Neurokinin A (NKA) and Neurokinin B (NKB). This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships and pharmacological profiles of these important signaling molecules.

Executive Summary

Substance P is a member of the tachykinin family of neuropeptides, which are involved in a wide array of physiological processes including pain transmission, inflammation, and smooth muscle contraction. This compound, an analog where the phenylalanine at position 8 is replaced by tyrosine, has been synthesized and studied to understand the structural determinants of Substance P's biological activity. This guide summarizes the available quantitative data on the receptor binding and functional potency of these neuropeptides, details the experimental protocols used to obtain this data, and provides visual representations of their signaling pathways.

Data Presentation: Comparative Biological Activity

The following table summarizes the known receptor binding affinities (Ki) and functional potencies (EC50) of this compound, Substance P, Neurokinin A, and Neurokinin B for the tachykinin receptors (NK1, NK2, and NK3). It is important to note that while Substance P, NKA, and NKB have well-characterized receptor selectivity, comprehensive quantitative data for this compound is limited in the publicly available literature.

NeuropeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Primary Biological Effects
This compound NK1Data not available~2x less potent than Substance P (qualitative)[1]Contraction of guinea pig ileum, decrease in dog blood pressure[1]
Substance P NK1~0.1 - 1~1 - 10Potent vasodilator, smooth muscle contractor, neurotransmitter in pain pathways[2][3]
NK2Lower affinityHigher concentrations required
NK3Lower affinityHigher concentrations required
Neurokinin A NK1~10 - 100~10 - 100Smooth muscle contraction, bronchoconstriction
NK2~1 - 10~1 - 10
NK3Lower affinityHigher concentrations required
Neurokinin B NK1Lower affinityHigher concentrations requiredRegulation of reproductive functions
NK2Lower affinityHigher concentrations required
NK3~1 - 10~1 - 10

Signaling Pathways

Substance P and its analogs primarily exert their effects through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR).[2] Activation of the NK1 receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαq/11, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Substance P can also couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

While the fundamental signaling pathway for this compound is presumed to be similar to that of Substance P through the NK1 receptor, subtle differences in downstream signaling or receptor internalization kinetics may exist, though they are not well-documented in comparative studies.

Tachykinin_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling Neuropeptide This compound Substance P NK1R NK1 Receptor Neuropeptide->NK1R Binds to Gq Gαq/11 NK1R->Gq Gs Gαs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Contraction, Neuronal Excitability) Ca_Release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

Caption: Simplified signaling pathway of Substance P and its analogs via the NK1 receptor. (Within 100 characters)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and other neuropeptides.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol is used to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Materials:

  • Cell Membranes: Membranes prepared from cells recombinantly expressing the human NK1, NK2, or NK3 receptor.

  • Radioligand: [³H]-Substance P (for NK1), [³H]-Neurokinin A (for NK2), or [³H]-Neurokinin B (for NK3).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% BSA, and protease inhibitors.

  • Test Compounds: this compound, Substance P, Neurokinin A, Neurokinin B at various concentrations.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of the corresponding unlabeled neuropeptide.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine.

  • Scintillation Counter.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and Test Compounds Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and Test Compounds Prepare_Reagents->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Count Measure Radioactivity (Scintillation Counting) Wash->Count Analyze Data Analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Caption: Workflow for a competitive radioligand binding assay. (Within 100 characters)
Calcium Mobilization Assay for Functional Potency (EC50) Determination

This assay measures the ability of an agonist to stimulate an increase in intracellular calcium concentration, a hallmark of NK1 receptor activation via the Gαq pathway.

1. Materials:

  • Cells: HEK293 cells stably expressing the human NK1 receptor.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Test Compounds: this compound, Substance P, Neurokinin A, Neurokinin B at various concentrations.

  • Fluorescence Plate Reader: With the capability for kinetic reading (e.g., FLIPR or FlexStation).

2. Procedure:

  • Cell Plating: Seed the NK1-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Baseline Reading: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the test compound.

  • Normalize the data to the baseline fluorescence.

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.

Calcium_Mobilization_Assay_Workflow Start Start Plate_Cells Plate NK1-expressing Cells in a Microplate Start->Plate_Cells Load_Dye Load Cells with a Calcium-sensitive Dye Plate_Cells->Load_Dye Read_Baseline Measure Baseline Fluorescence Load_Dye->Read_Baseline Add_Agonist Add Test Agonist at Varying Concentrations Read_Baseline->Add_Agonist Measure_Response Kinetically Measure Fluorescence Change Add_Agonist->Measure_Response Analyze Data Analysis: Calculate EC50 Measure_Response->Analyze End End Analyze->End

Caption: Workflow for a calcium mobilization assay. (Within 100 characters)

Conclusion

This guide provides a comparative overview of this compound and other key tachykinin neuropeptides. While qualitative data suggests that this compound is a functional analog of Substance P with a slightly lower potency, a lack of comprehensive, direct comparative studies limits a full quantitative assessment. The provided experimental protocols offer a framework for researchers to conduct such comparative analyses to further elucidate the structure-activity relationships of these important neuropeptides and their interactions with tachykinin receptors. Future research focusing on direct, quantitative comparisons of this compound with other tachykinins will be invaluable for the development of novel therapeutics targeting the tachykinin system.

References

Validating Experimental Results of [Tyr8]-Substance P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Tyr8]-Substance P's performance against Substance P and other key tachykinins. Experimental data is presented to validate its use as a potent and selective ligand for the neurokinin-1 (NK1) receptor.

This compound is a synthetic analog of Substance P (SP), an undecapeptide neuropeptide involved in a wide array of physiological processes including pain transmission, inflammation, and smooth muscle contraction. The substitution of phenylalanine at position 8 with tyrosine allows for radioiodination, making this compound a valuable tool in receptor binding assays and other molecular studies. This guide delves into the comparative binding affinities and functional potencies of this compound, Substance P, Neurokinin A (NKA), and Septide on the NK1 receptor, the primary receptor for Substance P.

Comparative Analysis of NK1 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of this compound and other relevant tachykinins for the NK1 receptor. It is important to note that direct comparative studies including all these ligands under identical experimental conditions are limited. The data presented here is compiled from various sources and should be interpreted with this consideration.

Table 1: Comparative Binding Affinities for the NK1 Receptor

LigandReceptorCell Line/TissueRadioligandK_i / IC_50 (nM)Citation
This compound NK1-¹²⁵I-[Tyr8]-SPData not available in direct comparison-
Substance PNK1VariousVarious~0.1 - 1[1]
Neurokinin A (NKA)NK1COS-7³H-NKA0.51[1]
SeptideNK1COS-7³H-Septide0.55[1]

Table 2: Comparative Functional Potencies at the NK1 Receptor (Calcium Mobilization)

LigandAssayCell LineEC_50 (nM)Citation
This compound Calcium Mobilization-Data not available in direct comparison-
Substance PCalcium MobilizationHEK293~3.16[2]
Neurokinin A (NKA)Calcium MobilizationB82 Fibroblasts24[3]
SeptideCalcium Mobilization-Potent agonist, specific EC50 varies[4]

Table 3: Comparative Functional Potencies at the NK1 Receptor (cAMP Production)

LigandAssayCell LineEC_50 (nM)Citation
This compound cAMP Production-Data not available in direct comparison-
Substance PcAMP ProductionHEK293~15.8[2]
Neurokinin A (NKA)cAMP Production-Generally a weaker agonist than SP for cAMP production[5]
SeptidecAMP Production-Data not available-

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation process, the following diagrams illustrate the key signaling pathway and experimental workflows.

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular NK1R NK1 Receptor Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates Ligand This compound or Substance P Ligand->NK1R Binds PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_ER->Response PKC->Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Response Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Membranes Prepare cell membranes expressing NK1R Incubate Incubate membranes with radioligand and varying concentrations of competitor Cell_Membranes->Incubate Radioligand Prepare ¹²⁵I-[Tyr8]-Substance P (Radioligand) Radioligand->Incubate Competitor Prepare unlabeled competitor (e.g., Substance P) Competitor->Incubate Filter Separate bound from free radioligand (e.g., filtration) Incubate->Filter Count Measure radioactivity of bound ligand (Gamma Counter) Filter->Count Plot Plot % specific binding vs. competitor concentration Count->Plot Calculate Calculate IC₅₀ and K_i values Plot->Calculate Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed NK1R-expressing cells in a microplate Load_Dye Load cells with a calcium-sensitive dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Baseline Measure baseline fluorescence Load_Dye->Baseline Add_Ligand Add varying concentrations of ligand (this compound, SP, etc.) Baseline->Add_Ligand Measure_Response Measure fluorescence change over time Add_Ligand->Measure_Response Plot Plot change in fluorescence vs. ligand concentration Measure_Response->Plot Calculate Calculate EC₅₀ values Plot->Calculate

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo effects of [Tyr8]-Substance P and related compounds, supported by experimental data. The information is intended to assist researchers in understanding the pharmacological profile of these peptides and to guide future research and development.

I. Comparative Analysis of In Vivo Biological Activities

This compound, an analog of the neuropeptide Substance P (SP), has been investigated for its biological activity in various in vivo models. The primary observed effects are centered on smooth muscle contraction and cardiovascular regulation.

A key comparative study directly evaluated the potency of this compound against native Substance P in two distinct in vivo assays: stimulation of guinea pig ileum contraction and reduction of systemic blood pressure in dogs. The findings from this research indicate that this compound elicits the same qualitative biological responses as Substance P. However, a notable quantitative difference was observed in the dosage required to achieve these effects.

Table 1: Comparative In Vivo Potency of this compound and Substance P

Biological EffectAnimal ModelThis compoundSubstance PReference
Stimulation of Ileum ContractionGuinea Pig2x1x[1]
Decrease in Systemic Blood PressureDog2x1x[1]

This data demonstrates that while this compound is a fully efficacious agonist at the receptors mediating these responses, its potency is approximately half that of Substance P.[1]

II. Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

A. Guinea Pig Ileum Contraction Assay

This ex vivo assay is a standard method for assessing the contractile activity of tachykinins and their analogs on smooth muscle.

Experimental Workflow: Guinea Pig Ileum Assay

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis p1 Isolate Guinea Pig Ileum p2 Mount in Organ Bath p1->p2 p3 Equilibrate Tissue p2->p3 e1 Record Baseline Contraction p3->e1 e2 Administer Test Compound ([Tyr8]-SP or SP) e1->e2 e3 Record Contractile Response e2->e3 e4 Washout e3->e4 a1 Measure Amplitude of Contraction e3->a1 e4->e1 Repeat with different concentrations a2 Construct Dose-Response Curve a1->a2 a3 Compare Potencies a2->a3

Caption: Workflow for the isolated guinea pig ileum contraction assay.

Methodology:

  • Animal Model: Male guinea pigs are utilized for this assay.

  • Tissue Preparation: A segment of the terminal ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Experimental Setup: The ileal segment is connected to an isotonic transducer to record muscle contractions.

  • Procedure: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds (this compound or Substance P) to the organ bath.

  • Data Analysis: The magnitude of the contraction is recorded, and the dose required to produce a half-maximal response (EC50) is calculated to compare the potencies of the compounds.

B. Measurement of Systemic Blood Pressure in Dogs

This in vivo protocol is used to evaluate the cardiovascular effects of vasoactive compounds like Substance P and its analogs.

Methodology:

  • Animal Model: The study is conducted on anesthetized dogs.

  • Surgical Preparation: A carotid artery is cannulated for the direct measurement of arterial blood pressure using a pressure transducer. A femoral vein is cannulated for the intravenous administration of the test compounds.

  • Procedure: Following a stabilization period to obtain a baseline blood pressure reading, bolus injections of this compound or Substance P are administered intravenously at various doses.

  • Data Recording: Continuous recordings of systolic, diastolic, and mean arterial blood pressure are taken.

  • Data Analysis: The hypotensive effect of each compound is quantified by measuring the maximum decrease in mean arterial pressure from the baseline. Dose-response curves are then constructed to compare the potencies of the compounds.

III. Signaling Pathways of Substance P and its Analogs

Substance P and its analogs, including this compound, primarily exert their effects by binding to and activating neurokinin (NK) receptors, with a preferential affinity for the NK1 receptor. The NK1 receptor is a G-protein coupled receptor (GPCR) that can couple to different G-proteins to initiate distinct downstream signaling cascades.

A. Gq/11-Mediated Signaling Pathway

Activation of the NK1 receptor by Substance P or its analogs leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade that results in an increase in intracellular calcium, a key event in smooth muscle contraction and other cellular responses.

Substance P - Gq/11 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P / [Tyr8]-SP NK1R NK1 Receptor SP->NK1R Binds to Gq11 Gq/11 NK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response PKC->Response

Caption: Gq/11-mediated signaling cascade upon NK1 receptor activation.

B. Gs-Mediated Signaling Pathway

In addition to Gq/11 coupling, the NK1 receptor can also couple to Gs proteins. This leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), a versatile second messenger involved in a wide array of cellular functions.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P / [Tyr8]-SP NK1R NK1 Receptor SP->NK1R Binds to Gs Gs NK1R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

References

Assessing the Specificity of [Tyr8]-Substance P for the Neurokinin-1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of [Tyr8]-Substance P and other key ligands for the neurokinin-1 receptor (NK1R). The specificity of any ligand for its receptor is a critical parameter in research and drug development, dictating its utility as a research tool or its potential as a therapeutic agent. This document outlines the binding affinities and functional potencies of various NK1R ligands, supported by detailed experimental protocols and visual diagrams of the underlying biological processes.

Ligand-Receptor Interactions at the NK1R

Substance P (SP) is an undecapeptide neuropeptide that preferentially binds to the NK1R, a G protein-coupled receptor (GPCR).[1] This interaction initiates a cascade of intracellular signaling events, playing a crucial role in processes such as pain transmission, inflammation, and mood regulation. The specificity of this interaction is determined by the binding affinity (how tightly the ligand binds to the receptor) and the functional potency (the concentration of ligand required to elicit a biological response).

This compound is an analog of Substance P where the phenylalanine at position 8 is replaced by a tyrosine residue. While it has been shown to elicit similar biological responses to Substance P, such as stimulating the contraction of guinea pig ileum and decreasing systemic blood pressure in dogs, it required twice the dosage to achieve the same effect, suggesting it may have a lower potency.

Comparative Analysis of NK1R Ligands

To objectively assess the specificity of this compound, its performance must be compared against the endogenous ligand, Substance P, as well as other common agonists and antagonists of the NK1R. The following table summarizes key quantitative data from various studies.

LigandLigand TypeReceptor SpeciesAssay TypeK i (nM)IC 50 (nM)EC 50 (nM)Cell/Tissue Type
This compound Agonist--Not AvailableNot AvailableNot Available-
Substance PAgonistHumanRadioligand Binding0.152.7 ± 0.22-CHO cells
Substance PAgonistRatRadioligand Binding-2.0-Rat brain homogenates
Substance PAgonist-Calcium Mobilization--~18SH-SY5Y cells
Substance PAgonistRatCalcium Mobilization--0.66KNRK cells
Neurokinin AAgonistHumanRadioligand Binding28--CHO cells
Neurokinin BAgonistHumanRadioligand Binding300--CHO cells
AprepitantAntagonistHumanRadioligand Binding0.1--CHO cells
AprepitantAntagonistRatRadioligand Binding-0.09-Rat brain homogenates

Note: "Not Available" indicates that specific quantitative data for this compound was not found in the surveyed literature. Qualitative data suggests it is a full agonist with potentially lower potency than Substance P.

Signaling Pathways and Experimental Workflows

To understand the experimental data, it is essential to visualize the underlying biological processes and the methods used to measure them.

Substance P / NK1R Signaling Pathway

Activation of the NK1R by an agonist like Substance P initiates intracellular signaling through G-proteins, primarily Gq/11 and Gs. The Gq pathway activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in functional assays.

Substance P Signaling Pathway Substance P/NK1R Signaling Cascade cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance_P Substance P (or this compound) NK1R NK1 Receptor Substance_P->NK1R Binds to G_protein Gq/Gs Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) DAG->Cellular_Response Leads to Ca_release->Cellular_Response Leads to

Caption: Agonist binding to the NK1R initiates G protein-mediated signaling.

Experimental Workflow: Radioligand Competition Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NK1R.

Radioligand Binding Assay Workflow Workflow for Radioligand Competition Binding Assay Start Start: Prepare NK1R- expressing cell membranes Incubate Incubate membranes with: 1. Radiolabeled Ligand (e.g., [¹²⁵I]-SP) 2. Unlabeled Competitor ([Tyr8]-SP, SP, etc.) at various concentrations Start->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Measure Measure radioactivity of bound ligand (e.g., using a gamma counter) Separate->Measure Analyze Analyze data: - Generate competition curve - Determine IC₅₀ - Calculate Ki Measure->Analyze End End: Determine binding affinity Analyze->End

Caption: A stepwise process to quantify ligand binding affinity.

Experimental Workflow: Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the NK1R by an agonist.

Calcium Mobilization Assay Workflow Workflow for a Calcium Mobilization Assay Start Start: Plate NK1R-expressing cells in a microplate Load Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Start->Load Measure_Baseline Measure baseline fluorescence Load->Measure_Baseline Add_Agonist Add agonist ([Tyr8]-SP, SP, etc.) at various concentrations Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence change over time Add_Agonist->Measure_Response Analyze Analyze data: - Generate dose-response curve - Determine EC₅₀ Measure_Response->Analyze End End: Determine functional potency Analyze->End

Caption: A method to assess the functional potency of a ligand.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K i) of this compound and other unlabeled ligands for the NK1R by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • NK1R-expressing cells (e.g., CHO or HEK293 cells) or cell membrane preparations.

  • Radioligand: [¹²⁵I]-Substance P.

  • Unlabeled ligands: this compound, Substance P, and other relevant compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.

  • Cell harvester.

  • Gamma counter.

  • Scintillation fluid.

Procedure:

  • Membrane Preparation (if not using whole cells): Homogenize NK1R-expressing cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:

    • 50 µL of binding buffer.

    • 50 µL of [¹²⁵I]-Substance P at a fixed concentration (typically at or below its K d value).

    • 50 µL of varying concentrations of the unlabeled test compound (e.g., this compound).

    • For total binding, add 50 µL of binding buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM).

    • 50 µL of the cell membrane preparation (typically 10-20 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC 50 value.

    • Calculate the K i value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d) , where [L] is the concentration of the radioligand and K d is its dissociation constant.

Calcium Mobilization Assay using a FLIPR® System

Objective: To measure the functional potency (EC 50) of this compound and other agonists by quantifying the increase in intracellular calcium upon NK1R activation.

Materials:

  • NK1R-expressing cells (e.g., HEK293 or CHO cells).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW or FLIPR Calcium Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonists: this compound, Substance P, and other relevant compounds.

  • Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR® or FlexStation®).

Procedure:

  • Cell Plating: Seed NK1R-expressing cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the dye in the assay buffer. Probenecid may be included to prevent dye leakage from the cells.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes in the dark. Do not wash the cells after loading.

  • Assay:

    • Place the cell plate and the compound plate (containing serial dilutions of the agonists) into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's integrated pipettor will then add the agonist from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.

    • Plot the fluorescence change against the logarithm of the agonist concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC 50 value (the concentration of agonist that produces 50% of the maximal response).

References

A Comparative Review of [Tyr8]-Substance P and Endogenous Tachykinins at the Neurokinin-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic Substance P analog, [Tyr8]-Substance P, with the endogenous tachykinin ligands—Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB)—focusing on their interactions with the Neurokinin-1 Receptor (NK1R). This document summarizes their binding affinities, functional potencies, and underlying signaling mechanisms, supported by experimental data and detailed protocols.

Introduction to Tachykinins and the NK1 Receptor

The tachykinin family of neuropeptides, which includes Substance P, Neurokinin A, and Neurokinin B, plays a crucial role in a wide array of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] These peptides exert their effects by binding to three distinct G protein-coupled receptors (GPCRs): the Neurokinin-1 (NK1), Neurokinin-2 (NK2), and Neurokinin-3 (NK3) receptors.[2] Substance P is the preferential endogenous ligand for the NK1R, exhibiting the highest affinity for this receptor subtype.[1][3] NKA and NKB can also bind to NK1R, but with lower affinities.[3][4] The activation of NK1R initiates a cascade of intracellular signaling events, making it a significant target for therapeutic intervention in various diseases.[5]

This compound is a synthetic analog of Substance P where the phenylalanine residue at position 8 is replaced by tyrosine. While this analog is utilized in research, a comprehensive literature search did not yield specific quantitative data on its binding affinity (Ki) or functional potency (EC50) at the NK1R. The following sections will focus on the comparative pharmacology of the endogenous ligands.

Quantitative Comparison of Ligand Performance

The binding affinities and functional potencies of endogenous tachykinins at the human NK1 receptor are summarized below. These values are indicative of the ligands' ability to bind to the receptor and elicit a cellular response.

LigandReceptorAssay TypeCell LineParameterValue (nM)Reference
Substance PHuman NK1RCalcium MobilizationHEK293EC50~3.16[1][6]
Substance PHuman NK1RcAMP AccumulationHEK293EC50~15.85[1][6]
Neurokinin AHuman NK1RNK1R InternalizationRat Spinal NeuronsEC5026.7
Neurokinin BHuman NK1RInositol Phosphate AccumulationHEK293-TEC50>100[7]
This compoundHuman NK1RNot AvailableNot AvailableKi / EC50Not Available

Note: The relative binding affinity for the NK1R is generally reported as Substance P >> Neurokinin A > Neurokinin B.[3] The affinities of NKA and NKB for the NK-1 receptor are approximately 100 and 500 times lower than that of SP, respectively.[8]

Signaling Pathways of the NK1 Receptor

Upon agonist binding, the NK1 receptor couples to multiple G protein signaling pathways, primarily Gαq and Gαs.[2]

  • Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration triggers various cellular responses. DAG, in conjunction with Ca2+, activates protein kinase C (PKC).[2]

  • Gαs Pathway: The NK1 receptor can also couple to Gαs proteins, which activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to further cellular responses.[2]

NK1R_Signaling cluster_membrane Plasma Membrane cluster_Gq Gq Pathway cluster_Gs Gs Pathway NK1R NK1R Gq Gαq NK1R->Gq activates Gs Gαs NK1R->Gs activates Ligand Substance P (or other agonist) Ligand->NK1R binds PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Response_Ca Cellular Response (e.g., Contraction) Ca->Response_Ca PKC->Response_Ca AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response_cAMP Cellular Response (e.g., Gene Transcription) PKA->Response_cAMP

NK1 Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the NK1R.

Workflow:

Binding_Assay_Workflow A Prepare NK1R-expressing cell membranes B Incubate membranes with radiolabeled SP ([¹²⁵I]-SP) A->B C Add increasing concentrations of unlabeled competitor (e.g., [Tyr8]-SP, SP, NKA, NKB) B->C D Incubate to reach equilibrium (e.g., 60 min at 25°C) C->D E Separate bound from free radioligand (Filtration through GF/C filters) D->E F Wash filters to remove non-specific binding E->F G Measure radioactivity (Scintillation counting) F->G H Data Analysis: Plot % inhibition vs. log[competitor] to determine Ki G->H

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing NK1R in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and prepare a crude membrane fraction by differential centrifugation.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors like bacitracin).

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), a fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Bolton Hunter SP) at a concentration near its Kd, and varying concentrations of the unlabeled competitor ligand.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled Substance P. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of the competitor is calculated from its IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NK1R activation.

Workflow:

Calcium_Assay_Workflow A Plate NK1R-expressing cells in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Wash cells to remove extracellular dye B->C D Acquire baseline fluorescence reading C->D E Add varying concentrations of agonist (e.g., [Tyr8]-SP, SP) D->E F Measure fluorescence change over time using a fluorescence plate reader E->F G Data Analysis: Plot fluorescence change vs. log[agonist] to determine EC50 F->G

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Culture: Plate cells stably or transiently expressing NK1R (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.

  • Assay: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Compound Addition: The instrument adds varying concentrations of the test agonist to the wells while simultaneously monitoring the fluorescence signal.

  • Detection: Measure the fluorescence intensity (typically at an excitation of ~490 nm and emission of ~525 nm for Fluo-4) before and after the addition of the agonist.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[6]

cAMP Accumulation Assay

This functional assay measures the production of cyclic AMP following NK1R activation of the Gαs pathway.

Workflow:

cAMP_Assay_Workflow A Plate NK1R-expressing cells in a 96-well plate B Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation A->B C Add varying concentrations of agonist (e.g., [Tyr8]-SP, SP) B->C D Incubate for a defined period (e.g., 30 min at 37°C) C->D E Lyse the cells D->E F Measure cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, AlphaScreen) E->F G Data Analysis: Plot cAMP concentration vs. log[agonist] to determine EC50 F->G

cAMP Accumulation Assay Workflow

Methodology:

  • Cell Culture: Plate NK1R-expressing cells in a suitable multi-well plate.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent the degradation of newly synthesized cAMP.

  • Stimulation: Add varying concentrations of the test agonist and incubate for a defined time (e.g., 30 minutes) at 37°C to stimulate cAMP production.

  • Lysis: Stop the reaction and lyse the cells to release the intracellular cAMP.

  • Detection: Measure the cAMP concentration in the cell lysates using a commercially available detection kit, such as a competitive immunoassay based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the experimental samples. Plot the cAMP concentration against the logarithm of the agonist concentration to obtain a dose-response curve and calculate the EC50 value.[6]

Conclusion

Substance P is the most potent endogenous ligand for the NK1 receptor, followed by Neurokinin A and Neurokinin B. The activation of NK1R by these peptides leads to complex intracellular signaling through both Gαq and Gαs pathways, resulting in calcium mobilization and cAMP accumulation, respectively. While this compound is a valuable tool in tachykinin research, the lack of publicly available, direct comparative data on its binding and functional characteristics at the NK1R highlights an area for future investigation. The experimental protocols provided herein offer a robust framework for researchers to characterize the pharmacology of novel NK1R ligands.

References

Safety Operating Guide

Proper Disposal Procedures for [Tyr8]-Substance P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of [Tyr8]-Substance P, a synthetic peptide analog of Substance P. While many synthetic peptides may not be formally classified as hazardous substances, their biological activity necessitates careful handling and disposal to prevent unintended personnel exposure and environmental release.[1] All waste generated from the handling of this compound should be considered potentially bioactive and requires deactivation before final disposal. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines, in addition to local, state, and federal regulations, is mandatory.[2]

Immediate Safety and Handling Protocols

Before beginning any work with this compound, a comprehensive risk assessment should be performed. All personnel must be trained on the potential hazards and the procedures outlined in this document.

Personal Protective Equipment (PPE):

The consistent and correct use of PPE is the primary method for protecting laboratory personnel.[3] The following PPE is mandatory when handling this compound:

  • Gloves: Wear chemical-resistant nitrile gloves. If contamination occurs, change them immediately.[4][5]

  • Eye Protection: Safety glasses or goggles are required to protect against accidental splashes.[3][4]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect skin and clothing.[3][4]

  • Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, work within a fume hood or a biosafety cabinet to prevent inhalation.[4][6]

Step-by-Step Disposal Procedures

The proper disposal method for this compound waste depends on its form (solid or liquid) and the nature of the contamination. Never dispose of peptide waste down the sink or in the regular trash.[4][7]

1. Waste Segregation and Collection:

Proper segregation of waste is crucial to ensure safe and compliant disposal.

  • Solid Waste:

    • This includes contaminated items such as pipette tips, gloves, empty vials, and absorbent paper.

    • Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[1][8] The label should read "Hazardous Chemical Waste" and specify "this compound."

  • Liquid Waste:

    • This includes unused solutions, reaction mixtures, and contaminated buffers.

    • Collect liquid waste in a dedicated, leak-proof, and compatible waste container.[1][9] Do not overfill containers.

    • If organic solvents were used (e.g., for reconstitution), this waste must be collected in a separate, appropriately labeled solvent waste container. Do not mix chlorinated and non-chlorinated solvents.[1]

  • Sharps Waste:

    • Needles, syringes, and broken glassware that have come into contact with this compound must be disposed of in a puncture-resistant, labeled sharps container.[1]

2. Chemical Inactivation of Liquid Waste:

To mitigate the biological activity of this compound, liquid waste should be chemically inactivated before disposal. Perform this procedure in a chemical fume hood.

  • Method 1: Bleach Inactivation

    • Treat the liquid peptide waste with a 10% bleach solution to achieve a final sodium hypochlorite concentration of 0.5-1.0%.[1]

    • Allow a contact time of at least 30 minutes to ensure deactivation.[1]

  • Method 2: Acid or Base Hydrolysis

    • Slowly add the liquid peptide waste to a solution of 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH). A common ratio is 1 part waste to 10 parts inactivation solution to ensure complete hydrolysis.[8]

    • Allow the mixture to stand for at least one hour.

    • Following inactivation, the solution must be neutralized to a pH between 6.0 and 8.0 before collection for disposal.[8]

3. Final Disposal:

  • All waste containers must be securely sealed and stored in a designated satellite accumulation area.[2][10]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste in accordance with all applicable regulations.[4][8]

Data Presentation: Inactivation Protocols

The following table summarizes the recommended chemical inactivation methods for liquid waste containing this compound.

Inactivation MethodReagentFinal Concentration/RatioMinimum Contact TimeNeutralization Required
Bleach Oxidation 10% Bleach Solution0.5 - 1.0% Sodium Hypochlorite30 minutesNo
Acid Hydrolysis 1 M Hydrochloric Acid (HCl)1 part waste to 10 parts acid1 hourYes (to pH 6.0-8.0)
Base Hydrolysis 1 M Sodium Hydroxide (NaOH)1 part waste to 10 parts base1 hourYes (to pH 6.0-8.0)

This table provides general recommendations. It is advisable to validate the chosen inactivation method for your specific experimental conditions.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of waste contaminated with this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Treatment & Final Disposal start This compound Waste Generated is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? solid_waste Solid Waste Collection (Gloves, Vials, Tips) is_liquid->solid_waste No liquid_waste Liquid Waste Collection (Solutions, Buffers) is_liquid->liquid_waste Yes is_sharp->is_liquid No sharps_waste Sharps Waste Collection (Needles, Glassware) is_sharp->sharps_waste Yes hazardous_container_solid Seal in Labeled Hazardous Waste Container solid_waste->hazardous_container_solid inactivation Chemical Inactivation (e.g., Bleach, HCl, NaOH) liquid_waste->inactivation sharps_container Seal in Puncture-Proof Sharps Container sharps_waste->sharps_container hazardous_container_liquid Seal in Labeled Hazardous Waste Container inactivation->hazardous_container_liquid ehs_pickup Arrange for EHS Pickup hazardous_container_solid->ehs_pickup hazardous_container_liquid->ehs_pickup sharps_container->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling [Tyr8]-Substance P

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective handling of bioactive peptides like [Tyr8]-Substance P is paramount. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure laboratory environment and ensure research integrity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The required PPE should be determined through a risk assessment of the specific procedures being performed.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves.Double gloving with nitrile gloves, or Silver Shield gloves under disposable nitrile gloves for enhanced protection.
Eye & Face Protection Safety glasses with side-shields.Full-face shield or safety goggles for splash hazards.
Respiratory Protection Not generally required for small quantities of lyophilized powder in a well-ventilated area. Handle in a chemical fume hood to avoid inhalation.An N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or when handling large quantities of powder.[1]
Foot Protection Closed-toe shoes.Chemical-resistant boots.

Operational Workflow

Adherence to a standardized workflow is critical for minimizing exposure and contamination when handling this compound. The following diagram outlines the key steps from preparation to disposal.

Figure 1. Experimental Workflow for this compound cluster_prep Preparation cluster_handling Peptide Handling cluster_disposal Cleanup & Disposal A Don Appropriate PPE B Prepare Sanitized Workspace (e.g., Chemical Fume Hood) A->B C Gather Sterile Materials (e.g., Vials, Pipettes, Solvents) B->C D Reconstitute Lyophilized Peptide C->D Proceed to Handling E Aliquot into Working Solutions D->E F Perform Experiment E->F G Decontaminate Workspace F->G Proceed to Cleanup H Segregate & Dispose of Waste G->H I Remove & Dispose of PPE H->I

Figure 1. A step-by-step workflow for the safe handling of this compound.

Experimental Protocols

Reconstitution of Lyophilized this compound

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.[1]

  • Solvent Selection: Use a sterile, appropriate solvent as recommended by the supplier. For many peptides, this is sterile, nuclease-free water or a specific buffer.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[2] Avoid vigorous shaking, which can cause aggregation or degradation.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.[1][2]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability, unless otherwise specified by the manufacturer.[1][3]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental release and ensure laboratory safety. All waste should be handled in accordance with institutional and local regulations for chemical and biological waste.

Waste Segregation and Disposal Pathway

Figure 2. Disposal Pathway for this compound Waste cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal A Contaminated Solid Waste (Gloves, Pipette Tips, Vials) C Designated & Labeled Biohazard/Chemical Waste Container A->C B Unused/Waste Liquid Solutions D Labeled Chemical Waste Container B->D E Institutional Environmental Health & Safety (EHS) Pickup C->E D->E

Figure 2. A diagram illustrating the proper segregation and disposal pathway for waste generated during the handling of this compound.

Disposal Procedures

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled biohazard or chemical waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled chemical waste container. Depending on institutional guidelines, chemical deactivation may be required before final disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific protocols.[4]

  • Sharps: Any contaminated sharps, such as needles or scalpel blades, must be disposed of in a designated sharps container.

Always consult your institution's specific waste disposal guidelines to ensure compliance with all regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[Tyr8]-Substance P
Reactant of Route 2
Reactant of Route 2
[Tyr8]-Substance P

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.